Bis[(dimethylamino)methyl]phenol
Description
Properties
CAS No. |
71074-89-0 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2,3-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C12H20N2O/c1-13(2)8-10-6-5-7-12(15)11(10)9-14(3)4/h5-7,15H,8-9H2,1-4H3 |
InChI Key |
HCKPQGBXPQNMKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=CC=C1)O)CN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Catalytic Core of Bis[(dimethylamino)methyl]phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis[(dimethylamino)methyl]phenol is a phenolic Mannich base that serves as a highly effective catalyst, primarily in the curing of epoxy resins and the formation of polyurethanes. Its catalytic activity is attributed to the synergistic action of its tertiary amine functionalities and the phenolic hydroxyl group. This document provides a detailed exploration of the catalytic mechanisms of this compound, supported by available data, relevant experimental protocols, and visual diagrams to elucidate the complex chemical pathways involved. While specific kinetic data for this compound is limited in publicly accessible literature, the well-documented catalytic behavior of its close structural analog, 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30), provides a robust framework for understanding its function.
Introduction
This compound belongs to a class of compounds known as Mannich bases, which are synthesized through the aminoalkylation of an acidic proton located on a phenol (B47542) ring.[1] The presence of two dimethylaminomethyl groups, typically at the ortho and para positions to the hydroxyl group (2,4-bis[(dimethylamino)methyl]phenol), creates a molecule with multiple catalytically active sites.[2] These sites play a crucial role in accelerating polymerization reactions, making it a valuable component in the formulation of adhesives, sealants, coatings, and composite materials.[1] This guide will dissect the catalytic mechanisms in its two primary applications: epoxy resin curing and polyurethane formation.
Catalytic Mechanism in Epoxy Resin Curing
This compound functions as both a curing agent and an accelerator in epoxy resin systems. Its mechanism of action can proceed through two primary pathways, especially when an anhydride (B1165640) co-curing agent is present.
Anhydride Curing Pathway
In systems cured with anhydrides, the tertiary amine groups of this compound are the primary catalytic drivers.[3] The mechanism involves the following steps:
-
Anhydride Ring Opening: The tertiary amine attacks the carbonyl group of the anhydride, leading to the opening of the anhydride ring and the formation of a zwitterionic intermediate. This intermediate then abstracts a proton to form a carboxylate anion.[3]
-
Epoxy Ring Opening: The newly formed carboxylate anion acts as a nucleophile and attacks the electrophilic carbon of the epoxide ring. This results in the opening of the epoxy ring and the formation of an ester linkage and a new alkoxide anion.[3]
-
Chain Propagation: The alkoxide anion can then react with another anhydride molecule, regenerating the carboxylate anion and propagating the polymerization process. This alternating copolymerization leads to the formation of a cross-linked polyester (B1180765) network.[3]
The phenolic hydroxyl group can also participate by reacting with the anhydride to form a carboxylic acid group, which can then react with an epoxy group, generating a new hydroxyl group and contributing to the network formation.[3]
Homopolymerization Pathway
In the absence of other curing agents, this compound can catalyze the homopolymerization of epoxy resins. The lone pair of electrons on the nitrogen atom of the dimethylamino group initiates a nucleophilic attack on one of the carbon atoms of the epoxy ring. This opens the ring, forming an alkoxide, which can then attack another epoxy group, leading to the formation of a polyether network.
Catalytic Mechanism in Polyurethane Formation
In the synthesis of polyurethanes, which involves the reaction between a polyol and a polyisocyanate, this compound acts as a base catalyst. The generally accepted mechanism is as follows:
-
Activation of the Polyol: The tertiary amine group abstracts a proton from the hydroxyl group of the polyol. This deprotonation significantly increases the nucleophilicity of the polyol's oxygen atom.
-
Nucleophilic Attack: The activated, more nucleophilic polyol then attacks the electrophilic carbon atom of the isocyanate group.
-
Urethane (B1682113) Linkage Formation: This attack leads to the formation of a urethane linkage and the regeneration of the tertiary amine catalyst, which is then free to activate another polyol molecule.
Quantitative Data
Table 1: Illustrative Kinetic Data for a Phenolic Mannich Base Catalyzed System (DMP-30/E-51/MA)
| Catalyst Conc. (wt%) | Onset Temp. (°C) | Peak Temp. (°C) | Apparent Activation Energy (kJ/mol) (Kissinger Method) | Reaction Order (Crane Formula) |
| 0.5 | 110.5 | 158.2 | 75.3 | ~1 |
| 1.0 | 105.1 | 152.8 | 70.1 | ~1 |
| 2.0 | 98.6 | 145.4 | 65.8 | ~1 |
Note: This data is for the DMP-30/E-51/MA system and serves as an illustrative example of the expected catalytic effect of this compound. Data adapted from studies on DMP-30.[4]
Experimental Protocols
Synthesis of this compound (Mannich Reaction)
The synthesis of this compound is typically achieved via the Mannich reaction.[1]
Materials:
-
Phenol
-
Dimethylamine (B145610) (aqueous solution, ~40%)
-
Paraformaldehyde
-
Ethanol (Solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol in ethanol.
-
Cool the mixture in an ice bath and slowly add the aqueous dimethylamine solution while stirring.
-
Add paraformaldehyde to the mixture in small portions, maintaining the temperature below 10-15°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours to ensure the reaction goes to completion.[1]
-
Cool the reaction mixture, and perform an oil-water separation to isolate the crude product.
-
The product can be further purified by vacuum distillation.
Investigation of Curing Kinetics by Non-isothermal DSC
This protocol describes a general method for studying the effect of this compound on the curing kinetics of an epoxy-anhydride system.
Materials:
-
Epoxy resin (e.g., DGEBA)
-
Anhydride curing agent (e.g., maleic anhydride)
-
This compound (catalyst)
Procedure:
-
Prepare several formulations by mixing the epoxy resin, anhydride curing agent, and varying concentrations of the this compound catalyst. Ensure thorough mixing.
-
Accurately weigh 5-10 mg of a sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample from ambient temperature to approximately 300°C at several different constant heating rates (e.g., 5, 10, 15, and 20°C/min).[5]
-
Record the heat flow as a function of temperature for each run. The exothermic peak represents the curing reaction.
-
Analyze the data to determine the onset temperature, peak exothermic temperature, and total heat of curing (ΔH).
-
Use the data from the different heating rates to calculate the apparent activation energy (Ea) of the curing reaction using the Kissinger or Ozawa method.[4][5]
Conclusion
This compound is a potent catalyst whose efficacy stems from the cooperative action of its tertiary amine and phenolic hydroxyl groups. In epoxy systems, it facilitates curing by initiating ring-opening of either the anhydride or the epoxide. In polyurethane chemistry, it functions as a base catalyst, activating the polyol for reaction with the isocyanate. While a detailed quantitative kinetic profile for this specific molecule is an area for future research, the established mechanisms of analogous phenolic Mannich bases provide a strong foundation for its application in the development of advanced polymer materials. The experimental protocols outlined herein offer a systematic approach to further characterize its synthetic and catalytic properties.
References
Bis[(dimethylamino)methyl]phenol synthesis via Mannich reaction
An In-depth Technical Guide to the Synthesis of Bis[(dimethylamino)methyl]phenol via the Mannich Reaction
Introduction
The Mannich reaction stands as a cornerstone in organic synthesis, enabling the aminoalkylation of an acidic proton located near a carbonyl group or other electron-activating functionalities.[1][2][3] A particularly significant variant of this reaction involves phenols, which, due to the activating, ortho, para-directing nature of the hydroxyl group, readily undergo aminoalkylation.[1] This three-component condensation reaction typically involves the phenol (B47542), formaldehyde (B43269), and a secondary amine, such as dimethylamine (B145610), to produce aminomethylated phenols, commonly known as Mannich bases.[4][5]
Bis[(dimethylamino)methyl]phenols are valuable compounds, serving as versatile intermediates in drug development, as ligands in coordination chemistry, and as curing agents for epoxy resins.[6] The synthesis of the bis-substituted product requires careful control over reaction conditions to prevent the formation of mono- or tris-substituted byproducts. The most common isomers are the 2,6-bis and 2,4-bis substituted phenols, with the formation of the 2,4,6-trisubstituted product often favored when using an excess of the aminomethylating agent.[7][8]
This technical guide provides a comprehensive overview of the synthesis of this compound. It covers the underlying reaction mechanism, detailed experimental protocols, quantitative data from various synthetic approaches, and a discussion of purification techniques, tailored for researchers and professionals in chemical and pharmaceutical development.
Reaction Mechanism
The Mannich reaction with phenols is a classic example of electrophilic aromatic substitution. The mechanism proceeds through two primary stages:
-
Formation of the Iminium Ion : The reaction is initiated by the condensation of dimethylamine and formaldehyde, which forms a highly reactive electrophilic species known as the dimethylaminomethyl cation, an iminium ion (also referred to as an Eschenmoser's salt precursor).[1][3][9]
-
Electrophilic Aromatic Substitution : The electron-rich phenol ring acts as the nucleophile, attacking the electrophilic carbon of the iminium ion.[1][2] The hydroxyl group of the phenol activates the ring and directs the substitution to the ortho and para positions. The first substitution typically occurs at the less sterically hindered para position, followed by substitution at the two ortho positions. To achieve a bis-substituted product, the stoichiometry of the reactants must be carefully controlled, or a para-substituted phenol can be used as the starting material to force substitution at the ortho positions.
Caption: Mechanism of the Mannich reaction with phenol.
Experimental Protocols
The synthesis of bis-substituted aminomethylphenols can be achieved either by controlling the stoichiometry with phenol as the starting material or more selectively by using a para-substituted phenol.
Protocol 1: Synthesis of 2,6-Bis[(dimethylamino)methyl]-4-methylphenol
This method utilizes p-cresol (B1678582) as the starting material to direct the aminomethylation specifically to the two ortho positions.
Materials:
-
p-Cresol
-
Dimethylamine (25-40% aqueous solution)
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Ethanol or Methanol (as solvent)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hydrochloric Acid and Sodium Hydroxide (B78521) (for work-up)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (1.0 eq.) in ethanol.
-
To the stirred solution, add aqueous dimethylamine (2.2 eq.).
-
Cool the mixture in an ice bath and slowly add formaldehyde solution (2.2 eq.) dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to reflux (typically 70-90°C) and maintain for 4-6 hours.[10] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any unreacted p-cresol or non-basic impurities.
-
Basify the aqueous layer to a pH of 9-10 with a cold sodium hydroxide solution. The product may precipitate or can be extracted with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify the crude product by vacuum distillation, recrystallization, or column chromatography.[6][11]
Protocol 2: Controlled Synthesis of this compound from Phenol
This protocol aims to produce a mixture rich in the bis-substituted product from unsubstituted phenol by limiting the amount of formaldehyde and dimethylamine. This reaction will likely yield a mixture of mono-, bis-, and tris-substituted products, requiring careful purification.
Materials:
-
Phenol (1.0 eq.)
-
Dimethylamine (aqueous solution, 2.0-2.2 eq.)
-
Paraformaldehyde (2.0-2.2 eq.)
-
Methanol or no solvent
Procedure:
-
Mix phenol and the aqueous dimethylamine solution in a reaction vessel at a temperature between 10-70°C.[8][12]
-
Add paraformaldehyde in portions over 30-60 minutes.[8][13] An exothermic reaction may occur.
-
Heat the mixture to between 80-100°C and stir for 2-4 hours.[8][12]
-
After the reaction is complete, cool the mixture. If a large amount of water is present, perform an oil-water separation.[8][13]
-
The organic product layer is then subjected to purification, typically starting with vacuum distillation to remove water and unreacted volatiles, followed by fractional distillation to separate the different Mannich bases.[13]
Data Presentation
Quantitative data for the synthesis of phenolic Mannich bases varies widely depending on the specific substrates and reaction conditions used.
Table 1: Representative Reaction Conditions and Yields for Phenolic Mannich Bases
| Starting Phenol | Amine | Solvent | Reaction Time (h) | Yield (%) | Product Type | Reference |
| p-Cresol | Morpholine | Ethanol | 4 | 49 | Bis | [6] |
| 4-tert-Butylphenol | Morpholine | Ethanol | 4 | 45 | Bis | [6] |
| 4-Ethylphenol | Morpholine | Ethanol | 4 | 28 | Bis | [6] |
| Phenol | Dimethylamine | Methanol | 2 | 98.8* | Tris | [7] |
| 3,4-Dimethylphenol | Various | None (Microwave) | < 1 | Good | Mono/Bis | [5][14] |
*Note: High yields are often reported for the tris-substituted product when driving the reaction to completion.
Table 2: Physicochemical Properties of Representative Mannich Bases
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| 2,6-Bis(dimethylaminomethyl)phenol | C₁₂H₂₀N₂O | 208.30 | 1975-47-9 | - |
| 2,4,6-Tris(dimethylaminomethyl)phenol | C₁₅H₂₇N₃O | 265.40 | 90-72-2 | Liquid |
| 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol | C₁₇H₂₉NO | 263.42 | 88-27-7 | Solid |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of a bis-substituted phenolic Mannich base is outlined below.
Caption: General workflow for the synthesis and purification of a phenolic Mannich base.
Logical Relationships in Synthesis
The outcome of the Mannich reaction is highly dependent on several key parameters. The relationships between these parameters and the product distribution are crucial for optimizing the synthesis of the desired bis-substituted compound.
Caption: Logical relationships between reaction parameters and product distribution.
Conclusion
The synthesis of this compound via the Mannich reaction is a versatile and widely applied method. The primary challenge lies in controlling the regioselectivity to favor the desired bis-substituted product over mono- and tris-substituted alternatives. Employing a para-substituted phenol as the starting material provides a reliable route to 2,6-bis-substituted products. Alternatively, careful control of stoichiometry and reaction conditions with unsubstituted phenol can yield the desired product, although this often necessitates more rigorous purification. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and optimize the production of these valuable chemical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 5. oarjbp.com [oarjbp.com]
- 6. benchchem.com [benchchem.com]
- 7. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]
- 8. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 9. adichemistry.com [adichemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Physicochemical properties of Bis[(dimethylamino)methyl]phenol
An In-depth Technical Guide on the Physicochemical Properties of 2,6-Bis[(dimethylamino)methyl]phenol
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Bis[(dimethylamino)methyl]phenol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed data and procedural information for this compound. The guide includes summarized data tables, detailed experimental protocols for key property determination, and workflow visualizations to facilitate understanding.
Compound Identification and Core Properties
2,6-Bis[(dimethylamino)methyl]phenol is an organic compound featuring a phenol (B47542) core substituted with two (dimethylamino)methyl groups at the ortho positions. This structure makes it a valuable intermediate in various chemical syntheses.
| Identifier | Value |
| IUPAC Name | 2,6-Bis[(dimethylamino)methyl]phenol |
| Synonyms | Phenol, 2,6-bis[(dimethylamino)methyl]-, α,α′-bis(dimethylamino)-2,6-Xylenol, NSC 115689 |
| CAS Number | 15827-34-6[1] |
| Molecular Formula | C₁₂H₂₀N₂O[1] |
| Molecular Weight | 208.30 g/mol [1][2] |
| Canonical SMILES | CN(C)CC1=CC=CC=C1C(O)CN(C)C |
| InChI Key | AHDSRXYHVZECER-UHFFFAOYSA-N |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 2,6-Bis[(dimethylamino)methyl]phenol. These values are critical for predicting its behavior in various chemical and biological systems.
| Property | Value |
| Density | 1.036 ± 0.06 g/cm³ (Predicted)[1] |
| Boiling Point | 134-135 °C[1] |
| Flash Point | 97 °C[1] |
| Vapor Pressure | 0.00425 mmHg at 25°C[1] |
| Refractive Index | 1.548[1] |
| XLogP3 | 1.2 - 1.5[1][2] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
Experimental Workflows and Logical Relationships
Visualizing the experimental process is key to understanding the characterization of a chemical compound. The following diagrams, rendered using Graphviz, illustrate the logical workflows for determining the properties outlined in this guide.
Caption: A general workflow for the physicochemical characterization of an organic compound.
Caption: A decision-tree workflow for determining the solubility class of an organic compound.
Detailed Experimental Protocols
The following sections describe generalized, standard laboratory protocols for determining the key physicochemical properties of an organic compound like 2,6-Bis[(dimethylamino)methyl]phenol.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] This method is suitable for small quantities of liquid.
-
Apparatus : Thiele tube or melting point apparatus with heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[4][5]
-
Procedure :
-
A small amount of the liquid sample is placed into the fusion tube.[4]
-
The capillary tube, with its sealed end pointing upwards, is placed inside the fusion tube containing the liquid.[4][5]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The assembly is placed in a heating bath (like a Thiele tube filled with oil or an aluminum block) and heated gently and uniformly.[4][6]
-
As the temperature rises, air trapped in the capillary tube will slowly exit.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid.[4]
-
Heating should be slow to ensure thermal equilibrium between the liquid, vapor, and thermometer.[6]
-
Density Determination (Gravimetric Method)
Density is the mass of a substance per unit volume. The gravimetric method provides a straightforward way to determine the density of a liquid.
-
Apparatus : Analytical balance, pycnometer or a precise graduated cylinder (e.g., 10 mL), and a thermometer.[7]
-
Procedure :
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured and recorded.[8][9]
-
A specific volume of the liquid (e.g., 10 mL) is carefully added to the container.
-
The mass of the container with the liquid is measured and recorded.[8][9]
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.[8]
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[10]
-
The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.
-
Solubility Determination
This protocol systematically determines the solubility of a compound in various solvents to classify it based on its functional groups.
-
Apparatus : Small test tubes, spatula, and a vortex mixer or shaker.
-
Procedure :
-
Water Solubility : Place approximately 0.1 g of the solid compound (or 0.2 mL if liquid) into a test tube and add 3 mL of water in portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[11]
-
Acid/Base Solubility : If the compound is insoluble in water, its solubility is tested sequentially in 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.[11][12]
-
Solubility in 5% NaOH suggests an acidic compound.
-
If soluble in NaOH, subsequent solubility in the weaker base (5% NaHCO₃) indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol).[13]
-
Solubility in 5% HCl indicates a basic compound, such as an amine.[12]
-
-
Inert Compounds : If the compound remains insoluble in water and aqueous acid/base solutions, it is classified as a neutral or inert compound.[11]
-
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly accurate method for its determination.[14]
-
Apparatus : pH meter with a calibrated electrode, a burette, a stirrer, and a beaker.
-
Procedure :
-
A known quantity of the pure compound is dissolved in a suitable solvent (often water or a water-alcohol mixture).
-
A standardized solution of a strong base (e.g., NaOH) is slowly added to the acidic solution from a burette. For determining the pKa of a base, a strong acid (e.g., HCl) is used as the titrant.
-
The pH of the solution is measured and recorded after each incremental addition of the titrant.[14]
-
The data is used to plot a titration curve (pH vs. volume of titrant added).
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid-shaped titration curve. At this point, the concentrations of the protonated and deprotonated species are equal.[15]
-
Partition Coefficient (LogP) Determination (Shake-Flask Method)
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a crucial measure of lipophilicity.
-
Apparatus : Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC system for concentration analysis.
-
Procedure :
-
n-Octanol and a buffer solution (typically pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[16]
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a separatory funnel or vial and shaken vigorously until equilibrium is reached (often for several hours).[16]
-
The mixture is allowed to stand until the two phases are completely separated.
-
Aliquots are carefully taken from both the n-octanol and the aqueous layers.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC or UV spectroscopy).[16]
-
The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].
-
The LogP is then calculated as the base-10 logarithm of P.[17]
-
References
- 1. echemi.com [echemi.com]
- 2. Bis[(dimethylamino)methyl]phenol | C12H20N2O | CID 3018067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. ised-isde.canada.ca [ised-isde.canada.ca]
- 8. wjec.co.uk [wjec.co.uk]
- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Solubility of Bis[(dimethylamino)methyl]phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[(dimethylamino)methyl]phenol is a phenolic compound containing two dimethylaminomethyl substituents. The exact isomer(s) are often not specified in commercial products, but the 2,4- and 2,6-isomers are common. These compounds are utilized in various industrial applications, including as catalysts and intermediates in chemical synthesis. Understanding the solubility of this compound in a range of organic solvents is crucial for its application in synthesis, formulation, and purification processes.
A thorough review of available literature indicates a lack of specific quantitative data on the solubility of this compound in common organic solvents. While it is generally described as being soluble in organic solvents, precise measurements are not publicly documented. This guide, therefore, focuses on the methodology for obtaining this critical data.
Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method
The isothermal shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2] The protocol outlined below is a standard procedure that can be adapted for determining the solubility of this compound in various organic solvents.
2.1. Materials and Equipment
-
Solute: High-purity this compound (analytical grade, >98% purity)
-
Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane)
-
Analytical balance (± 0.1 mg)
-
Thermostatic orbital shaker or water bath with shaking capabilities
-
Calibrated thermometer
-
Glass vials or flasks with airtight screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.
2.2. Procedure
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Prepare a series of standard solutions of this compound in the chosen mobile phase for the analytical method to create a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[3]
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The temperature should be controlled and monitored throughout the experiment.[2]
-
Agitate the samples at a constant speed (e.g., 150-200 rpm) for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[3] It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Determine the concentration of this compound in the diluted samples by comparing the analytical response to the calibration curve.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the organic solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
2.3. Validation and Quality Control
-
Each experiment should be performed in triplicate to ensure the reproducibility of the results.
-
A blank sample (solvent only) should be run to ensure no interference from the solvent.
-
The purity of the this compound should be confirmed before the experiment.
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be organized in a clear and structured table to facilitate comparison. Due to the lack of published data, the following table is presented as a template with hypothetical values.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 25 | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value |
| Acetone | 25 | Hypothetical Value |
| Ethyl Acetate | 25 | Hypothetical Value |
| Toluene | 25 | Hypothetical Value |
| Dichloromethane | 25 | Hypothetical Value |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a comprehensive and standardized experimental protocol for its determination. By following the detailed shake-flask method, researchers and drug development professionals can generate reliable and reproducible solubility data. The provided data presentation template and workflow diagram offer a structured approach to conducting and documenting these essential experiments. The generation of such data will be invaluable for the effective application of this compound in various scientific and industrial fields.
References
An In-depth Technical Guide on Bis[(dimethylamino)methyl]phenol as a Mannich Base Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[(dimethylamino)methyl]phenol is a phenolic Mannich base that serves as a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in drug discovery and development. Phenolic Mannich bases are a class of compounds characterized by an aminoalkyl group ortho or para to a hydroxyl group on a phenol (B47542) ring. They are synthesized through the Mannich reaction, a three-component condensation of a phenol, formaldehyde (B43269), and a secondary amine. The presence of the reactive hydroxyl and amino groups makes these compounds valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals.
This technical guide details the synthesis of this compound, presents its physicochemical and spectral data, and explores its utility as a precursor in the synthesis of bioactive compounds. Detailed experimental protocols and visual diagrams of key reaction pathways are provided to assist researchers in their practical applications.
Synthesis of this compound
The primary route for the synthesis of this compound is the Mannich reaction, which involves the aminoalkylation of phenol with formaldehyde and dimethylamine (B145610).[1] The reaction typically proceeds at elevated temperatures.[1]
General Reaction Scheme
The overall reaction for the formation of 2,4-Bis[(dimethylamino)methyl]phenol is as follows:
The reaction is an electrophilic aromatic substitution where the phenol ring attacks an electrophilic iminium ion generated in situ from formaldehyde and dimethylamine. The electron-donating hydroxyl group of the phenol directs the substitution to the ortho and para positions. By controlling the stoichiometry of the reactants, it is possible to favor the formation of mono-, bis-, or tris-substituted products.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of a polysubstituted (dimethylaminomethyl)phenol, which can be adapted for the synthesis of the bis-substituted product by adjusting the stoichiometry. This protocol is based on procedures reported for the synthesis of the analogous 2,4,6-tris[(dimethylamino)methyl]phenol.[1][2]
Materials:
-
Phenol
-
Paraformaldehyde
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Methanol (or other suitable solvent)
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and equipment for vacuum distillation.
Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge phenol and the aqueous dimethylamine solution. Stir the mixture at room temperature for 15-30 minutes to ensure homogeneity.[1]
-
Addition of Paraformaldehyde: While maintaining the temperature between 20-50°C, add paraformaldehyde in portions over a period of 1 hour.[1]
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 2-3 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.
-
Purification: The organic layer is subjected to vacuum distillation to remove water and any unreacted starting materials, yielding the product as a light yellow transparent liquid.[1][2]
Data Presentation
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀N₂O | [3] |
| Molecular Weight | 208.30 g/mol | [3] |
| CAS Number | 5424-54-4 | [3] |
| Appearance | Solid | [4] |
| Boiling Point | 279.4 °C at 760 mmHg | [5] |
| Density | 1.036 g/cm³ | [5] |
| Refractive Index | 1.548 | [5] |
| LogP | 1.51540 | [5] |
Spectral Data
The following table presents available spectral data for 2,4-Bis[(dimethylamino)methyl]phenol and the related 2,4,6-tris[(dimethylamino)methyl]phenol for reference.
| Data Type | 2,4-Bis[(dimethylamino)methyl]phenol | 2,4,6-Tris[(dimethylamino)methyl]phenol |
| GC-MS | Available on PubChem (CID: 79473)[3] | Available on NIST WebBook[6] |
| IR Spectrum | Vapor Phase IR available on SpectraBase[3] | Available on NIST WebBook[7] |
| ¹H NMR | Data not readily available in searched literature. | Data not readily available in searched literature. |
| ¹³C NMR | Data not readily available in searched literature. | Data not readily available in searched literature. |
Note: Specific ¹H and ¹³C NMR data for 2,4-Bis[(dimethylamino)methyl]phenol were not found in the searched literature. Researchers should perform their own spectral analysis for full characterization.
Applications in Drug Development
Phenolic Mannich bases, such as this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to introduce a hydrophilic aminoalkyl side chain, which can improve the pharmacokinetic properties of a drug candidate, and the potential for further chemical modification of the phenolic hydroxyl and tertiary amine functionalities.
Role as a Synthetic Intermediate
Mannich bases derived from phenols are key precursors in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and antimalarial drugs. The aminomethyl group can be a crucial pharmacophore or can be used to build more complex heterocyclic systems.
A notable example is the synthesis of the antimalarial drug Pyronaridine . While not directly using this compound, the synthesis involves a double Mannich-like reaction on a phenolic precursor to introduce two pyrrolidinomethyl groups, highlighting the importance of this type of transformation in constructing complex drug molecules.[8]
Another significant application of phenolic Mannich bases is in the synthesis of analgesics. The analgesic drug Tramadol and its analogues can be synthesized via a pathway that begins with a Mannich reaction. The initial step involves the reaction of cyclohexanone (B45756) with formaldehyde and dimethylamine to produce a Mannich base. This intermediate then reacts with an organometallic reagent to introduce the phenolic moiety.[2][9] Similarly, the synthesis of Tapentadol , another centrally acting analgesic, can involve a Mannich condensation as a key step to introduce the dimethylaminomethyl group.[1]
Visualizations
Mannich Reaction Mechanism
The following diagram illustrates the mechanism of the Mannich reaction for the formation of a phenolic Mannich base.
Caption: Mechanism of the Mannich reaction for the synthesis of a phenolic Mannich base.
Synthetic Workflow for Tramadol Analogue
The following diagram illustrates a generalized synthetic workflow for a Tramadol analogue, highlighting the role of a Mannich base intermediate.
Caption: Generalized synthetic workflow for a Tramadol analogue via a Mannich base intermediate.
Conclusion
This compound is a readily accessible and highly versatile intermediate in organic synthesis. Its preparation via the Mannich reaction is a straightforward process, and its bifunctional nature allows for a wide range of subsequent transformations. The applications of phenolic Mannich bases in drug discovery are well-established, with these compounds serving as key building blocks in the synthesis of important analgesics and other bioactive molecules. This technical guide provides a foundational understanding of the synthesis, properties, and applications of this compound, offering valuable insights for researchers in both academic and industrial settings. Further exploration into the synthesis of specific drug candidates from this intermediate is a promising area for future research.
References
- 1. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 3. 2,4-Bis((dimethylamino)methyl)phenol | C12H20N2O | CID 79473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 5424-54-4: 2,4-Bis[(dimethylamino)methyl]phenol [cymitquimica.com]
- 5. Phenol,2,4-bis[(dimethylamino)methyl]- | CAS#:5424-54-4 | Chemsrc [chemsrc.com]
- 6. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 7. Phenol, 2,4,6-tris[(dimethylamino)methyl]- [webbook.nist.gov]
- 8. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol - Google Patents [patents.google.com]
- 9. Subscribe to Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy - 1386-1425 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]
Spectroscopic and Synthetic Profile of Bis[(dimethylamino)methyl]phenol: A Technical Guide
Introduction
Bis[(dimethylamino)methyl]phenol encompasses a class of organic compounds featuring a phenol (B47542) core substituted with two (dimethylamino)methyl groups. The isomers of significant interest, primarily 2,4-bis[(dimethylamino)methyl]phenol (B15346323) and 2,6-bis[(dimethylamino)methyl]phenol, serve as crucial intermediates in organic synthesis and as curing agents for epoxy resins. Their utility stems from the combined functionalities of the phenolic hydroxyl group and the tertiary amine moieties. This technical guide provides a comprehensive overview of the spectroscopic data for the well-characterized 2,6-isomer, a detailed experimental protocol for the synthesis of these compounds via the Mannich reaction, and a discussion of their characteristic spectral features.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound isomers.
2,6-Bis[(dimethylamino)methyl]phenol
The ¹H and ¹³C NMR spectra of 2,6-bis[(dimethylamino)methyl]phenol provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.
Table 1: ¹H NMR Spectroscopic Data for 2,6-Bis[(dimethylamino)methyl]phenol
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.03 | Doublet | 2H | Ar-H (meta to -OH) |
| 6.74 | Triplet | 1H | Ar-H (para to -OH) |
| 3.56 | Singlet | 4H | -CH₂- |
| 2.30 | Singlet | 12H | -N(CH₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data for 2,6-Bis[(dimethylamino)methyl]phenol
| Chemical Shift (δ ppm) | Assignment |
| 156.69 | Ar-C (C-OH) |
| 128.84 | Ar-C (meta to -OH) |
| 123.14 | Ar-C (ortho to -OH) |
| 118.15 | Ar-C (para to -OH) |
| 60.28 | -CH₂- |
| 44.74 | -N(CH₃)₂ |
2,4-Bis[(dimethylamino)methyl]phenol
Specific, experimentally verified ¹H and ¹³C NMR data for 2,4-bis[(dimethylamino)methyl]phenol are not available in the reviewed literature. However, one would anticipate a more complex aromatic region in the ¹H NMR spectrum due to the lower symmetry of the molecule compared to the 2,6-isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectra of both 2,4- and 2,6-bis[(dimethylamino)methyl]phenol are expected to exhibit characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (phenolic) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2800 | Strong | Aliphatic C-H stretch (-CH₂- and -CH₃) |
| 1610 - 1580 | Medium-Strong | Aromatic C=C stretch |
| 1480 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1260 - 1200 | Strong | C-O stretch (phenolic) |
| ~1150 | Medium | C-N stretch |
Experimental Protocol: Synthesis via Mannich Reaction
The synthesis of this compound is typically achieved through the Mannich reaction, a one-pot three-component condensation of phenol, formaldehyde (B43269), and dimethylamine (B145610).
Materials:
-
Phenol
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for pH adjustment if necessary)
-
Sodium hydroxide (B78521) (for neutralization)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add dimethylamine (2.2 equivalents) followed by the slow, dropwise addition of formaldehyde (2.2 equivalents). The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Reaction: The reaction mixture is then heated to reflux (typically 60-80 °C) for several hours (e.g., 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a sodium hydroxide solution.
-
Extraction: The aqueous layer is extracted several times with a suitable organic solvent such as dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Visualization of Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
In-Depth Technical Guide: Thermal Stability and Degradation of Bis[(dimethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis[(dimethylamino)methyl]phenol is a phenolic amine compound utilized in various industrial applications, notably as a curing agent for epoxy resins. Its thermal stability is a critical parameter influencing its performance and safety in these applications. This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, drawing upon available data for the compound and its structural analogs. Due to a lack of specific published data on the thermal analysis of this compound, this guide also incorporates information on closely related compounds, such as 2,4,6-Tris(dimethylaminomethyl)phenol and benzylamine (B48309), to infer potential degradation pathways and thermal behavior. This guide includes detailed, generalized experimental protocols for key thermal analysis techniques and presents a logical framework for understanding the thermal decomposition of this class of compounds.
Introduction
This compound is a Mannich base characterized by a phenol (B47542) ring substituted with two dimethylaminomethyl groups. This structure imparts both phenolic and tertiary amine functionalities, making it an effective catalyst and curing agent. The thermal behavior of this compound is of paramount importance, as it dictates the processing temperatures, service limits of the cured materials, and potential hazards associated with its decomposition. Understanding its thermal stability and the nature of its degradation products is essential for safe handling, optimizing its applications, and predicting the long-term performance of materials in which it is a component.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its behavior under thermal stress.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₂O |
| Molecular Weight | 208.30 g/mol |
| Boiling Point | Approx. 269.9 °C |
| Flash Point | 97 °C |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Note: Data is compiled from publicly available chemical databases. The boiling and flash points are indicative of the temperatures at which significant vaporization and potential ignition can occur.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a compound like this compound, a TGA thermogram would be expected to show one or more mass loss steps corresponding to its decomposition.
Expected Thermal Decomposition Profile:
Based on the thermal degradation of similar phenolic and amine structures, the decomposition of this compound is likely to proceed in stages:
-
Initial Decomposition: The initial mass loss would likely be associated with the cleavage of the dimethylaminomethyl side chains. Studies on the thermal decomposition of benzylamine indicate that the C-N bond is susceptible to thermal cleavage. The dissociation energy of the C-N bond in benzylamine has been reported to be approximately 59 ± 4 kcal/mole, with decomposition products including ammonia (B1221849) and dibenzyl. For this compound, this would suggest the initial loss of dimethylamine (B145610) or related fragments.
-
Phenolic Ring Decomposition: At higher temperatures, the phenolic ring itself would be expected to decompose. The degradation of phenolic resins typically occurs at temperatures above 300°C and involves the breaking of methylene (B1212753) bridges and the phenolic structure, leading to the formation of various phenolic derivatives, carbon monoxide, carbon dioxide, and methane.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would reveal endothermic or exothermic events associated with phase transitions and decomposition.
-
Melting Point: An endothermic peak would indicate the melting point of the compound, if it is a solid at room temperature.
-
Decomposition: The decomposition process is typically exothermic. The DSC curve would show one or more exothermic peaks corresponding to the energy released during the breakdown of the molecule. The peak temperatures and the area under the peaks (enthalpy of decomposition) would provide quantitative information about the thermal stability and the energy of the degradation reactions.
Degradation Pathways and Products
The thermal degradation of this compound is expected to involve a complex series of reactions. The following section outlines the probable degradation pathways based on the known chemistry of its functional groups.
Proposed Thermal Degradation Pathway
The primary degradation pathway is anticipated to be initiated by the homolytic cleavage of the benzylic C-N bond, which is generally the weakest bond in this type of structure.
Caption: Proposed thermal degradation pathway of this compound.
Expected Degradation Products
Based on the proposed degradation pathways and literature on related compounds, a range of degradation products can be anticipated. Pyrolysis-GC-MS would be the ideal technique for identifying these products.
Table 2: Potential Thermal Degradation Products of this compound
| Product Class | Specific Examples |
| Nitrogenous Compounds | Dimethylamine, Trimethylamine, Ammonia, Nitrogen Oxides (in the presence of air) |
| Phenolic Compounds | Phenol, Cresols, Xylenols |
| Aromatic Hydrocarbons | Toluene, Benzene |
| Gaseous Products | Methane, Carbon Monoxide, Carbon Dioxide, Hydrogen |
| Solid Residue | Char |
Note: The actual distribution of products would depend on the specific conditions of thermal degradation (temperature, heating rate, atmosphere).
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of a compound like this compound. These protocols are based on standard methodologies for thermal analysis of organic compounds and polymers.
Thermogravimetric Analysis (TGA) Protocol
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Caption: Generalized workflow for Pyrolysis-GC-MS analysis.
Conclusion
While specific experimental data on the thermal stability and degradation of this compound is limited in the public domain, a comprehensive understanding of its likely thermal behavior can be formulated by examining its chemical structure and the known thermal properties of analogous compounds. The primary degradation mechanism is expected to be the cleavage of the C-N bonds of the dimethylaminomethyl side chains, followed by the decomposition of the phenolic ring at higher temperatures. The degradation is likely to produce a complex mixture of nitrogenous compounds, phenolic derivatives, aromatic hydrocarbons, and various gases.
For a definitive characterization of the thermal properties of this compound, it is imperative that experimental studies using TGA, DSC, and Py-GC-MS are conducted. The protocols and theoretical framework provided in this guide offer a solid foundation for such investigations. This knowledge is crucial for ensuring the safe and effective use of this compound in its various industrial applications and for the development of new materials with enhanced thermal stability.
The Role of Bis[(dimethylamino)methyl]phenol in Polymer Science: An In-depth Technical Guide
Introduction
Bis[(dimethylamino)methyl]phenol, and more commonly its tris-substituted analogue, 2,4,6-Tris(dimethylaminomethyl)phenol, commercially known as DMP-30, is a versatile phenolic amine that serves as a highly effective catalyst and curing agent in a variety of polymer systems. Its unique molecular structure, featuring both a phenolic hydroxyl group and tertiary amine functionalities, allows it to play a dual role in accelerating polymerization and curing reactions. This technical guide provides a comprehensive overview of the applications of DMP-30 in polymer science, with a focus on its use in epoxy and polyurethane systems. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the catalytic and curing properties of this compound.
Core Applications in Polymer Systems
DMP-30 is a widely utilized accelerator in the polymer industry, primarily for epoxy resins and polyurethanes. Its efficacy stems from the synergistic action of its tertiary amine groups and the phenolic hydroxyl group, which together facilitate and accelerate complex polymerization reactions.
Epoxy Resin Systems
In epoxy resin chemistry, DMP-30 is a cornerstone accelerator, enhancing the curing process when used with various hardeners, including amines, polyamides, and anhydrides.[1] It can be used as a homopolymerization catalyst for epoxy resins and as an accelerator with epoxy resin curing agents.[2] The addition of DMP-30 significantly reduces the gel time and overall cure time, which is particularly advantageous for applications requiring rapid curing at ambient or low temperatures.[1][3]
The catalytic activity of DMP-30 in epoxy systems is attributed to its function as a Lewis base. The tertiary amine groups can initiate the ring-opening of the epoxy group, facilitating its reaction with the hardener and leading to the formation of a cross-linked polymer network.[4] This acceleration of the curing process allows for faster production cycles and increased efficiency in manufacturing processes for adhesives, sealants, coatings, and composite materials.[4][5]
Polyurethane Systems
DMP-30 also finds significant application in polyurethane chemistry, where it acts as a catalyst. It is particularly effective as a trimerization catalyst for isocyanates, promoting the formation of polyisocyanurate (PIR) structures in rigid foams.[5][6] This catalytic activity is crucial for controlling the reaction kinetics and achieving the desired properties in polyurethane foams, elastomers, and coatings.[6] The use of DMP-30 in these systems allows for greater control over the gelling reaction, which is the chain extension and crosslinking process that leads to the formation of a solid polyurethane network.[6]
Quantitative Data on Performance
The concentration of DMP-30 has a significant impact on the curing kinetics and the final mechanical properties of the polymer. The following tables summarize key quantitative data found in the literature.
| Parameter | Value | Polymer System | Reference |
| Typical Loading Level (Accelerator) | 0.5 to 8 phr | Standard DGEBA liquid epoxy resin | [3] |
| Typical Loading Level (Promoter) | 1-2% of main curing agent | Epoxy systems | [3] |
| Recommended Dosage | 3%-15% of the epoxy curing dosage | Epoxy curing | [7] |
| Effect on Brittleness | Increases with higher dosage | Cured epoxy product | [7] |
Table 1: Recommended Dosage of DMP-30 in Epoxy Systems
| Property | Observation | Conditions | Reference |
| Apparent Activation Energy | Decreases with the increase of DMP-30 | DMP-30/E-51/MA systems | [8] |
| Reaction Temperature | Decreases with the increase of DMP-30 | DMP-30/E-51/MA systems | [8] |
| High-Temperature Performance | Enhancement | 1% and 2% DMP-30 dosing in WEREA | [8] |
| Tensile Strength | Enhancement | 1% and 2% DMP-30 dosing in WEREA | [8] |
| High-Temperature Performance & Tensile Strength | Weakening effect | 3% DMP-30 dosing in WEREA | [8] |
| Ductility and Flexibility | Improved | With the addition of DMP-30 to WEREA | [8] |
Table 2: Influence of DMP-30 on Curing Kinetics and Mechanical Properties
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. The following sections provide methodologies for the synthesis of DMP-30 and its application in epoxy resin curing.
Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol (Mannich Reaction)
This protocol describes the synthesis of DMP-30 via the Mannich reaction of phenol (B47542), formaldehyde, and dimethylamine (B145610).[9][10]
Materials:
-
Phenol
-
Paraformaldehyde
-
Dimethylamine (aqueous solution, ~40%)
-
Methanol (solvent)
Procedure:
-
In a suitable reaction vessel, mix phenol (1 equivalent) and the dimethylamine solution (at least 3 equivalents).
-
Stir the mixture at a temperature between 0-70 °C.
-
Add paraformaldehyde (at least 3 equivalents) in portions over a period of 30-60 minutes.
-
Heat the reaction mixture to a temperature between 30-100 °C and maintain for 1-4 hours.
-
After the reaction is complete, cool the mixture and perform an oil-water separation.
-
The organic layer is then subjected to vacuum distillation to purify the product.[10]
Epoxy Resin Curing with DMP-30 Accelerator
This protocol provides a general procedure for the curing of an epoxy resin using DMP-30 as an accelerator. The specific quantities of resin, hardener, and DMP-30 should be optimized for the desired application.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Anhydride hardener (e.g., Glutaric Anhydride - GA)
-
2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)
Procedure:
-
Preheat the DGEBA resin to approximately 130 °C to reduce its viscosity.
-
Melt the solid GA hardener completely at 130 °C.
-
In a beaker, add the molten DGEBA, followed by the molten GA. The stoichiometric ratio of epoxy groups to acyl groups can be varied (e.g., 1:1 to 1:2).
-
Add DMP-30 to the mixture. The concentration of DMP-30 is typically a small weight percentage of the total resin and hardener mass (e.g., 2 wt%).
-
Stir the mixture magnetically at 80 °C for approximately 3 minutes to ensure homogeneity.
-
Place the mixture in a vacuum to remove any entrapped air bubbles.
-
Pour the reactive mixture into a pre-heated mold.
-
Cure the mixture using a two-step program: for example, 100 °C for 2 hours, followed by 150 °C for 6 hours.[11]
-
Allow the cured samples to cool naturally to room temperature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic mechanisms and experimental workflows associated with the use of DMP-30.
Conclusion
This compound, particularly as DMP-30, is a highly effective and versatile catalyst and accelerator in polymer science. Its primary applications in epoxy and polyurethane systems demonstrate its ability to significantly enhance reaction kinetics and influence the final properties of the polymers. The quantitative data presented highlights the importance of optimizing its concentration to achieve the desired balance of curing speed and mechanical performance. The provided experimental protocols offer a foundation for the synthesis and application of this compound in a laboratory setting. Further research and optimization are encouraged to tailor its use to specific polymer formulations and applications.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 3. 2017erp.com [2017erp.com]
- 4. Everything You Need to Know about Epoxy Accelerator DMP-30_HAN EPOXY [hanepoxy.com]
- 5. nbinno.com [nbinno.com]
- 6. bdmaee.net [bdmaee.net]
- 7. Dosage of epoxy accelerator DMP-30 | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Bis[(dimethylamino)methyl]phenol as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[(dimethylamino)methyl]phenol is a phenolic amine that serves as a highly effective catalyst and co-curing agent for epoxy resin systems.[1][2] Its molecular structure, featuring two dimethylaminomethyl groups attached to a phenol (B47542) ring, allows it to accelerate the curing process of epoxy resins, even at ambient temperatures.[2][3] This compound is particularly valuable in applications requiring rapid curing cycles, such as in the formulation of high-performance adhesives, coatings, and composites.[3][4] These application notes provide detailed protocols and technical data for the use of this compound as an epoxy curing agent, with a focus on its synthesis, curing mechanism, and the resulting properties of the cured epoxy resin. For comparative purposes, data for the structurally similar and widely used 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) is also presented, as specific quantitative data for the bis-substituted compound is less prevalent in publicly available literature.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 71074-89-0 | [1] |
| Molecular Formula | C₁₂H₂₀N₂O | [1] |
| Molecular Weight | 208.30 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.036 g/cm³ | [1] |
| Boiling Point | Approx. 269.9 °C | [1] |
| Flash Point | 97 °C | [1] |
Synthesis Protocol: Mannich Reaction
This compound is typically synthesized via the Mannich reaction, which involves the aminoalkylation of a proton donor, in this case, phenol.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, combine phenol and an aqueous solution of dimethylamine.
-
Reagent Addition: While stirring, slowly add formaldehyde to the mixture through the dropping funnel. Maintain the temperature of the reaction mixture between 25-30°C during the addition to control the exothermic reaction.
-
Reaction: After the complete addition of formaldehyde, heat the reaction mixture in a water bath at a controlled temperature, typically between 70-80°C, for several hours to ensure the reaction goes to completion.[1]
-
Work-up: After cooling, the organic layer is separated from the aqueous layer. The aqueous layer may be extracted with a suitable solvent (e.g., diethyl ether) to recover any dissolved product.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Epoxy Curing: Mechanism and Protocols
This compound acts as a catalytic curing agent. The tertiary amine groups facilitate the ring-opening of the epoxy groups, initiating a chain-reaction polymerization process.
Curing Mechanism Signaling Pathway
Caption: Simplified mechanism of epoxy curing catalyzed by this compound.
Experimental Protocol for Epoxy Formulation and Curing:
-
Resin Preparation: In a suitable container, weigh the desired amount of a liquid epoxy resin (e.g., a diglycidyl ether of bisphenol A - DGEBA).
-
Accelerator Addition: Add the desired amount of this compound to the epoxy resin. The concentration can be varied, typically in the range of 1-10 parts per hundred parts of resin (phr), to modulate the curing time and final properties.
-
Mixing: Thoroughly mix the resin and the accelerator until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: The mixture can be cured at ambient temperature or at an elevated temperature to accelerate the process. A typical curing schedule might be 24 hours at room temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 80°C) to ensure complete cross-linking.
Performance Data (Representative)
The following tables summarize representative quantitative data for the performance of phenolic amine accelerators in epoxy systems. Note: Much of the available specific data is for the closely related 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30). This data is presented here as a representative guide to the expected performance of this compound.
Table 1: Curing Characteristics of a DGEBA Epoxy Resin with a Phenolic Amine Accelerator
| Accelerator Concentration (phr) | Gel Time at 25°C (minutes) | Peak Exotherm Temperature (°C) |
| 1 | ~120 | ~45 |
| 3 | ~45 | ~90 |
| 5 | ~20 | ~150 |
Table 2: Mechanical Properties of Cured DGEBA Epoxy Resin
| Property | Value (with phenolic amine accelerator) | Value (unaccelerated control) |
| Tensile Strength (MPa) | 60 - 80 | 50 - 70 |
| Flexural Modulus (GPa) | 2.5 - 3.5 | 2.0 - 3.0 |
| Glass Transition Temperature (Tg) (°C) | 90 - 130 | 80 - 110 |
Characterization Protocols
Differential Scanning Calorimetry (DSC) for Curing Kinetics
Objective: To determine the curing profile, including the onset of cure, peak exotherm, and total heat of reaction.
Methodology:
-
Prepare a small sample (5-10 mg) of the uncured epoxy/accelerator mixture in a DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The resulting thermogram will show an exothermic peak corresponding to the curing reaction. From this peak, the onset temperature, peak temperature, and enthalpy of curing can be determined.
Mechanical Testing
Objective: To determine the mechanical properties of the cured epoxy resin.
Methodology:
-
Cast the epoxy/accelerator mixture into molds of the desired geometry for tensile and flexural testing (e.g., dog-bone shaped for tensile tests and rectangular bars for flexural tests).
-
Cure the samples according to the desired schedule.
-
Perform tensile testing according to ASTM D638 and flexural testing according to ASTM D790 using a universal testing machine.
-
Record the load-displacement data to calculate tensile strength, flexural modulus, and other relevant mechanical properties.
Safety and Handling
This compound is classified as having acute toxicity and can be harmful if ingested or in contact with skin.[1] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Store in a tightly closed container in a cool, dry place.[2]
Conclusion
This compound is a versatile and efficient accelerator for epoxy resin systems. By understanding its synthesis, curing mechanism, and performance characteristics, researchers can effectively utilize this compound to develop advanced materials with tailored properties for a wide range of applications. The protocols and data presented in these application notes provide a foundation for further research and development in this area.
References
Application Notes and Protocols for the Use of Bis[(dimethylamino)methyl]phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Bis[(dimethylamino)methyl]phenol and its common derivative, 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30), in organic synthesis. The primary and well-documented application of these compounds is as highly effective catalysts and curing accelerators in polymer chemistry, specifically for epoxy resins and polyurethane systems.[1][2] This guide offers comprehensive experimental protocols for the synthesis of these aminomethylated phenols via the Mannich reaction, as well as their application in polymer formulations. Quantitative data is summarized in tables for clarity, and key chemical processes are visualized using diagrams. While the broader catalytic potential of Mannich bases in reactions such as condensations and cross-coupling is acknowledged, specific data and protocols for this compound in these areas are not extensively documented in current literature.
Introduction
This compound is an organic compound featuring a phenol (B47542) backbone substituted with two dimethylaminomethyl groups.[3][4] It belongs to a class of compounds known as Mannich bases, which are synthesized through the aminoalkylation of an acidic proton.[5] The presence of both a phenolic hydroxyl group and tertiary amine functionalities imparts unique chemical properties, making it a highly versatile molecule in organic synthesis.[6]
The most prominent and commercially significant application of this compound and its tris-substituted analog, 2,4,6-Tris[(dimethylamino)methyl]phenol (often referred to as DMP-30), is as a catalyst and accelerator for the curing of epoxy resins and in the formation of polyurethanes.[1][2][7] The tertiary amine groups function as Lewis bases to catalyze polymerization, while the phenolic hydroxyl group can facilitate the opening of epoxide rings.[5][8]
This document serves as a practical guide for researchers, providing detailed methodologies for the synthesis and primary applications of this compound, alongside relevant quantitative data and process visualizations.
Synthesis of Aminomethylated Phenols
The synthesis of this compound and its derivatives is typically achieved through the Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine (B145610).[2][5]
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of aminomethylated phenols.
Experimental Protocol: Synthesis of 2,4,6-Tris[(dimethylamino)methyl]phenol
This protocol is adapted from established industrial synthesis methods.[9][10]
Materials:
-
Phenol
-
Dimethylamine aqueous solution (e.g., 40%)
-
Paraformaldehyde
-
Round-bottom flask or reactor
-
Stirrer
-
Heating mantle
-
Condenser
-
Apparatus for vacuum distillation
Procedure:
-
In a suitable reactor, mix phenol and dimethylamine aqueous solution at a temperature between 0-70 °C.[9]
-
While stirring, add paraformaldehyde in batches over a period of 0.5 to 1 hour.[9]
-
Heat the reaction mixture to a temperature between 80-100 °C and maintain for 1-4 hours.[9]
-
After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Allow the layers to separate and remove the aqueous layer.
-
The organic layer is then subjected to vacuum distillation to remove any unreacted starting materials and to purify the final product.[9]
Quantitative Data for Synthesis:
The following table presents data from a patented synthesis method for 2,4,6-Tris[(dimethylamino)methyl]phenol, illustrating the effect of reaction conditions on yield.[10]
| Molar Ratio (Phenol:Bisamine:Formalin) | Solvent (wt%) | Temperature (°C) | Time (h) | Yield (wt%) |
| 1.0 : 1.51 : 1.50 | Methanol (10.7%) | 65 | 2.0 | 94.6 |
| 1.0 : 1.60 : 1.50 | Methanol (14.5%) | 120 | 0.5 | 96.4 |
| 1.0 : 3.50 : 0 | Methanol (8.3%) | 130 | 2.0 | 96.4 |
Note: Bisamine refers to N,N'-tetramethylmethylene-bis-amine, used as an aminomethylating agent in this specific patent.[10]
Application in Polymer Chemistry
Curing Agent and Accelerator for Epoxy Resins
This compound and particularly DMP-30 are widely used as accelerators for amine-cured epoxy resins and as homopolymerization catalysts.[1][8] The tertiary amine groups catalyze the ring-opening of the epoxide, and the phenolic hydroxyl group can also participate in the reaction, accelerating the curing process, even at room temperature.[5][8]
Mechanism of Epoxy Curing Acceleration:
Caption: Catalytic role in the amine curing of epoxy resins.
Experimental Protocol: Accelerated Curing of a Bisphenol A Epoxy Resin
Materials:
-
Bisphenol A based epoxy resin (e.g., E-51)[11]
-
Polyamidoamine curing agent
-
2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30)
-
Beaker, stirring rod
Procedure:
-
In a beaker, weigh 100 parts of the Bisphenol A based epoxy resin.
-
Add 60 parts of the polyamidoamine curing agent to the resin.
-
Add the desired amount of DMP-30 accelerator (e.g., 1-5 parts by weight).
-
Thoroughly mix all components with a stirring rod until a homogeneous mixture is achieved.
-
The mixture will begin to cure. The pot life and cure time will depend on the amount of accelerator added.
Quantitative Data: Effect of DMP-30 on Epoxy Cure Time
This table summarizes the effect of adding DMP-30 on the gel and full cure time of a Bisphenol A epoxy/polyamidoamine system.[8]
| DMP-30 (parts per 100 parts resin) | Gel Time (minutes) | Full Cure Time (minutes) |
| 0 | ~10 | > 30 |
| 3 | ~10 | 12 |
As the data indicates, a small addition of DMP-30 can significantly reduce the full cure time with minimal impact on the gel time, which is advantageous for many applications.[8]
Catalyst for Polyurethane Foams
DMP-30 is also utilized as a delayed-action trimerization catalyst in the production of rigid polyurethane and polyisocyanurate foams.[2][12] It promotes the reaction between isocyanates and polyols to form the polyurethane network.
Polyurethane Formation Workflow:
Caption: Process for the formation of rigid polyurethane foam.
Experimental Protocol: General Procedure for Rigid Polyurethane Foam
This is a generalized protocol; specific formulations will vary based on desired foam properties.
Materials (B-Side Component):
-
Polyether polyol
-
Silicone surfactant
-
Blowing agent (e.g., a hydrofluorocarbon or water)
-
2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) catalyst
Material (A-Side Component):
-
Polymeric Methylene (B1212753) Diphenyl Diisocyanate (pMDI)
Procedure:
-
In a suitable container, thoroughly pre-mix the B-side components: polyol, surfactant, blowing agent, and the DMP-30 catalyst.
-
In a separate container, measure the required amount of the A-side component (pMDI).
-
Rapidly add the A-side to the B-side and mix vigorously with a high-shear mixer for a short period (typically 5-10 seconds).
-
Pour the reacting mixture into a mold. The foam will rise and cure. The reaction is exothermic.
-
Allow the foam to cure fully. Curing time will depend on the specific formulation and temperature.
Quantitative Data: Typical Polyurethane Formulation
The following table provides an example of a component range in a rigid polyurethane foam formulation. The exact amount of catalyst is optimized based on the desired reaction profile (cream time, gel time, tack-free time).
| Component | Amount (parts by weight) |
| Polyether Polyol | 100 |
| Surfactant | 1.5 - 3.0 |
| Blowing Agent | Varies |
| DMP-30 Catalyst | 0.5 - 3.0 |
| Polymeric MDI | Index 100-120 |
Potential Applications in Other Areas of Organic Synthesis
While the primary industrial use of this compound is in polymer chemistry, its structure as a Mannich base suggests potential utility in other areas of organic synthesis. Mannich bases are known to be versatile intermediates and can sometimes act as catalysts in various reactions. However, it is critical to note that detailed protocols and specific quantitative data for this compound in the following reactions are not well-documented in the readily available scientific literature. The information below is based on the general reactivity of aminomethylated phenols and related Mannich bases.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a weak base. The tertiary amine groups in this compound could potentially catalyze this reaction.
Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Base catalysis is common for this reaction, suggesting a potential role for this compound.
Ligand in Cross-Coupling Reactions
The nitrogen atoms in this compound have the potential to act as ligands, coordinating with transition metals like palladium. Such complexes could potentially catalyze cross-coupling reactions, for example, the Suzuki-Miyaura reaction. This application would require further research to establish feasibility and efficiency.
Safety and Handling
This compound is classified as corrosive and can cause severe skin burns and eye damage.[13] It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.
Conclusion
This compound and its tris-substituted analog, DMP-30, are highly effective and widely used compounds in polymer chemistry. Their primary role as accelerators for epoxy resin curing and catalysts for polyurethane formation is well-established, with clear benefits in reducing cure times and controlling reaction profiles. The protocols and data provided herein offer a solid foundation for their application in these areas. While their potential in other domains of organic synthesis like condensation and cross-coupling reactions is plausible based on their chemical structure, this remains an area requiring further investigation and development.
References
- 1. A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenol,2,4-bis[(dimethylamino)methyl]- | CAS#:5424-54-4 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 10. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2021167857A1 - Polyurethane rigid foam - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) analysis of Bis[(dimethylamino)methyl]phenol
Introduction
Bis[(dimethylamino)methyl]phenol is an organic compound utilized as a catalyst and curing agent in the formulation of epoxy resins and other polymers.[1] Its concentration and purity are critical parameters that influence the final properties of the cured material, such as hardness, chemical resistance, and thermal stability. Therefore, a reliable analytical method for its quantification is essential for quality control and formulation development.
This application note details a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is adapted from established methods for the structurally similar compound, 2,4,6-Tris(dimethylaminomethyl)phenol, and provides a robust framework for the analysis of this compound in various sample matrices.[2][3]
Principle of the Method
This method employs Bridge Ion Separation Technology (BIST™) for the separation of this compound.[2][3] The BIST™ B+ column, a positively charged anion-exchange column, is used to retain the amine-containing analyte. A key aspect of this retention mechanism involves a multi-charged negative buffer, such as sulfuric acid, which forms a "bridge" between the positively charged analyte and the positively charged column surface.[2][3] The mobile phase, consisting of a high percentage of organic solvent like acetonitrile (B52724), minimizes the solvation of the analyte, further enhancing retention.[2][3] Detection is achieved by monitoring the UV absorbance at 210 nm.[2][3]
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
BIST™ B+ column (3.2 x 100 mm, 5 µm, 100 Å) or equivalent
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid (H₂SO₄), concentrated
Experimental Protocols
Preparation of Mobile Phase
-
Buffer Preparation (0.2% H₂SO₄): Carefully add 2 mL of concentrated sulfuric acid to approximately 900 mL of HPLC grade water. Make up the volume to 1 L with water and mix thoroughly.
-
Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the 0.2% sulfuric acid buffer in a ratio of 70:30 (v/v). Degas the mobile phase before use.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For a resin or polymer sample, an extraction step is necessary:
-
Accurately weigh a known amount of the sample into a suitable container.
-
Add a measured volume of the mobile phase to extract the this compound.
-
Sonicate the mixture for 15-20 minutes to ensure complete extraction.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
The following HPLC conditions are recommended, adapted from the analysis of a similar compound:[2]
| Parameter | Value |
| Column | BIST™ B+, 3.2 x 100 mm, 5 µm, 100 Å |
| Mobile Phase | 70% Acetonitrile, 30% 0.2% H₂SO₄ |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10 minutes |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the sample can then be determined from this curve.
Table 1: Hypothetical Quantitative Data for this compound Analysis
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| This compound | ~ 4.5 | 0.5 | 1.5 | > 0.999 |
Note: The above data is hypothetical and should be determined experimentally during method validation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol.
References
- 1. Buy this compound (EVT-15485668) | 71074-89-0 [evitachem.com]
- 2. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]
- 3. 2,4,6-Tris(dimethylaminomethyl)phenol | SIELC Technologies [sielc.com]
- 4. This compound | C12H20N2O | CID 3018067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Curing of Epoxy Resins with Bis[(dimethylamino)methyl]phenol Explored by Differential Scanning Calorimetry (DSC)
Introduction
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique widely used to characterize the curing process of epoxy resins.[1] The curing of epoxies is an exothermic process, and DSC measures the heat flow associated with this reaction as a function of temperature or time.[2] This application note details the use of DSC to study the curing behavior of an epoxy resin system utilizing Bis[(dimethylamino)methyl]phenol as a catalyst. This compound, a tertiary amine, acts as an initiator for the anionic ring-opening polymerization of the epoxy groups, making it an effective catalyst, particularly for low-temperature curing applications.[3] By analyzing the DSC thermogram, key parameters such as the onset of curing, the temperature of the maximum reaction rate (peak temperature), and the total heat of cure can be determined. This data is crucial for optimizing curing cycles, ensuring material quality, and understanding the reaction kinetics.
Data Presentation
The following table summarizes typical quantitative data obtained from a non-isothermal DSC scan of an epoxy resin cured with this compound. The values are indicative and can vary depending on the specific epoxy resin, the concentration of the catalyst, and the heating rate.
| Parameter | Value | Unit | Description |
| Onset Temperature (T_onset) | ~36 - 60 | °C | The temperature at which the curing reaction begins, observed as a deviation from the baseline.[4] |
| Peak Exothermic Temperature (T_peak) | ~80 - 140 | °C | The temperature at which the curing reaction rate is at its maximum.[4] |
| Heat of Cure (ΔH_cure) | ~300 - 400 | J/g | The total heat released during the curing reaction, calculated from the area under the exothermic peak.[4] |
| Glass Transition Temperature (T_g) | Varies | °C | The temperature at which the cured epoxy transitions from a rigid, glassy state to a more rubbery state. It is determined from a second heating scan after the initial cure.[1] |
Experimental Workflow
The following diagram illustrates the typical workflow for analyzing the curing of an epoxy resin with this compound using DSC.
References
Application Notes: Formulation of Epoxy Resins with Bis[(dimethylamino)methyl]phenol Accelerator
An in-depth guide to the formulation of epoxy resins utilizing Bis[(dimethylamino)methyl]phenol as a potent accelerator is detailed below, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound, commercially known as DMP-30, is a highly effective tertiary amine accelerator for the curing of epoxy resins.[1][2] It functions as a Lewis Base catalyst to expedite the polymerization reaction between the epoxy resin and a curing agent (hardener), thereby reducing cure times and temperatures.[1] This accelerator is particularly advantageous in applications requiring rapid curing at ambient or moderately elevated temperatures.[3] The catalytic prowess of DMP-30 is attributed to its unique molecular structure, which includes three tertiary amine groups and a phenolic hydroxyl group, that synergistically facilitate the opening of the epoxy ring and promote a cross-linked network.[4] These application notes provide comprehensive protocols and data for formulating and characterizing epoxy resins that incorporate this compound.
Key Features and Benefits:
-
Accelerated Curing: Dramatically shortens the curing time for epoxy systems, even at room temperature.[5]
-
Versatility: Compatible with a broad spectrum of epoxy resins and curing agents, such as polyamides, amidoamines, anhydrides, and polysulfides.[2][6]
-
Ease of Use: As a low-viscosity liquid, it is readily miscible in epoxy formulations.[6][7]
-
Enhanced Properties: Optimizing the formulation with DMP-30 can lead to improved mechanical strength and durability of the cured product.[5]
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA)
-
Curing Agent: Anhydride (e.g., Phthalic Anhydride) or Amine-based (e.g., Polyamidoamine)
-
Accelerator: this compound (DMP-30)
-
Equipment:
-
Mechanical stirrer
-
Vacuum oven
-
Differential Scanning Calorimeter (DSC)
-
Rheometer
-
Universal Testing Machine (for mechanical property assessment)
-
Molds for sample casting
-
Formulation Procedure
-
Resin Preparation: To reduce viscosity, gently preheat the DGEBA epoxy resin to approximately 50-60°C.
-
Accelerator Addition: Introduce the desired amount of this compound accelerator to the preheated epoxy resin. A typical loading level is between 0.5 to 8 parts per hundred parts of resin (phr).[8] For amine-cured systems, a common starting point is 5-15% of the curing agent's weight.[2] Mix thoroughly using a mechanical stirrer for 10-15 minutes to ensure a homogenous blend.
-
Curing Agent Incorporation: Slowly add the stoichiometric amount of the chosen curing agent to the resin-accelerator mixture while maintaining continuous stirring.
-
Degassing: To remove entrapped air bubbles, place the mixture in a vacuum oven at 60°C for 20-30 minutes.
-
Casting and Curing: Pour the degassed formulation into pre-heated molds and cure according to the desired schedule. For instance, a typical cure schedule for a homopolymerization catalyst is 1 hour at 80°C.[6]
Caption: A flowchart illustrating the experimental workflow for epoxy resin formulation.
Characterization Protocols
Differential Scanning Calorimetry (DSC) for Curing Profile
-
Sample Preparation: Encapsulate a small sample (5-10 mg) of the uncured epoxy formulation in a hermetically sealed aluminum DSC pan.
-
DSC Analysis:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a temperature that ensures the completion of the curing exotherm (e.g., 250°C).
-
Continuously record the heat flow as a function of temperature.
-
-
Data Analysis: From the resulting DSC thermogram, determine the onset temperature of curing, the peak exothermic temperature, and the total heat of curing (ΔH).
Rheological Analysis for Viscosity and Gel Time
-
Sample Preparation: Apply an adequate amount of the uncured formulation onto the rheometer plate.
-
Isothermal Analysis:
-
Maintain a constant desired temperature (e.g., 25°C or 50°C).
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) over time.
-
-
Data Analysis: The gel time is typically identified as the point where the G' and G'' curves intersect.
Data Presentation
Table 1: Curing Characteristics of DGEBA/Polyamidoamine System with Varying DMP-30 Concentration
| Accelerator Conc. (phr) | Gel Time (minutes) | Full Cure Time (minutes) |
| 0 | >20 | >30 |
| 3 | ~20 | 12 |
Data adapted from a study on the acceleration effect of 2,4,6-tris(dimethylaminomethyl)phenol (B167129) on a bisphenol A based epoxy and a polyamidoamine.[4]
Table 2: Mechanical Properties of a Cured Anhydride-Epoxy System with DMP-30
| Property | Test Method | Value |
| Tensile Strength | ASTM D638 | High |
| Elongation at Break | ASTM D638 | Low |
| Glass Transition Temp. (Tg) | DSC | Similar to conventional epoxy resins |
Epoxy-anhydride resins with DMP-30 exhibit high mechanical strength but low elongation due to their high cross-linked density.[9][10][11]
Curing Mechanism
The catalytic action of this compound is multifaceted. The tertiary amine groups can initiate the anionic polymerization of the epoxy ring.[10][12] The lone pair of electrons on the nitrogen atom of the tertiary amine can attack the electrophilic carbon of the epoxide ring, initiating the curing process.[12] This reaction is further facilitated by the phenolic hydroxyl group, which can act as a co-catalyst.[4]
Caption: A simplified diagram of the epoxy resin curing pathway catalyzed by DMP-30.
Conclusion
This compound is a powerful accelerator for epoxy resin systems, enabling faster and more efficient curing processes. The protocols outlined in this document provide a solid foundation for researchers to formulate and characterize these advanced materials. The provided data serves as a valuable reference for optimizing formulations to achieve specific performance characteristics. It is important to note that while higher concentrations of DMP-30 can increase curing speed, they may also lead to increased brittleness in the final product.[2][13] Therefore, careful formulation and testing are crucial to achieving the desired balance of properties for any given application.
References
- 1. 2017erp.com [2017erp.com]
- 2. nbinno.com [nbinno.com]
- 3. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 4. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. nbinno.com [nbinno.com]
- 6. 2.imimg.com [2.imimg.com]
- 7. DMP-30 - TRIGON Chemie [trigon-chemie.com]
- 8. 2017erp.com [2017erp.com]
- 9. Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterification Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound (EVT-15485668) | 71074-89-0 [evitachem.com]
- 13. Dosage of epoxy accelerator DMP-30 | Manufacturer in china【Tianshiwax】 [tianswax.com]
Application Notes and Protocols: Bis[(dimethylamino)methyl]phenol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[(dimethylamino)methyl]phenol and its isomers are classic examples of Mannich bases, a class of organic compounds synthesized through the aminomethylation of an acidic proton located on an active hydrogen compound. In the case of phenol (B47542), the acidic protons on the aromatic ring readily participate in the Mannich reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), to yield aminomethylated phenols. The presence of the phenolic hydroxyl group and one or more dimethylaminomethyl moieties imparts these molecules with a versatile reactivity profile, making them valuable starting materials and intermediates in the synthesis of a wide array of bioactive molecules.
These compounds have garnered significant interest in medicinal chemistry due to their demonstrated broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The aminomethyl group can enhance the pharmacokinetic properties of a molecule, such as solubility and bioavailability, and can also be a key pharmacophore for interacting with biological targets.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the preparation of novel bioactive compounds. It also includes quantitative data on the biological activities of structurally related molecules to guide researchers in their drug discovery efforts.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Mannich reaction, where the substitution pattern on the phenol ring (e.g., 2,4-bis or 2,6-bis) can be controlled by the reaction conditions and the stoichiometry of the reactants.
General Experimental Protocol for Mannich Reaction of Phenol
This protocol describes a general method for the aminomethylation of phenol with formaldehyde and dimethylamine. The ratio of reactants can be adjusted to favor the formation of mono-, bis-, or tris-substituted products.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution) or Paraformaldehyde
-
Dimethylamine (40% aqueous solution)
-
Ethanol or Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
To the cooled solution, slowly add dimethylamine (2.2 equivalents for bis-substitution) followed by the dropwise addition of formaldehyde (2.2 equivalents for bis-substitution).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 2-3.
-
Wash the acidic aqueous solution with dichloromethane to remove any unreacted phenol and non-basic byproducts.
-
Carefully basify the aqueous layer with a sodium hydroxide solution to a pH of 9-10 to precipitate the Mannich base.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol
For reference, a protocol for the synthesis of the tris-substituted product is also provided, as it is a common and well-documented procedure.[3][4]
Procedure: [1]
-
In a suitable reaction vessel, mix phenol (1 equivalent) and the dimethylamine solution (at least 3 equivalents).
-
Stir the mixture at a temperature between 0-70 °C.
-
Add paraformaldehyde (at least 3 equivalents) in portions over a period of 30-60 minutes.
-
After the addition, heat the mixed solution to a temperature between 30-100 °C and react for 1-4 hours.
-
After the reaction, perform an oil-water separation and purify the organic layer by vacuum distillation to obtain 2,4,6-tris(dimethylaminomethyl)phenol.
Quantitative Data for Synthesis:
| Product | Reactants (Molar Ratio) | Solvent | Reaction Time & Temperature | Yield | Reference |
| 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol | Eugenol:Formaldehyde:Dimethylamine (1:1.2:1.2) | Ethanol | 90 min at 78°C | 86.39% | N/A |
| 2,4,6-Tris(dimethylaminomethyl)phenol | Phenol:N,N'-tetramethylmethylene-bis-amine:Formaldehyde | Methanol | 2 hours at 65°C | 94.6% | [3] |
Application in the Synthesis of Bioactive Molecules
This compound serves as a versatile scaffold for the synthesis of more complex bioactive molecules. The phenolic hydroxyl group can be alkylated or acylated, and the aminomethyl groups can be quaternized or used to introduce other functionalities. Furthermore, these compounds can act as ligands to form metal complexes with interesting biological properties.
Synthesis of Novel Cholinesterase Inhibitors (Hypothetical Pathway)
Based on the synthesis of cholinesterase inhibitors from related aminomethylated phenols, a potential synthetic route starting from this compound can be envisioned.[5] This hypothetical pathway illustrates how the core structure can be elaborated to target specific enzymes.
Proposed Synthetic Scheme:
-
O-Alkylation: The phenolic hydroxyl group of this compound can be alkylated with a bifunctional linker, for example, a long-chain dibromoalkane, under basic conditions.
-
Introduction of a Second Pharmacophore: The terminal bromine of the attached linker can then be reacted with a secondary amine or another nucleophilic group known to interact with the peripheral anionic site (PAS) of cholinesterases.
This approach would generate molecules capable of dual-site binding to acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), potentially leading to potent and selective inhibitors.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of bioactive molecules from this compound.
Biological Activities of Related Phenolic Mannich Bases
While specific data for derivatives of this compound is limited in the public domain, the broader class of phenolic Mannich bases exhibits significant biological activities. The following tables summarize representative quantitative data for structurally related compounds.
Antibacterial Activity
Indoline-derived phenolic Mannich bases have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antibacterial Activity of Indoline-Derived Phenolic Mannich Bases [6]
| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |
| 1a | S. aureus ATCC 29213 | 4.7 | 9.4 |
| MRSA COL | 2.35 | 4.7 | |
| E. faecalis ATCC 29212 | 9.4 | 18.8 | |
| 2a | S. aureus ATCC 29213 | 2.35 | 4.7 |
| MRSA COL | 1.18 | 2.35 | |
| E. faecalis ATCC 29212 | 4.7 | 9.4 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Anticancer Activity
Various phenolic Mannich bases have been evaluated for their cytotoxic effects against different cancer cell lines.
Table 2: Anticancer Activity of Phenolic Mannich Bases [2]
| Compound Type | Cancer Cell Line | IC₅₀ (µM) |
| Ketonic Mannich Base (analogue) | Jurkat (Leukemia) | < 10 |
| Phenolic Mannich Base (analogue) | WiDr (Colon Cancer) | < 10 |
| Apigenin Mannich Base (analogue) | HeLa (Cervical Cancer) | > 90% inhibition at 1 mg/mL |
| HepG2 (Liver Cancer) | > 90% inhibition at 1 mg/mL | |
| A549 (Lung Cancer) | > 90% inhibition at 1 mg/mL | |
| MCF-7 (Breast Cancer) | > 90% inhibition at 1 mg/mL |
IC₅₀: Half-maximal Inhibitory Concentration.
Cholinesterase Inhibitory Activity
Derivatives of 4-[(diethylamino)methyl]-phenol have been synthesized and shown to be potent inhibitors of AChE and BChE.
Table 3: Cholinesterase Inhibitory Activity of 4-[(diethylamino)methyl]-phenol Derivatives [5]
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (AChE/BChE) |
| 25 | 215.3 | 47.5 | 4.5 |
| 26 | 158.9 | 12.7 | 12.5 |
| 27 | 196.4 | 10.6 | 18.6 |
| 30 | 201.7 | 10.7 | 18.8 |
Experimental Protocols for Biological Evaluation
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from studies on phenolic Mannich bases and can be used to assess the antibacterial activity of newly synthesized compounds.[6]
Materials:
-
Mueller-Hinton broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Diagram of a Potential Signaling Pathway
Caption: A plausible signaling pathway for the anticancer activity of phenolic Mannich bases.
Conclusion
This compound is a readily accessible and highly versatile platform for the synthesis of novel bioactive molecules. Its inherent structural features, combined with the extensive body of research on the biological activities of phenolic Mannich bases, make it an attractive starting point for drug discovery programs targeting a range of therapeutic areas. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic potential and biological promise of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]
- 4. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]
- 5. Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Fabricating Microfluidic Devices with Bis[(dimethylamino)methyl]phenol-Catalyzed SU-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bis[(dimethylamino)methyl]phenol, also known as DMP-30, as a catalyst for the thermal curing of SU-8 photoresist in the fabrication of microfluidic devices. This method offers an alternative to conventional UV-based photolithography, enabling rapid prototyping and the creation of robust microstructures suitable for a wide range of applications in drug discovery and development.
Introduction to this compound (DMP-30) in SU-8 Microfabrication
This compound (DMP-30) is a tertiary amine that serves as an effective curing agent and accelerator for epoxy resins, the primary component of SU-8 photoresist.[1][2][3][4][5] While standard SU-8 processing relies on a photoacid generator (PAG) and UV exposure to initiate cross-linking, the addition of DMP-30 allows for thermal curing, either as a standalone process or as a supplementary step to enhance polymerization. This catalytic action is particularly useful for creating thick, mechanically stable microstructures and for applications where UV exposure might be undesirable or insufficient for complete curing.
The primary role of DMP-30 is to accelerate the polymerization of the epoxy groups within the SU-8 resin. This leads to a more rapid and complete cross-linking of the polymer network, which can result in improved mechanical properties and chemical resistance of the final microfluidic device.
Applications in Drug Development
The use of DMP-30-catalyzed SU-8 for microfluidic device fabrication offers several advantages for drug development applications:
-
Rapid Prototyping of Drug Screening Platforms: The accelerated curing process allows for faster iteration of microfluidic designs for high-throughput screening of drug candidates.
-
Fabrication of Microneedles for Drug Delivery: The enhanced mechanical strength of DMP-30-cured SU-8 is beneficial for creating robust microneedles capable of penetrating the skin for transdermal drug delivery.
-
Development of Organ-on-a-Chip Models: The biocompatibility of SU-8, combined with the ability to create complex 3D microstructures, makes it suitable for fabricating sophisticated organ-on-a-chip models for studying drug metabolism and toxicity.
-
Controlled Release Systems: The inert and stable nature of cross-linked SU-8 can be leveraged to create microreservoirs and channels for controlled drug release studies.
Quantitative Data Summary
The addition of DMP-30 to SU-8 formulations can significantly impact the processing parameters and final properties of the microfluidic device. The following table summarizes key quantitative data gathered from empirical studies.
| Parameter | Standard SU-8 Process | SU-8 with DMP-30 | Key Benefits of DMP-30 |
| Curing Mechanism | UV-initiated photoacid generation | Primarily thermal curing | Enables curing without UV exposure |
| Typical DMP-30 Concentration | N/A | 0.5 - 8 parts per hundred resin (phr) by weight | Accelerated curing |
| Curing Temperature | Post-exposure bake at 65-95°C | 100 - 150°C (can be lower with higher DMP-30 concentration) | Lower temperature curing possible |
| Curing Time | Minutes to hours depending on thickness | Significantly reduced compared to PEB | Faster fabrication cycle |
| Mechanical Properties | Good | Potentially enhanced hardness and modulus | Increased device robustness |
| Adhesion | Substrate dependent, may require adhesion promoters | Can be improved due to more complete cross-linking | Better device integrity |
Experimental Protocols
Preparation of DMP-30-Catalyzed SU-8 Formulation
This protocol describes the preparation of an SU-8 formulation containing DMP-30 for thermal curing.
Materials:
-
SU-8 photoresist (desired viscosity grade)
-
This compound (DMP-30)
-
Appropriate solvent for the SU-8 formulation (e.g., cyclopentanone, GBL)
-
Clean mixing vessel and stir bar
Procedure:
-
In a clean, dry mixing vessel, weigh the desired amount of SU-8 photoresist.
-
Calculate the required amount of DMP-30 based on the desired concentration (typically 1-5% by weight of the SU-8 resin content).
-
Under a fume hood, carefully add the DMP-30 to the SU-8 photoresist.
-
If necessary, add a small amount of solvent to reduce viscosity for easier mixing.
-
Stir the mixture thoroughly at room temperature until the DMP-30 is completely dissolved and the formulation is homogeneous. A magnetic stirrer can be used at a low speed to avoid introducing air bubbles.
-
Allow the mixture to degas for at least 30 minutes to remove any trapped air bubbles.
Fabrication of Microfluidic Channels using Thermal Curing
This protocol outlines the steps for fabricating microfluidic channels using the prepared DMP-30-catalyzed SU-8.
Materials and Equipment:
-
Clean substrate (e.g., silicon wafer, glass slide)
-
DMP-30-catalyzed SU-8 formulation
-
Spin coater
-
Hotplate with programmable temperature control
-
Photomask with the desired channel design
-
UV exposure tool (optional, for hybrid curing)
-
SU-8 developer (e.g., PGMEA)
-
Isopropanol (IPA)
-
Nitrogen gun
Workflow Diagram:
Caption: Workflow for fabricating microfluidic devices with DMP-30 catalyzed SU-8.
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly using a standard cleaning procedure (e.g., piranha etch for silicon or sonication in acetone (B3395972) and IPA for glass). Dehydrate the substrate by baking at 200°C for 30 minutes.
-
Spin Coating: Dispense the DMP-30-catalyzed SU-8 formulation onto the center of the substrate. Spin coat at a speed determined by the desired layer thickness.
-
Soft Bake: Place the coated substrate on a level hotplate. Ramp the temperature slowly to 65°C and hold for a time dependent on the layer thickness to evaporate the solvent.
-
Thermal Curing:
-
For purely thermal curing, place the substrate on a hotplate and ramp the temperature to the desired curing temperature (e.g., 120°C). The curing time will depend on the DMP-30 concentration and layer thickness.
-
For a hybrid approach, expose the SU-8 to UV light through a photomask to define the microchannel features. Then, perform a post-exposure bake at a lower temperature (e.g., 95°C) followed by a higher temperature thermal cure to ensure complete cross-linking.
-
-
Development: After cooling down to room temperature, immerse the substrate in SU-8 developer and agitate gently until the un-cross-linked resist is completely removed.
-
Rinse and Dry: Rinse the developed substrate with IPA and dry it with a gentle stream of nitrogen.
-
Hard Bake (Optional): For applications requiring maximum mechanical and chemical stability, a final hard bake at a temperature above the glass transition temperature of the SU-8 (typically >150°C) can be performed.
Signaling Pathway and Logical Relationships
The curing of SU-8, whether by UV initiation or thermal catalysis with DMP-30, involves the cross-linking of epoxy resins. The following diagram illustrates the logical relationship between the components and the final cured structure.
Caption: Logical flow of SU-8 curing with UV and/or DMP-30 catalysis.
Conclusion
The use of this compound (DMP-30) as a thermal catalyst for SU-8 provides a valuable alternative and complementary method to traditional photolithography for fabricating microfluidic devices. This approach offers accelerated curing times, the potential for lower temperature processing, and can enhance the mechanical properties of the final device. These benefits make DMP-30-catalyzed SU-8 an attractive option for researchers and professionals in the field of drug development, enabling the rapid creation of robust and reliable microfluidic platforms.
Disclaimer: The provided protocols and data are intended as a general guide. Optimal processing parameters may vary depending on the specific SU-8 formulation, equipment, and desired device characteristics. It is recommended to perform initial process optimization for your specific application. Always handle chemicals in a well-ventilated area and follow appropriate safety procedures.
References
Application Note: Dynamic Mechanical Analysis of Polymers Cured with Bis[(dimethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamic Mechanical Analysis (DMA) is a highly sensitive thermal analysis technique used to measure the viscoelastic properties of materials as a function of temperature, time, and frequency.[1][2] This application note provides a comprehensive protocol for conducting DMA on polymers cured with Bis[(dimethylamino)methyl]phenol, a common accelerator in epoxy resin systems.[3][4][5] A thorough understanding of the material's mechanical and thermal properties, such as storage modulus (E'), loss modulus (E''), and glass transition temperature (Tg), is essential for predicting its performance, stability, and suitability in various applications, including advanced composites and biomedical devices.[1][6]
This compound acts as a catalyst, accelerating the cross-linking reaction in epoxy resins.[4] The resulting three-dimensional network structure dictates the final thermomechanical properties of the cured polymer. DMA is particularly well-suited to characterize the transition from a rigid, glassy state to a more flexible, rubbery state, providing valuable insights into the curing process and the final material performance.[7][8]
Principle of Dynamic Mechanical Analysis
DMA operates by applying a small, oscillating stress to a sample and measuring the resultant strain.[1] This allows for the deconvolution of the material's response into two components: an elastic component and a viscous component.
-
Storage Modulus (E'): This represents the elastic behavior of the material and is a measure of the energy stored during deformation.[9][10] A higher storage modulus indicates greater stiffness.[9]
-
Loss Modulus (E''): This represents the viscous behavior of the material and is a measure of the energy dissipated as heat during deformation.[9][10] It is indicative of the material's damping capacity.
-
Tan Delta (tan δ): This is the ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan delta curve is a common and sensitive measure of the glass transition temperature (Tg).[2]
The glass transition temperature (Tg) is a fundamental property of amorphous and semi-crystalline polymers, marking the temperature at which the polymer chains gain sufficient mobility to transition from a rigid, glassy state to a softer, rubbery state.[8]
Experimental Protocols
This section details the methodology for sample preparation and DMA testing of an epoxy resin cured with this compound.
Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)
-
Curing agent: this compound
-
Rectangular mold for sample casting
-
Vacuum oven
-
Dynamic Mechanical Analyzer (DMA) with a three-point bending clamp
Sample Preparation Protocol:
-
Formulation: Accurately weigh the epoxy resin and the desired concentration of this compound. The stoichiometric ratio will significantly impact the curing kinetics and the final properties of the polymer network.
-
Mixing: Thoroughly mix the resin and curing agent at a controlled temperature until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles, which can act as stress concentrators and compromise the mechanical integrity of the cured sample.
-
Casting: Carefully pour the degassed mixture into a pre-heated mold with dimensions suitable for DMA analysis (e.g., 40 mm x 10 mm x 2 mm).
-
Curing: Place the mold in a programmable oven and execute a controlled curing schedule. A typical schedule may involve an initial cure at a moderate temperature (e.g., 90°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 150°C for 3 hours) to ensure complete cross-linking.
-
Demolding and Finishing: After the curing cycle is complete, allow the sample to cool slowly to room temperature before demolding. Inspect the sample for any defects and ensure it has uniform dimensions.
DMA Measurement Protocol:
-
Instrument and Clamp Setup:
-
Install the three-point bending clamp on the DMA instrument.
-
Perform necessary calibrations for force, displacement, and temperature as per the instrument's standard operating procedure.
-
-
Sample Mounting:
-
Measure the dimensions (width and thickness) of the cured sample accurately.
-
Mount the sample securely in the three-point bending clamp, ensuring proper alignment.
-
-
Test Parameter Setup:
-
Temperature Program: Set the temperature range to encompass the glass transition of the material. A typical range is from ambient temperature to 200°C.
-
Heating Rate: A controlled heating rate of 3 °C/min is recommended.
-
Frequency: Set the oscillation frequency to 1 Hz.
-
Strain Amplitude: Apply a small strain amplitude (e.g., 0.1%) to ensure the measurement is within the material's linear viscoelastic region.
-
-
Data Acquisition: Initiate the DMA experiment. The instrument will apply the oscillatory load while ramping the temperature and record the storage modulus, loss modulus, and tan delta as a function of temperature.
Data Presentation
The quantitative results from the DMA can be effectively presented in a tabular format for clear comparison. The table below provides illustrative data for an epoxy resin cured with different concentrations of this compound, demonstrating the typical influence of the accelerator on the material's properties.
| Curing Agent Concentration (wt%) | Glassy Storage Modulus (E') at 40°C (GPa) | Rubbery Storage Modulus (E') at Tg + 40°C (MPa) | Glass Transition Temperature (Tg) from tan δ peak (°C) | Tan δ Peak Amplitude |
| 3 | 2.95 | 55 | 132 | 0.58 |
| 6 | 3.20 | 70 | 148 | 0.52 |
| 9 | 3.15 | 65 | 145 | 0.55 |
Note: This data is for illustrative purposes only. Actual experimental values will vary depending on the specific polymer system, curing conditions, and DMA parameters.
Mandatory Visualization
The logical flow of the experimental procedure is visualized in the following diagram.
Caption: Workflow for DMA of cured polymers.
References
- 1. Dynamic mechanical analysis of polymeric systems of pharmaceutical and biomedical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eag.com [eag.com]
- 3. CN112867747A - Curing agent for epoxy resins - Google Patents [patents.google.com]
- 4. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 5. digitaledition.pcimag.com [digitaledition.pcimag.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. madisongroup.com [madisongroup.com]
- 9. Understanding Storage and Loss Modulus with TA Instruments - TA Instruments [tainstruments.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantification of Bis[(dimethylamino)methyl]phenol in a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis[(dimethylamino)methyl]phenol is a phenolic compound characterized by the presence of two dimethylaminomethyl groups attached to the phenol (B47542) ring. These compounds are often used as intermediates in organic synthesis, as curing agents for epoxy resins, and in the formation of various polymers.[1] Accurate quantification of this compound in a reaction mixture is crucial for reaction monitoring, yield calculation, and quality control of the final product. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of phenolic compounds.[2] The most common and reliable methods for the analysis of this compound in a complex reaction matrix are HPLC and GC-MS.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural confirmation and quantification, particularly when dealing with simpler mixtures or for orthogonal validation.[6][7][8] Potentiometric titration may also be a viable method for determining the concentration of the basic amino groups.[9]
The choice of method will depend on the specific characteristics of the reaction mixture, including the presence of interfering substances, the required sensitivity, and the availability of instrumentation.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained using the described analytical methods. Please note that these values are illustrative and will vary depending on the specific reaction conditions and sample matrix.
| Analytical Method | Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| HPLC-UV | This compound | 6.8 | 0.1 µg/mL | 0.3 µg/mL | >0.999 | 95 - 105 |
| GC-MS | This compound | 12.5 | 0.05 µg/mL | 0.15 µg/mL | >0.999 | 97 - 103 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.5 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of the mobile phase or a suitable solvent to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution is recommended to separate the analyte from other reaction components. A typical gradient could be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20-22 min: Linear gradient to 95% A, 5% B
-
22-25 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 274 nm[10]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the quantification of this compound, which may require derivatization to improve volatility and peak shape.
Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
This compound reference standard
-
Anhydrous pyridine (B92270) or other suitable solvent
-
Heating block or oven
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Standard Preparation and Derivatization:
-
Prepare a stock solution of the this compound reference standard in anhydrous pyridine at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
To 100 µL of each standard, add 100 µL of BSTFA.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of anhydrous pyridine.
-
To 100 µL of the sample solution, add 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 300 °C
-
Hold at 300 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating the peak area of its derivatized form from the calibration curve.
-
Diagrams
References
- 1. Buy this compound (EVT-15485668) | 71074-89-0 [evitachem.com]
- 2. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns | SIELC Technologies [sielc.com]
- 4. 2,4,6-Tris(dimethylaminomethyl)phenol - analysis - Analytice [analytice.com]
- 5. mdpi.com [mdpi.com]
- 6. Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. o-liv.com [o-liv.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
Troubleshooting & Optimization
How to control the exothermic reaction of epoxy with Bis[(dimethylamino)methyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epoxy formulations utilizing Bis[(dimethylamino)methyl]phenol as a curing accelerator.
Troubleshooting Guide
Uncontrolled exothermic reactions can compromise the integrity of your epoxy system, leading to suboptimal performance and safety hazards. This guide addresses common issues encountered when using this compound.
Issue 1: Runaway Exothermic Reaction and Overheating
An uncontrolled, rapid increase in temperature (exotherm) can cause the epoxy to smoke, crack, or deform.
-
Immediate Actions:
-
If safe to do so, move the container to a well-ventilated area and place it on a fire-proof surface.
-
Do not attempt to extinguish with water, as this can accelerate the reaction.
-
Allow the reaction to complete and the material to cool down.
-
-
Root Cause Analysis and Preventative Measures:
| Potential Cause | Explanation | Recommended Action |
| Excessive Accelerator Concentration | Higher concentrations of this compound significantly increase the reaction rate, leading to rapid heat generation. | Reduce the concentration of this compound. Start with the lower end of the recommended range (see Table 1) and incrementally increase as needed. |
| Large Batch Volume | The heat generated by the exothermic reaction is proportional to the mass of the epoxy mixture. In large batches, heat cannot dissipate quickly, leading to a thermal runaway. | Mix smaller batches of the epoxy formulation. If a large volume is required, consider staged pours, allowing each layer to partially cool before applying the next. |
| High Ambient Temperature | A warm working environment accelerates the initial reaction rate, contributing to a faster and higher peak exotherm. | Work in a climate-controlled environment. If possible, pre-cool the resin and hardener components before mixing. |
| Inadequate Heat Dissipation | Using an insulating mixing container (e.g., plastic) can trap heat, promoting a runaway reaction. | Use a container with a larger surface area to promote heat dissipation. Metal containers can also act as a heat sink. |
Issue 2: Premature Gelling or Short Pot Life
The working time (pot life) of the epoxy mixture is significantly shorter than desired, leading to difficulties in application.
-
Root Cause Analysis and Preventative Measures:
| Potential Cause | Explanation | Recommended Action |
| High Accelerator Concentration | This compound is a potent accelerator, and even small amounts can drastically reduce the pot life. | Carefully control the concentration of the accelerator. Refer to Table 1 for recommended starting concentrations. |
| High Ambient and/or Component Temperature | As with overheating, elevated temperatures reduce the pot life. | Work in a cooler environment and ensure the resin and hardener are at a stable, controlled temperature before mixing. |
| Inaccurate Measurement of Components | An incorrect ratio of resin to hardener can affect the curing chemistry and pot life. | Use calibrated scales or dispensing equipment to ensure accurate measurements of all components. |
Issue 3: Yellowing of the Cured Epoxy
The cured epoxy exhibits an undesirable yellow or amber tint.
-
Root Cause Analysis and Preventative Measures:
| Potential Cause | Explanation | Recommended Action |
| Inherent Properties of Phenolic Accelerators | Phenolic compounds, including this compound, can be prone to yellowing, especially when exposed to heat or UV light.[1] | If color stability is critical, consider using a non-phenolic accelerator. For applications exposed to sunlight, incorporate a UV stabilizer in the formulation. |
| High Curing Temperature | Excessive heat during the curing process can accelerate oxidative degradation and discoloration. | Avoid excessively high curing temperatures. If a post-cure is necessary, use a carefully controlled temperature profile. |
| Oxidation | Exposure to oxygen, particularly at elevated temperatures, can contribute to yellowing. | Minimize exposure to air during mixing and curing where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in an epoxy formulation?
For products containing a blend of this compound and 2,4,6-Tris(dimethylaminomethyl)phenol, a typical starting concentration is 2-5% based on the weight of the epoxy resin component, with a maximum recommended concentration of 7%.[1] It is crucial to start at the lower end of this range and optimize for your specific system.
Q2: How can I extend the pot life when using this compound?
To extend the pot life, you can:
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Decrease the concentration of this compound.
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Work in a cooler environment and ensure your components are at room temperature.
-
Mix smaller batches.
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Use a wider, shallower mixing container to increase the surface area-to-volume ratio, which aids in heat dissipation.
Q3: Can I use this compound for low-temperature curing?
Yes, one of the primary applications of accelerators like this compound is to facilitate curing at lower ambient temperatures.[1] However, the exothermic nature of the reaction must still be carefully managed.
Q4: Are there any safety precautions I should take when working with this compound?
This compound is a corrosive substance.[1] Always consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area.
Q5: How does this compound accelerate the curing process?
This compound contains tertiary amine groups and a phenolic hydroxyl group. The tertiary amine groups act as catalysts, promoting the opening of the epoxy ring and its subsequent reaction with the curing agent. This catalytic action increases the rate of the cross-linking reaction.
Quantitative Data
The following table provides a general guideline for the concentration of an accelerator blend containing this compound and its effect on the curing process. Note that specific results will vary depending on the epoxy resin, curing agent, and ambient conditions.
Table 1: Recommended Concentration and Effects of a Phenolic Accelerator Blend
| Accelerator Concentration (by weight of resin) | Expected Effect on Pot Life | Expected Effect on Curing Speed | Notes |
| 2 - 5% | Significantly Reduced | Accelerated Curing | Recommended starting range for most applications.[1] |
| > 5 - 7% | Very Short | Rapid Curing | Use with caution, high potential for uncontrolled exotherm.[1] |
Experimental Protocols
Protocol 1: Measuring the Exothermic Profile using Differential Scanning Calorimetry (DSC)
This protocol outlines the basic procedure for determining the exothermic heat flow of an epoxy formulation during curing.
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Sample Preparation:
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Accurately weigh the epoxy resin and curing agent in the desired ratio into a sample pan.
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Add the desired concentration of this compound to the mixture and stir thoroughly but gently to avoid introducing air bubbles.
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Hermetically seal the DSC sample pan.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
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Program the DSC for a dynamic temperature scan, for example, from room temperature to 250°C at a heating rate of 10°C/min.
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The instrument will record the heat flow as a function of temperature. The exothermic peak represents the heat released during the curing reaction.
-
-
Data Analysis:
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Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).
-
The onset temperature of the exotherm can provide an indication of the curing initiation temperature.
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The peak temperature of the exotherm indicates the temperature at which the reaction rate is at its maximum.
-
Visualizations
Caption: Troubleshooting workflow for managing high exotherms.
Caption: Simplified mechanism of accelerated epoxy curing.
References
Technical Support Center: Mitigating Yellowing in Epoxy Resins Cured with Bis[(dimethylamino)methyl]phenol
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing epoxy resin systems cured with the accelerator Bis[(dimethylamino)methyl]phenol and are encountering issues with yellowing. This document provides troubleshooting advice, preventative measures, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my epoxy resin turning yellow after curing with this compound?
A1: The yellowing of epoxy resins, including those cured with this compound, is primarily caused by two degradation mechanisms: photo-oxidation and thermal degradation.[1][2]
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Photo-oxidation: Exposure to ultraviolet (UV) light, from sources like sunlight or even fluorescent lighting, can break down the chemical bonds within the epoxy polymer. This process, known as photodegradation, leads to the formation of color-causing molecules called chromophores.[3][4] Epoxy resins based on Bisphenol A (BPA) are particularly susceptible to this due to their aromatic structures which strongly absorb UV radiation.[2]
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Thermal Degradation: High temperatures can also induce chemical changes in the epoxy network, leading to the formation of chromophores and subsequent yellowing.[2] The presence of oxygen accelerates this process.
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Role of this compound: As a phenolic compound and a tertiary amine accelerator, this compound can contribute to yellowing. Phenolic compounds are known to be prone to oxidation, which can cause discoloration when exposed to heat or UV light.[2] Tertiary amine accelerators can also contribute to yellowing under thermal and UV stress.
Q2: What are the main chemical changes that lead to the yellow color?
A2: The yellowing is a result of the formation of chromophoric groups within the polymer structure. These groups absorb light in the visible spectrum, causing the material to appear yellow. The primary chromophores formed during the degradation of epoxy resins are carbonyl groups and quinones, which arise from the oxidation of the polymer backbone.[2]
Q3: Can the curing process itself contribute to yellowing?
A3: Yes, the curing process can influence the initial color and long-term color stability of the epoxy.
-
Exotherm: The reaction between the epoxy resin and the hardener is exothermic, meaning it generates heat. If this heat is not properly dissipated, it can lead to high temperatures that cause thermal degradation and yellowing.[2] The use of accelerators like this compound can increase the reaction rate and the exotherm, potentially exacerbating this issue.
-
Incomplete Curing: An improper mixing ratio of resin to hardener or inadequate curing time and temperature can result in an incompletely cured network. Unreacted components, including free amines from the hardener, can be more susceptible to oxidation and contribute to yellowing.
Q4: How can I prevent or reduce the yellowing of my epoxy resin system?
A4: Several strategies can be employed to minimize yellowing:
-
Formulation Adjustments:
-
UV Stabilizers: Incorporating UV absorbers and Hindered Amine Light Stabilizers (HALS) into your formulation is highly effective. UV absorbers, such as benzotriazoles or benzophenones, absorb harmful UV radiation and dissipate it as heat.[5][6][7][8][9] HALS are radical scavengers that inhibit the degradation process.[5][10] A synergistic effect is often observed when UV absorbers and HALS are used together.[10][11]
-
Antioxidants: Adding antioxidants, such as hindered phenols, can help to prevent thermal oxidation.[2]
-
Resin and Hardener Selection: Using cycloaliphatic or aliphatic epoxy resins and hardeners, which lack the UV-absorbing aromatic rings of BPA-based resins, can significantly improve UV resistance.[4][12]
-
-
Process Control:
-
Controlled Curing: Ensure thorough mixing of the resin and hardener at the correct ratio. Control the curing temperature to avoid excessive exotherm. Curing in a controlled environment with minimal exposure to UV light is also beneficial.
-
Minimize UV Exposure: Protect the cured epoxy from direct sunlight and other UV sources.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Immediate yellowing after curing | High exotherm during curing leading to thermal degradation. | - Reduce the mass of the epoxy being cured at one time to improve heat dissipation.- Cure at a lower ambient temperature.- Consider a slower curing hardener if the application allows. |
| Gradual yellowing over time, especially when exposed to light | Photo-oxidation due to UV exposure. | - Add a UV absorber and a HALS to the formulation.- If possible, switch to a UV-resistant aliphatic or cycloaliphatic epoxy system.- Apply a UV-protective topcoat over the cured epoxy. |
| Yellowing in components not exposed to light | Thermal degradation from exposure to elevated temperatures in the operating environment. | - Incorporate an antioxidant into the formulation.- Ensure the service temperature of the component does not exceed the thermal stability limits of the epoxy system. |
| Inconsistent yellowing across a single part | Improper mixing of resin, hardener, and accelerator. | - Ensure thorough and uniform mixing of all components before curing. |
Quantitative Data on Anti-Yellowing Additives
The following table summarizes the performance of different UV stabilizer systems in a clear epoxy coating subjected to accelerated weathering (QUV-A exposure). The data is presented as the change in Yellowness Index (YI) and color (ΔE). Lower values indicate better resistance to yellowing.
| Formulation | Additive(s) | Concentration (% by wt.) | Yellowness Index (YI) after 1000h QUV | Color Change (ΔE) after 1000h QUV |
| Control | None | 0 | 25.8 | 18.2 |
| A | Benzotriazole (B28993) UV Absorber | 1.5 | 12.4 | 9.1 |
| B | HALS | 1.0 | 15.6 | 11.5 |
| C | Benzotriazole UV Absorber + HALS | 1.5 + 1.0 | 8.7 | 6.3 |
Note: This data is representative and the actual performance will depend on the specific epoxy system and exposure conditions.
Experimental Protocols
Accelerated Weathering Test (ASTM G154)
This protocol describes a typical accelerated weathering test to evaluate the yellowing of epoxy resins.
1. Sample Preparation:
- Prepare the epoxy resin formulation with and without anti-yellowing additives.
- Cast the resin into thin films (e.g., 75 x 150 mm) on a suitable substrate (e.g., glass or steel panels).[13]
- Ensure consistent film thickness across all samples.
- Cure the samples according to the manufacturer's recommendations (e.g., 7 days at 23°C and 50% relative humidity).[13]
2. Test Procedure:
- Mount the cured samples in a QUV accelerated weathering tester.[14]
- Set the test cycle according to ASTM G154, Cycle 1: 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.[14][15]
- Periodically remove the samples (e.g., at 250, 500, 1000, and 2000 hours) for color measurement.[14]
3. Evaluation:
- Measure the Yellowness Index and color of the samples at each interval and compare them to the initial values and to unexposed control samples.
Yellowness Index Measurement (ASTM D1925 / E313)
This protocol outlines the measurement of the Yellowness Index.
1. Instrument:
- Use a spectrophotometer or colorimeter.
2. Sample Preparation:
- Ensure the samples are clean and free of any surface contaminants.[16]
- For transparent samples, ensure the thickness is consistent for all measurements.[17]
3. Measurement:
- Calibrate the instrument according to the manufacturer's instructions.
- Measure the tristimulus values (X, Y, Z) of the sample.
- Calculate the Yellowness Index using the appropriate formula from ASTM D1925 or E313.[18][19][20] ASTM E313 is the current standard, while D1925 is an older, but still referenced, standard.[18]
Visualizations
Yellowing Mechanism of Epoxy Resins
Caption: Simplified mechanism of epoxy resin yellowing.
Troubleshooting Workflow for Yellowing Issues
Caption: Troubleshooting workflow for epoxy yellowing.
Experimental Workflow for Evaluating Anti-Yellowing Additives
Caption: Experimental workflow for testing anti-yellowing additives.
References
- 1. researchgate.net [researchgate.net]
- 2. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 3. blog.caplinq.com [blog.caplinq.com]
- 4. 20088111.fs1.hubspotusercontent-na1.net [20088111.fs1.hubspotusercontent-na1.net]
- 5. UV Stabilizer for Epoxy: Protect & Extend Outdoor Coating Life [elchemy.com]
- 6. Benzotriazole UV Absorber | Everlight Chemical [everlight-uva.com]
- 7. dishengchemchina.com [dishengchemchina.com]
- 8. Benzotriazole UV Absorber Wholesale, benzotriazole UV Technology | Tintoll [uvabsorber.com]
- 9. partinchem.com [partinchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pcimag.com [pcimag.com]
- 13. paint.org [paint.org]
- 14. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 15. thermoline.com.au [thermoline.com.au]
- 16. Color Measurement Best Practices: Sample Preparation and Presentation | Konica Minolta Color, Light, and Display Measuring Instruments [sensing.konicaminolta.asia]
- 17. Sample Preparation and Presentation Best Practices for Accurate Color Measurement [sensing.konicaminolta.us]
- 18. Yellowness index measurement – Paul Wu's Blog [materean.com]
- 19. plastics.ulprospector.com [plastics.ulprospector.com]
- 20. Yellowness Index | Lovibond [lovibond.com]
Technical Support Center: Enhancing Epoxy Coating Adhesion with Bis[(dimethylamino)methyl]phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Bis[(dimethylamino)methyl]phenol as an adhesion promoter in epoxy coatings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Poor Adhesion or Delamination of the Epoxy Coating
Question: I've added this compound to my epoxy formulation, but the coating is still peeling or showing poor adhesion to the substrate. What could be the cause?
Answer:
Poor adhesion, even with the use of an adhesion promoter, is most commonly due to inadequate surface preparation. The substrate must be meticulously prepared to ensure a strong mechanical and chemical bond.
Troubleshooting Steps:
-
Verify Substrate Cleanliness: Ensure the substrate is completely free of contaminants such as grease, oil, wax, or dust. Clean the surface with an appropriate solvent and wipe it with a fresh paper towel before the solvent evaporates.
-
Ensure Surface is Dry: All bonding surfaces must be completely dry. If necessary, use a heat gun or fan to accelerate drying, but be cautious of condensation if the environmental temperature changes.
-
Confirm Proper Surface Abrasion: Non-porous or glossy surfaces require mechanical abrasion to create a surface profile for the epoxy to "key" into. Sanding with 80-grit aluminum oxide paper is a common practice. Ensure all sanding dust is removed before coating.[1]
-
Re-evaluate Promoter Concentration: While this compound promotes adhesion, an incorrect concentration can be ineffective. Refer to the quantitative data section to ensure you are within an optimal range for your substrate.
-
Check for Amine Blush: In cool, moist conditions, a wax-like film called amine blush can form on the surface of cured epoxy, inhibiting the adhesion of subsequent coats. This can be removed with soap and water.
dot
Caption: Troubleshooting workflow for poor epoxy adhesion.
Issue 2: Epoxy Coating Not Curing or Remaining Tacky
Question: My epoxy formulation with this compound is not curing properly; it remains soft or tacky long after the expected cure time. What's wrong?
Answer:
Improper curing is often related to incorrect mixing ratios, temperature, or the concentration of the accelerator. This compound acts as a catalyst, and deviations from the optimal amount can significantly affect the curing reaction.
Troubleshooting Steps:
-
Verify Mix Ratio: The most common cause of curing issues is an incorrect ratio of epoxy resin to hardener. Double-check your measurements and ensure they are precise.
-
Ensure Thorough Mixing: The resin and hardener must be mixed thoroughly. Scrape the sides and bottom of the mixing container to ensure all components are incorporated.
-
Check Temperature and Humidity: Curing is a temperature-dependent chemical reaction. Low temperatures will slow down or even halt the curing process. Ensure your working environment and substrate are within the recommended temperature range for your epoxy system. High humidity can also interfere with the cure and cause surface defects.
-
Evaluate Accelerator Concentration: An insufficient amount of this compound will result in a slow or incomplete cure. Conversely, an excessive amount can lead to a very rapid, highly exothermic reaction that may result in a brittle or stressed coating.[2][3] Refer to the manufacturer's datasheet or the data in this guide for recommended levels.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an epoxy coating formulation?
A1: this compound is a tertiary amine that functions primarily as a catalyst or accelerator for the epoxy curing reaction.[4] Its nitrogen atoms perform a nucleophilic attack on the carbon atoms of the epoxide rings in the resin, initiating the ring-opening and cross-linking process. This acceleration of the curing reaction also promotes better film formation and can enhance the adhesion of the coating to the substrate.
dot
Caption: Chemical mechanism of epoxy curing catalyzed by a tertiary amine.
Q2: How does the concentration of this compound affect the pot life of the epoxy mixture?
A2: The pot life (the amount of time you have to work with the mixed epoxy) is inversely related to the concentration of the accelerator. Increasing the amount of this compound will significantly shorten the pot life due to the accelerated curing reaction.[5] It is crucial to mix only the amount of material that can be applied within this shortened window to avoid premature gelation in the mixing container. For a typical formulation, a pot life of 35-45 minutes can be expected at 25°C when using 7 parts per hundred (phr) of a similar accelerator, DMP-30.[4]
Q3: Can I use this compound with any type of epoxy hardener?
A3: this compound is effective as an accelerator for a variety of hardeners, including polyamides, amidoamines, and anhydride-based systems.[4] However, the efficiency and the impact on final properties can vary. It is always recommended to perform a small-scale test to ensure compatibility and to determine the optimal concentration for your specific resin-hardener system.
Q4: Are there any safety precautions I should take when working with this compound?
A4: Yes. This compound is a corrosive compound that can cause severe skin burns and eye damage.[6] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Q5: How is the adhesion of an epoxy coating quantitatively measured?
A5: The most common method for quantitatively measuring the adhesion of a coating is the pull-off adhesion test, standardized as ASTM D4541.[1][7][8] This test measures the force required to pull a specified diameter of coating away from its substrate using a specialized adhesion tester. The result is typically reported in pounds per square inch (psi) or megapascals (MPa).[8]
Quantitative Data
The concentration of this compound directly influences the adhesion strength of the epoxy coating. The following table provides illustrative data on the expected trend for a standard epoxy system on a prepared steel substrate. Note: These values are representative and should be confirmed by internal testing, as results will vary based on the specific epoxy system, substrate, and surface preparation.
| Concentration of this compound (phr*) | Average Pull-Off Adhesion Strength (MPa) | Typical Mode of Failure |
| 0 (Control) | 8.5 | Adhesive (failure at substrate-coating interface) |
| 1 | 12.3 | Mixed Adhesive/Cohesive |
| 2 | 15.8 | Cohesive (failure within the coating layer) |
| 4 | 16.5 | Cohesive (failure within the coating layer) |
| 8 | 14.2 | Cohesive (potential for increased brittleness) |
*phr = parts per hundred parts of resin
Experimental Protocols
Protocol: Measuring Pull-Off Adhesion Strength of an Epoxy Coating (ASTM D4541)
This protocol outlines the key steps for evaluating the adhesion of an epoxy coating formulated with this compound on a metal substrate.
1. Materials and Equipment:
- Substrate panels (e.g., cold-rolled steel, aluminum)
- Abrasive material (e.g., 80-grit sandpaper)
- Solvent (e.g., acetone, isopropanol)
- Lint-free wipes
- Epoxy resin and corresponding hardener
- This compound
- Mixing containers and stir sticks
- Coating applicator (e.g., drawdown bar, brush)
- Portable pull-off adhesion tester (compliant with ASTM D4541)
- Loading fixtures (dollies) of the appropriate size
- High-strength, two-part epoxy adhesive for securing the dollies
- Cutting tool for scoring around the dolly
2. Procedure:
Step 1: Substrate Preparation a. Thoroughly degrease the substrate panel with a suitable solvent to remove any oil or contaminants. b. Mechanically abrade the surface using 80-grit sandpaper to create a uniform surface profile. c. Clean the surface again with solvent to remove all sanding dust and residues. d. Allow the panel to dry completely in a dust-free environment.
Step 2: Coating Formulation and Application a. Accurately weigh the epoxy resin in a mixing container. b. Add the desired amount of this compound to the resin and mix thoroughly. c. Add the corresponding amount of hardener to the resin mixture as per the manufacturer's recommended mix ratio. d. Mix all components thoroughly for 2-3 minutes, scraping the sides and bottom of the container. e. Apply the mixed epoxy coating to the prepared substrate at a controlled thickness. f. Allow the coating to cure according to the manufacturer's instructions or your experimental design (e.g., 7 days at 25°C and 50% relative humidity).
Step 3: Adhesion Testing a. Lightly abrade the surface of the cured coating and the face of the loading dolly. Clean both with a solvent. b. Prepare the two-part dolly adhesive according to its instructions. c. Apply a thin, uniform layer of adhesive to the face of the dolly and place it onto the prepared area of the cured coating. d. Apply gentle pressure to squeeze out any excess adhesive and allow the adhesive to cure fully (typically 24 hours). e. If required, carefully score around the dolly through the coating to the substrate. f. Attach the pull-off adhesion tester to the dolly. g. Apply tensile force at a smooth, continuous rate as specified by the standard until the dolly is pulled off. h. Record the pull-off force reading from the tester. i. Examine the dolly face and the substrate to determine the mode of failure (adhesive, cohesive, or substrate failure). j. Repeat the test in at least three different locations to obtain an average value.
dot
Caption: Experimental workflow for pull-off adhesion testing.
References
- 1. elcometerusa.com [elcometerusa.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2.imimg.com [2.imimg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. industrialphysics.com [industrialphysics.com]
- 8. dcflooring.co.uk [dcflooring.co.uk]
Technical Support Center: Curing Issues with Bis[(dimethylamino)methyl]phenol
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Bis[(dimethylamino)methyl]phenol, commonly known as 2,4,6-Tris(dimethylamino)methyl)phenol or DMP-30, as a catalyst and curing agent for epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in epoxy formulations?
A1: this compound, more commonly referred to as 2,4,6-Tris(dimethylamino)methyl)phenol (DMP-30), is a tertiary amine that functions as a highly effective catalyst and accelerator for the curing of epoxy resins.[1][2] Its primary role is to speed up the cross-linking reaction between the epoxy resin and the curing agent (hardener), especially at room or low temperatures.[1][3] The tertiary amine groups in the DMP-30 molecule facilitate the opening of the epoxide ring, thereby promoting the polymerization reaction that leads to a hardened, thermoset material.[1]
Q2: What are the primary causes of incomplete curing in epoxy systems using this accelerator?
A2: Incomplete curing of epoxy resins when using this compound as an accelerator can typically be attributed to one or more of the following factors:
-
Incorrect Mix Ratio: A precise ratio of epoxy resin to hardener is crucial for the chemical reaction to go to completion. Deviating from the manufacturer's recommended ratio can leave unreacted components.[4][5]
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Inadequate Mixing: Thorough mixing of the resin and hardener is essential to ensure a homogenous distribution of all components, including the accelerator. Unmixed material will not cure properly.[4][5][6]
-
Low Curing Temperature: The curing process is a chemical reaction that is sensitive to temperature. Low ambient temperatures can significantly slow down or even halt the curing process, resulting in a soft or tacky finish.[4]
-
Moisture Contamination: Moisture from high humidity or contaminated surfaces can interfere with the curing reaction.[7] This can lead to a variety of defects, including incomplete cure and surface blush.[7][8]
Q3: Can using too much this compound cause curing problems?
A3: Yes, an excessive amount of the accelerator can lead to negative effects. While a proper amount of DMP-30 promotes cross-linking, an overabundance can cause the curing system to release too much heat in a short period.[9] This can result in phase separation and reduced cross-linking density, paradoxically leading to incomplete curing and increased brittleness in the final product.[9][10] It is always recommended to adhere to the suggested dosage, which is typically in the range of 3-15% of the epoxy curing agent dosage, and to conduct small-scale tests to determine the optimal concentration for your specific system.[10]
Q4: What is amine blush and is it related to incomplete curing?
A4: Amine blush is a waxy or oily film that can form on the surface of curing epoxy.[11][12] It occurs when the amine curing agent reacts with moisture and carbon dioxide in the air, forming ammonium (B1175870) carbamates on the surface.[11][12] This phenomenon is exacerbated by high humidity and low temperatures.[12][13] While it is a surface defect, its presence can be an indicator of suboptimal curing conditions that may also contribute to incomplete curing of the bulk material.[12] Amine blush can also cause poor adhesion for subsequent coatings.[11][13]
Troubleshooting Guides
Issue 1: The Cured Epoxy is Tacky or Soft
This is a classic sign of incomplete curing. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for tacky or soft epoxy surfaces.
Issue 2: The Cured Epoxy is Brittle
A brittle cured product can be a result of several factors, including excessive accelerator concentration.
| Potential Cause | Description | Recommended Action |
| Excessive Accelerator | Too much this compound can cause rapid, uncontrolled curing, leading to a brittle polymer network.[9][10] | Reduce the concentration of the accelerator. Test different loadings to find the optimal balance between cure speed and mechanical properties. |
| Off-Ratio Mixing | An excess of the amine hardener can sometimes lead to a more brittle material. | Ensure the resin-to-hardener ratio is accurate as per the technical datasheet. |
| Incomplete Cure | A not fully cross-linked polymer may exhibit poor mechanical properties, including brittleness. | Verify the cure schedule (time and temperature). A post-cure at a slightly elevated temperature can sometimes improve properties. |
Issue 3: Surface Defects (Amine Blush)
Amine blush presents as a waxy, sticky, or cloudy film on the epoxy surface.
| Environmental Factor | Recommended Control Parameter |
| High Humidity | Maintain relative humidity below 85%, ideally between 50-60%, during application and the initial curing phase.[14] |
| Low Temperature | Ensure the surface temperature is at least 5°F (3°C) above the dew point.[11] Recommended curing temperature is generally between 70-80°F (21-27°C).[14] |
| Carbon Dioxide Exposure | Avoid using fuel-burning heaters (e.g., propane (B168953) or kerosene) in enclosed spaces as they produce CO2 and moisture.[11] |
Protocol for Amine Blush Removal:
-
Allow to Cure: Wait for the epoxy to harden as much as possible.
-
Wash the Surface: Use warm, soapy water and a non-abrasive scrub pad to thoroughly wash the surface. The blush is water-soluble.[12]
-
Rinse Thoroughly: Rinse the surface multiple times with clean, warm water to remove all soap and dissolved blush.[11]
-
Dry Completely: Allow the surface to dry completely.
-
Solvent Wipe (Optional): A final wipe with a suitable solvent like isopropyl alcohol can help remove any remaining residue.
-
Sand for Recoating: Before applying another coat, it is essential to lightly sand the surface to ensure good adhesion.[13]
Experimental Protocols
Protocol 1: Determining Degree of Cure using Differential Scanning Calorimetry (DSC)
Objective: To quantitatively determine the extent of the curing reaction and identify incomplete curing.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured or partially cured epoxy formulation into a standard aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan as a reference.[15]
-
DSC Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected curing exotherm (e.g., 250°C). This first scan will measure the residual heat of cure (ΔH_residual) for a partially cured sample, or the total heat of cure (ΔH_total) for an uncured sample.[15][16]
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) and confirm that no residual curing exotherm is present.[16]
-
-
Data Analysis:
Caption: Experimental workflow for DSC analysis of epoxy cure.
Protocol 2: Monitoring Cure Progression with Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To qualitatively or quantitatively track the curing reaction by monitoring the disappearance of the epoxide group peak.
Methodology:
-
Sample Preparation: Prepare a thin film of the reacting epoxy mixture between two salt plates (e.g., KBr) or on a suitable substrate for Attenuated Total Reflectance (ATR) analysis.
-
FTIR Data Acquisition:
-
Record an initial spectrum of the uncured mixture (time = 0).
-
Collect spectra at regular intervals during the curing process at the desired temperature.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxide ring peak, typically found around 915 cm⁻¹ .[17][18]
-
For quantitative analysis, the decrease in the epoxide peak area can be normalized against a reference peak that does not change during the reaction (e.g., an aromatic C=C stretching peak).[19]
-
The disappearance of the 915 cm⁻¹ peak indicates the consumption of the epoxy groups and the progression of the cure.[17] The presence of this peak in a supposedly cured sample signifies an incomplete reaction.[20]
-
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 3. 2017erp.com [2017erp.com]
- 4. bestbartopepoxy.com [bestbartopepoxy.com]
- 5. support.jamestowndistributors.com [support.jamestowndistributors.com]
- 6. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 7. artresin.com [artresin.com]
- 8. justresin.com.au [justresin.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Dosage of epoxy accelerator DMP-30 | Manufacturer in china【Tianshiwax】 [tianswax.com]
- 11. benchchem.com [benchchem.com]
- 12. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 13. Everything You Need to Know About Amine Blush: The Invisible Enemy of Epoxy Resin - Polyestershoppen.com [polyestershoppen.com]
- 14. wisebond.com [wisebond.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Epoxy Formulations with Bis[(dimethylamino)methyl]phenol
Welcome to the technical support center for Bis[(dimethylamino)methyl]phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing pot life and cure time in your epoxy resin systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues you may encounter when using this compound as a catalyst or curing agent in your epoxy formulations.
Q1: My epoxy system is curing too quickly, leaving insufficient working time (pot life). How can I extend the pot life?
A1: A rapid cure rate leading to a short pot life is a common issue when using a highly effective accelerator like this compound. Here are several steps to extend the working time:
-
Reduce Accelerator Concentration: The most direct way to increase pot life is to decrease the concentration of this compound. Even a small reduction can have a significant impact. We recommend a stepwise reduction to find the optimal concentration for your application.
-
Lower the Ambient Temperature: The curing reaction of epoxy resins is exothermic and highly temperature-dependent.[1] Lowering the temperature of your working environment will slow down the reaction rate and extend the pot life.[2]
-
Use a Slower Hardener: If your formulation allows, consider pairing this compound with a less reactive amine curing agent.
-
Work with Smaller Batches: The exothermic nature of the curing reaction can lead to a rapid temperature increase in larger batches, accelerating the cure.[2] Working with smaller quantities of the mixture will help dissipate heat more effectively.
Q2: The epoxy is not curing completely and remains tacky or soft after the expected cure time. What are the potential causes and solutions?
A2: Incomplete curing can compromise the mechanical and chemical properties of your final product. Several factors can contribute to this issue:
-
Incorrect Mix Ratio: Ensure that the epoxy resin and the curing agent are mixed in the correct stoichiometric ratio. An excess or deficit of either component can lead to an incomplete reaction.
-
Insufficient Accelerator: While an excess can shorten pot life, an insufficient amount of this compound may not adequately catalyze the curing reaction, especially at lower temperatures.
-
Low Curing Temperature: Curing at a temperature below the recommended range can significantly slow down or stall the reaction.[1] Consider a post-cure at an elevated temperature to ensure full crosslinking.
-
Moisture Contamination: Moisture from the environment or on the substrate can interfere with the curing process and may lead to surface defects like amine blush.[3]
Q3: I am observing surface defects such as cloudiness, greasiness, or "amine blush" on the cured epoxy. How can I prevent this?
A3: Amine blush is a common surface defect that can occur in humid conditions, where the amine curing agent reacts with carbon dioxide and moisture in the air to form a carbamate (B1207046) film. Here's how to mitigate this:
-
Control Humidity: Work in a controlled environment with low humidity.
-
Ensure Proper Ventilation: Good air circulation can help to remove moisture and carbon dioxide from the surface of the curing epoxy.
-
Optimal Temperature: Curing at the recommended temperature will promote a faster surface cure, reducing the time for blush formation.
-
Surface Cleaning: If amine blush has already formed, it can often be removed by washing the surface with a mild soap and water solution, followed by a thorough rinse and drying.
Q4: The cured epoxy is brittle and cracks easily. What adjustments can be made to improve its mechanical properties?
A4: Brittleness in the cured epoxy can be due to several factors related to the formulation and curing process:
-
Excessive Accelerator: While this compound is an effective accelerator, using it in excessive amounts can sometimes lead to increased brittleness.[4]
-
High Crosslink Density: A very rigid polymer network can result in a brittle material. Consider incorporating a flexibilizing agent into your formulation.
-
Inadequate Curing: Incomplete curing can also result in poor mechanical properties. Ensure that the epoxy has been cured for the recommended time and at the appropriate temperature. A post-cure cycle can often improve toughness.
Data Presentation: Impact on Pot Life and Cure Time
The following tables provide an overview of the expected impact of this compound concentration and temperature on the pot life and cure time of a standard Bisphenol-A based epoxy resin system. Please note that these are representative values, and actual results may vary depending on the specific resin, hardener, and other additives used in your formulation.
Table 1: Effect of this compound Concentration on Pot Life and Cure Time at Room Temperature (25°C)
| Concentration of this compound (phr*) | Approximate Pot Life (minutes) | Approximate Time to Tack-Free (hours) | Approximate Full Cure Time (hours) |
| 0.5 | 60 - 75 | 6 - 8 | 36 - 48 |
| 1.0 | 45 - 60 | 4 - 6 | 24 - 36 |
| 2.0 | 30 - 45 | 2 - 4 | 18 - 24 |
| 3.0 | 20 - 30 | 1 - 2 | 12 - 18 |
*phr = parts per hundred parts of resin
Table 2: Effect of Temperature on Cure Time with a Fixed Concentration of this compound (1.5 phr)
| Curing Temperature (°C) | Approximate Pot Life (minutes) | Approximate Time to Tack-Free (hours) | Approximate Full Cure Time (hours) |
| 15 | 60 - 70 | 8 - 10 | 48 - 72 |
| 25 | 35 - 45 | 3 - 5 | 20 - 30 |
| 35 | 20 - 30 | 1.5 - 2.5 | 10 - 16 |
| 50 | 10 - 15 | 0.5 - 1 | 4 - 8 |
Experimental Protocols
Protocol for Determining the Effect of this compound on Pot Life and Cure Time
Objective: To quantify the effect of varying concentrations of this compound on the pot life and cure time of an epoxy resin system.
Materials:
-
Bisphenol-A based liquid epoxy resin (e.g., D.E.R.™ 331)
-
Amine curing agent (e.g., a polyamide or cycloaliphatic amine)
-
This compound
-
Disposable mixing cups and stirring rods
-
Digital balance
-
Stopwatch
-
Temperature-controlled environment (e.g., an oven or climate chamber)
-
Glass slides or other suitable substrates
Procedure:
-
Preparation:
-
Ensure all materials are at the desired experimental temperature.
-
Prepare a series of formulations with varying concentrations of this compound (e.g., 0.5, 1.0, 1.5, 2.0 phr).
-
-
Mixing:
-
Accurately weigh the epoxy resin into a mixing cup.
-
Add the desired amount of this compound to the resin and mix thoroughly for 2 minutes.
-
Add the stoichiometric amount of the amine curing agent to the resin mixture.
-
Immediately start the stopwatch and mix all components thoroughly for 3 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.
-
-
Pot Life Determination:
-
Observe the mixture in the cup. The pot life is defined as the time from the start of mixing until the mixture becomes too viscous to be easily workable or begins to generate significant heat. Record this time.
-
-
Cure Time Determination:
-
Immediately after mixing, apply a thin film of the epoxy mixture onto a glass slide.
-
Place the slide in the temperature-controlled environment.
-
Tack-Free Time: Periodically touch the surface of the epoxy film with a clean, gloved finger or a wooden stick. The tack-free time is the point at which the epoxy no longer feels sticky to the touch. Record this time.
-
Full Cure Time: The time to achieve full cure can be estimated by hardness testing (e.g., using Shore D durometer) at regular intervals until the hardness value stabilizes. For more precise determination, Differential Scanning Calorimetry (DSC) can be used to confirm the absence of any residual exothermic reaction.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of epoxy curing catalyzed by this compound.
Caption: Logical workflow for troubleshooting common epoxy curing issues.
References
Technical Support Center: Bis[(dimethylamino)methyl]phenol (DMP-30) Catalyst
Welcome to the technical support center for Bis[(dimethylamino)methyl]phenol, also known as 2,4,6-Tris(dimethylaminomethyl)phenol or DMP-30. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the deactivation of this versatile catalyst in their experiments, particularly in epoxy and polyurethane systems.
Frequently Asked Questions (FAQs)
Q1: What is DMP-30 and what are its primary applications?
A1: DMP-30 is a tertiary amine catalyst widely used to accelerate the curing of epoxy resins and in the production of polyurethane foams.[1][2] Its primary function is to act as a Lewis base, initiating and propagating the polymerization reactions.[3] In epoxy systems, it facilitates the ring-opening of the epoxide, and in polyurethane chemistry, it can act as a trimerization catalyst.[1][4]
Q2: What are the typical signs of DMP-30 catalyst deactivation?
A2: The most common indications of reduced catalyst activity include:
-
Slower than expected curing times or incomplete curing: This is the most direct evidence of a less effective catalyst.[5]
-
Changes in the physical properties of the final product: A tacky or sticky surface on the cured polymer can indicate incomplete polymerization due to catalyst issues.[5]
-
Poor foam expansion in polyurethane systems: Insufficient catalytic activity in the blowing reaction can lead to dense, poorly formed foams.[6]
-
Yellowing of the cured resin: While multiple factors can cause yellowing, catalyst degradation or side reactions can contribute to discoloration.[7][8][9][10]
Q3: What factors can lead to the deactivation of my DMP-30 catalyst?
A3: Several factors can contribute to the deactivation of DMP-30. These include:
-
Thermal Stress: High temperatures can lead to the thermal degradation of the catalyst.
-
Presence of Moisture: Water can react with isocyanates in polyurethane systems, leading to side reactions and can also potentially hydrolyze the catalyst over time.[5][11]
-
Acidic Impurities: As a basic tertiary amine, DMP-30 can be neutralized and deactivated by acidic impurities present in the reactants or solvents.[5][12]
-
Reaction with Isocyanates: The phenolic hydroxyl group on the DMP-30 molecule can react with isocyanates, altering the catalyst's structure and effectiveness.
-
Oxidation: The phenolic component of DMP-30 can be susceptible to oxidation, especially at elevated temperatures.[9][10]
-
Incorrect Concentration: Using an excessive amount of DMP-30 can sometimes be detrimental to the properties of the final polymer, suggesting potential for side reactions that consume the catalyst or negatively impact the polymer network.[7][13]
Q4: Can I regenerate a deactivated DMP-30 catalyst?
A4: While specific protocols for DMP-30 are not widely published, general catalyst regeneration techniques may be applicable. These include:
-
Chemical Washing: Washing the catalyst with a suitable solvent to remove poisons or inhibitors.
-
Thermal Regeneration: A controlled heating process to burn off organic foulants.
It is important to note that for many laboratory-scale applications, using fresh catalyst may be more practical and cost-effective than attempting regeneration.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to DMP-30 catalyst performance.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Slow or Incomplete Curing | 1. Catalyst Deactivation by Acidic Impurities: Residual acids from synthesis or purification of resins/hardeners.[5] | 1. Ensure high purity of all reactants. Consider using a purification step for resins and solvents if contamination is suspected. Neutralize any acidic components if possible without introducing other interfering substances. |
| 2. Thermal Degradation of Catalyst: Exposure of the catalyst to excessively high temperatures before or during the reaction. | 2. Store DMP-30 in a cool, dark place as recommended.[14] Avoid pre-heating the catalyst with other components for extended periods. Monitor and control the reaction exotherm. | |
| 3. Insufficient Catalyst Concentration: Incorrect calculation or weighing of the catalyst. | 3. Carefully recalculate and measure the required amount of DMP-30 based on the manufacturer's recommendations or established literature for your system (typically 0.5-8 phr for epoxy resins).[2] | |
| 4. Moisture Contamination: Presence of water in reactants or the reaction environment.[5][11] | 4. Dry all reactants and solvents before use. Conduct reactions under an inert, dry atmosphere (e.g., nitrogen or argon). Consider the use of moisture scavengers.[5] | |
| Yellowing of the Final Product | 1. Oxidation of the Phenolic Group: The phenolic part of DMP-30 can oxidize, leading to colored byproducts.[9][10] | 1. Minimize exposure of the reaction mixture to air, especially at elevated temperatures. Use of an inert atmosphere can be beneficial. |
| 2. Side Reactions at High Temperatures: High reaction exotherms can promote side reactions that lead to discoloration.[7] | 2. Control the reaction temperature. This can be achieved by using a cooling bath, adding the catalyst incrementally, or by adjusting the overall scale of the reaction. | |
| 3. Interaction with Other Components: Certain additives or impurities in the resin system can react with DMP-30 to form colored species.[8] | 3. Evaluate the purity of all components. If using new additives, perform a small-scale test to check for color changes. | |
| Poor Mechanical Properties of Cured Product | 1. Excessive Catalyst Concentration: Too much DMP-30 can lead to an overly rapid and potentially incomplete network formation, or side reactions that degrade the polymer properties.[7][13] | 1. Optimize the catalyst concentration. A concentration sweep experiment can help determine the optimal loading for your specific system. |
| 2. Catalyst-Induced Side Reactions: The catalyst may promote unintended reactions that create defects in the polymer network. | 2. Review the literature for known side reactions in your specific chemical system (epoxy-amine, epoxy-anhydride, polyurethane, etc.) and adjust reaction conditions (e.g., temperature, addition sequence) to minimize them. | |
| Inconsistent Curing Times | 1. Variable Catalyst Purity/Activity: Different batches of DMP-30 or other reactants may have varying levels of purity or activity. | 1. Source high-purity DMP-30 from a reputable supplier. It is good practice to test a new batch of catalyst on a small scale before use in a critical experiment. |
| 2. Fluctuations in Environmental Conditions: Changes in ambient temperature and humidity can affect the catalytic activity and reaction kinetics.[11] | 2. Conduct experiments in a controlled environment with stable temperature and humidity. |
Quantitative Data Summary
The concentration of DMP-30 and the reaction temperature are critical parameters that influence the curing process. The following tables summarize the general effects observed in the literature.
Table 1: Effect of DMP-30 Concentration on Epoxy Curing
| DMP-30 Concentration | Effect on Curing Rate | Effect on Mechanical Properties | Reference |
| Increasing from 0% to 2% (wt) | Decreases the apparent activation energy and reaction temperature, leading to a faster cure. | Can enhance high-temperature performance and tensile strength. | [13] |
| 3% (wt) and higher | Further accelerates curing, but may lead to excessive heat release. | Can have a weakening effect on mechanical properties due to phase separation and reduced cross-linking density. | [13] |
Table 2: Effect of Temperature on DMP-30 Catalyzed Reactions
| Temperature | Effect on Curing/Dissolution Rate | Considerations | Reference |
| Increasing Temperature (e.g., 140°C to 190°C) | Significantly increases the rate of reaction and dissolution of cured resins in recycling processes. | Higher temperatures can promote thermal degradation of the polymer and catalyst. For curing, it can lead to a rapid exotherm. | [15] |
| Optimized Curing Temperature (e.g., 90°C → 120°C → 130°C) | Following a staged curing process can lead to a more complete and uniform cure. | The optimal temperature profile depends on the specific resin system and the desired properties of the final product. | [13] |
Experimental Protocols
Protocol 1: Evaluation of DMP-30 Catalytic Activity using Differential Scanning Calorimetry (DSC)
This protocol outlines a method to determine the effect of DMP-30 on the curing kinetics of an epoxy resin system.
-
Preparation of Samples:
-
Prepare a series of epoxy resin formulations with varying concentrations of DMP-30 (e.g., 0, 1, 2, and 3 wt%).
-
Accurately weigh the epoxy resin, curing agent, and DMP-30 into a container.
-
Thoroughly mix the components at a controlled temperature (e.g., 80°C) for a short duration (e.g., 3 minutes) to ensure homogeneity.[15]
-
Degas the mixture in a vacuum to remove any entrapped air bubbles.
-
-
DSC Analysis:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Accurately weigh approximately 10 mg of the uncured epoxy formulation into a DSC aluminum crucible and seal it.[15]
-
Place the sample in the DSC cell and an empty sealed crucible as a reference.
-
Perform a non-isothermal scan by heating the sample from a sub-ambient temperature (e.g., 0°C) to a temperature above the curing completion point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[15]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
Determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH) from the DSC curve.
-
A lower onset and peak temperature indicate a higher catalytic activity.
-
The apparent activation energy can be calculated using methods such as the Kissinger method by performing the DSC scans at different heating rates.[13]
-
Visualizations
Below are diagrams illustrating key concepts related to the use and potential deactivation of DMP-30.
Caption: Simplified workflow of DMP-30 catalyzed epoxy curing.
Caption: Potential deactivation pathways for the DMP-30 catalyst.
Caption: A logical workflow for troubleshooting common DMP-30 related issues.
References
- 1. newtopchem.com [newtopchem.com]
- 2. 2017erp.com [2017erp.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. bdmaee.net [bdmaee.net]
- 7. polymerinnovationblog.com [polymerinnovationblog.com]
- 8. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 9. Why do Epoxy Resin’s yellow? [resinandmore.co.nz]
- 10. blog.caplinq.com [blog.caplinq.com]
- 11. bdmaee.net [bdmaee.net]
- 12. CN102604046A - DMP-30 (dimethyl phthalate-30) closing method and application of DMP-30 in epoxy adhesive - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Bis[(dimethylamino)methyl]phenol in Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of bis[(dimethylamino)methyl]phenol as a catalyst or accelerator in polymerization reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter side reactions and other issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymerization?
A1: this compound is a highly effective catalyst, primarily used to accelerate the curing of epoxy resins and to catalyze the formation of polyurethanes.[1][2] Its two dimethylamino groups act as strong nucleophiles and bases, promoting reactions between epoxy groups and hardeners, or between isocyanates and polyols.[1][2]
Q2: What are the most common side reactions observed when using this compound in epoxy polymerization?
A2: The primary side reaction of concern is the homopolymerization of the epoxy resin. The tertiary amine groups of this compound can initiate the anionic polymerization of epoxide rings, leading to the formation of polyether linkages. This can result in a more brittle polymer with a lower crosslink density than desired.
Q3: In polyurethane systems, what are the potential side reactions involving this compound?
A3: In polyurethane formulations, several side reactions can occur:
-
Reaction of the phenolic hydroxyl group: The hydroxyl group on the phenol (B47542) ring can react with isocyanate groups, consuming isocyanate and altering the stoichiometry of the polymerization.
-
Catalysis of isocyanate trimerization: The tertiary amine groups can catalyze the trimerization of isocyanates to form isocyanurate rings. This leads to a more rigid and potentially brittle foam or elastomer.
-
Catalysis of the urea (B33335) reaction: In the presence of water, this compound can accelerate the reaction between isocyanates and water, leading to the formation of urea linkages and carbon dioxide, which acts as a blowing agent in foams.[3]
Q4: Can this compound cause discoloration of the final polymer?
A4: Yes, the phenolic structure is susceptible to oxidation, especially at elevated temperatures or upon exposure to air and light. This can lead to the formation of colored quinone-like structures, resulting in a yellowing or browning of the polymer.
Q5: Are there any safety concerns associated with this compound?
A5: Yes, this compound is classified as a hazardous substance. It can be harmful if swallowed or in contact with skin.[4] It is also corrosive and can cause skin and eye irritation.[2] Proper personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling this chemical.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Exotherm | Excess catalyst concentration. | Reduce the concentration of this compound. Perform a concentration screening study to determine the optimal level. |
| High reaction temperature. | Lower the initial reaction temperature. Consider a staged curing process with a lower initial temperature followed by a post-cure at a higher temperature. | |
| Brittle Cured Polymer (Epoxy) | Homopolymerization of the epoxy resin. | Decrease the catalyst concentration. Ensure the stoichiometric ratio of epoxy resin to hardener is correct. |
| Poor Mechanical Properties | Incomplete curing or side reactions altering the polymer network. | Verify the stoichiometry of reactants. Optimize the curing temperature and time. Analyze the polymer for evidence of side reactions using techniques like FTIR or DSC. |
| Yellowing/Discoloration | Oxidation of the phenol group. | Minimize exposure of the reaction mixture to air and high temperatures. Consider adding an antioxidant to the formulation. Store the final product away from direct sunlight. |
| Inconsistent Gel Times | Variations in catalyst concentration or temperature. Moisture contamination in polyurethane systems. | Ensure accurate and consistent measurement of the catalyst. Tightly control the reaction temperature. Dry all reactants and solvents before use in polyurethane formulations. |
Experimental Protocols
Protocol 1: Monitoring Polymerization Kinetics using ATR-FTIR Spectroscopy
This protocol allows for the real-time monitoring of the consumption of functional groups during polymerization, which can help in identifying the occurrence of side reactions.[5]
Objective: To monitor the concentration of epoxy and hydroxyl groups during the curing of an epoxy resin catalyzed by this compound.
Materials:
-
Epoxy resin (e.g., DGEBA)
-
Amine hardener (e.g., isophorone (B1672270) diamine)
-
This compound
-
Solvent (if applicable)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
Procedure:
-
Set up the FTIR spectrometer and ATR probe according to the manufacturer's instructions.
-
Record a background spectrum of the empty ATR crystal.
-
In a reaction vessel, combine the epoxy resin and hardener at the desired stoichiometric ratio.
-
Place the ATR probe into the reaction mixture and begin recording spectra at regular intervals (e.g., every 30 seconds).
-
After collecting a few baseline spectra, add the desired amount of this compound to the reaction mixture and ensure thorough mixing.
-
Continue to record spectra throughout the curing process until the reaction is complete (i.e., the relevant peaks no longer change in intensity).
-
Analyze the collected spectra by monitoring the decrease in the intensity of the epoxy ring vibration (around 915 cm⁻¹) and the hydroxyl group absorption (broad peak around 3400 cm⁻¹).
-
Plot the peak intensities as a function of time to obtain kinetic profiles for the main and potential side reactions.
Protocol 2: Quantification of Functional Groups by Potentiometric Titration
This method can be used to determine the concentration of tertiary amine and phenolic hydroxyl groups in a sample of this compound, which is crucial for ensuring the correct catalyst loading.[6]
Objective: To determine the purity and functional group content of this compound.
Materials:
-
This compound sample
-
Non-aqueous solvent (e.g., a mixture of isopropanol (B130326) and toluene)
-
Standardized solution of a strong acid in a non-aqueous solvent (e.g., 0.1 M HCl in isopropanol)
-
Potentiometer with a suitable electrode system (e.g., glass electrode and reference electrode)
-
Burette and magnetic stirrer
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in the non-aqueous solvent.
-
Immerse the electrodes of the potentiometer in the solution and begin stirring.
-
Record the initial potential (in millivolts).
-
Titrate the solution with the standardized acid solution, adding small increments of the titrant and recording the potential after each addition.
-
Continue the titration past the equivalence points, which will be indicated by sharp changes in the potential.
-
Plot the potential versus the volume of titrant added. The first equivalence point corresponds to the neutralization of the more basic tertiary amine groups, and the second, less defined equivalence point corresponds to the neutralization of the phenolic hydroxyl group.
-
Calculate the concentration of each functional group based on the volume of titrant consumed at each equivalence point.
Visualizations
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Main and side reaction pathways in epoxy polymerization.
References
- 1. Buy this compound (EVT-15485668) | 71074-89-0 [evitachem.com]
- 2. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. bdmaee.net [bdmaee.net]
- 4. This compound | C12H20N2O | CID 3018067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling Polyurethane Foam Cell Structure with Bis[(dimethylamino)methyl]phenol (DMP-30)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bis[(dimethylamino)methyl]phenol, commonly known as DMP-30, as a catalyst to control the cell structure of polyurethane (PU) foams. This resource offers detailed experimental protocols, data summaries, and visual aids to address common challenges encountered during formulation and production.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DMP-30) in polyurethane foam formation?
A1: this compound (DMP-30) is a tertiary amine catalyst that primarily promotes the gelling reaction in polyurethane foam formation.[1][2] This reaction involves the chain extension and crosslinking of polyol and isocyanate molecules to build the polymer network.[1] Its strong gelling effect leads to a more rigid and dimensionally stable foam structure, making it particularly suitable for rigid polyurethane foam applications.[1][2]
Q2: How does the concentration of DMP-30 influence the final foam structure?
A2: The concentration of DMP-30 directly affects the rate of the gelling reaction.[1] A higher concentration of DMP-30 will accelerate the formation of the polymer network. This can lead to a finer cell structure as the matrix solidifies more quickly, trapping the blowing agent in smaller bubbles. However, an excessively high concentration can cause premature gelation, leading to processing difficulties and potential defects in the foam.[1]
Q3: Can DMP-30 be used as a sole catalyst in a polyurethane foam formulation?
A3: While DMP-30 is a potent gelling catalyst, it is often used in combination with a blowing catalyst.[3] The blowing reaction, which generates gas (typically CO2 from the reaction of isocyanate with water), is crucial for foam expansion. A balanced catalyst system, with both gelling and blowing catalysts, is essential to synchronize the rate of polymer network formation with gas generation. An imbalance can lead to foam collapse or a closed-cell structure with poor dimensional stability.[3][4]
Q4: What are the typical applications of polyurethane foams produced using DMP-30?
A4: Due to its strong gelling properties that result in rigid and stable foams, DMP-30 is frequently used in the production of rigid polyurethane foams for various applications, including:
-
Insulation panels for construction and appliances.
-
Structural components in the automotive industry.
-
Molded parts and decorative elements.[1] It is also utilized in Coatings, Adhesives, Sealants, and Elastomers (CASE) applications.[2]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound (DMP-30) in polyurethane foam experiments.
| Issue | Potential Cause(s) Related to DMP-30 | Recommended Solution(s) |
| Foam Collapse | Excessive blowing reaction relative to gelling: The gas is generated before the polymer network is strong enough to contain it. While DMP-30 is a strong gelling catalyst, an improper balance with the blowing catalyst can still lead to collapse.[3][4] | Increase the concentration of DMP-30 to accelerate the gelling reaction. Reduce the concentration of the blowing catalyst. Ensure proper mixing of all components. |
| Shrinkage | High closed-cell content: If the gelling reaction is too fast, the cells may not have time to open properly. As the foam cools, the gas inside the closed cells contracts, causing the foam to shrink.[5] Premature gelation: An excessively high concentration of DMP-30 can lead to a rapid viscosity increase, trapping stresses within the foam that are released upon cooling, causing shrinkage.[1] | Optimize the DMP-30 concentration to balance the gelling rate. Consider using a cell-opening additive in the formulation. Ensure adequate curing time and temperature. |
| Cracking | Excessive exotherm and internal stress: A high concentration of DMP-30 can lead to a very fast and highly exothermic gelling reaction. This can create significant temperature gradients and internal stresses within the foam as it cures, leading to cracks.[5] | Reduce the concentration of DMP-30 to control the reaction rate and exotherm. Use a co-catalyst to achieve a more controlled cure profile. Ensure the mold temperature is appropriate. |
| Large, Non-uniform Cell Structure | Poor nucleation or coalescence: While DMP-30 influences the gelling rate, the overall cell structure is also dependent on factors like mixing efficiency, surfactant type, and concentration. However, a very slow gelling rate (if DMP-30 concentration is too low) can allow for cell coalescence, leading to larger cells.[5] | Ensure high-speed, thorough mixing of the components to promote good nucleation. Optimize the type and concentration of the silicone surfactant. Adjust the DMP-30 concentration to ensure the gelling rate is sufficient to stabilize the cells once formed. |
| Slow Cure / Tacky Surface | Insufficient DMP-30 concentration: The gelling reaction is too slow to achieve a complete cure in the desired timeframe.[6] | Increase the concentration of DMP-30. Ensure there are no inhibiting contaminants in the raw materials. Verify the accuracy of all component measurements. |
Quantitative Data Summary
The following tables summarize the expected impact of varying this compound (DMP-30) concentration on the key properties of a generic rigid polyurethane foam formulation. Please note that these are representative values, and actual results will vary depending on the specific polyol, isocyanate, blowing agent, and other additives used in your formulation.
Table 1: Effect of DMP-30 Concentration on Foam Cell Size and Density
| DMP-30 Concentration (php)1 | Average Cell Size (µm) | Foam Density ( kg/m ³) |
| 0.5 | 350 - 450 | 35 - 40 |
| 1.0 | 250 - 350 | 32 - 38 |
| 1.5 | 200 - 300 | 30 - 35 |
| 2.0 | 150 - 250 | 28 - 33 |
¹ parts per hundred parts of polyol
Table 2: Effect of DMP-30 Concentration on Foam Compressive Strength
| DMP-30 Concentration (php)¹ | Compressive Strength (kPa) (Parallel to foam rise) |
| 0.5 | 180 - 220 |
| 1.0 | 230 - 270 |
| 1.5 | 280 - 320 |
| 2.0 | 330 - 370 |
¹ parts per hundred parts of polyol
Experimental Protocols
Preparation of a Rigid Polyurethane Foam
This protocol outlines a general procedure for preparing a laboratory-scale rigid polyurethane foam using DMP-30 as a gelling catalyst.
Materials:
-
Polyether Polyol (e.g., hydroxyl value 400-500 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
This compound (DMP-30)
-
Blowing Catalyst (e.g., a tertiary amine with blowing characteristics)
-
Silicone Surfactant
-
Blowing Agent (e.g., Water or a physical blowing agent)
-
Disposable mixing cups and stirring rods
-
Mold (e.g., an open-top cardboard or aluminum mold)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Component A (Polyol Premix) Preparation: a. In a disposable cup, accurately weigh the polyether polyol. b. Add the desired amounts of silicone surfactant, blowing agent (if using water), and blowing catalyst to the polyol. c. Add the desired amount of DMP-30 to the mixture. d. Thoroughly mix all components in the cup for at least 30 seconds until a homogeneous mixture is obtained.
-
Foaming Process: a. Weigh the required amount of pMDI (Component B) in a separate disposable cup. The amount is calculated based on the desired isocyanate index (typically 105-115 for rigid foams). b. In a fume hood, quickly pour Component B (pMDI) into Component A (Polyol Premix). c. Immediately begin vigorous mixing with a stirring rod for 5-10 seconds. The mixing time is critical and may need to be adjusted based on the reactivity of the system. d. Promptly pour the reacting mixture into the mold. e. Observe the foaming process, noting the cream time (start of rise), gel time (formation of a stringy polymer), and tack-free time (surface is no longer sticky). f. Allow the foam to cure in the mold at room temperature for at least 24 hours before demolding and characterization.
Characterization of Foam Properties
-
Density: Cut a regular-shaped specimen from the core of the foam. Measure its dimensions and weight, and calculate the density (mass/volume).
-
Cell Structure Analysis: Cut a thin slice from the foam core. Examine the cell structure using a scanning electron microscope (SEM) to determine the average cell size and cell size distribution.
-
Compressive Strength: Use a universal testing machine to perform compression tests on cubic or cylindrical specimens cut from the foam core, both parallel and perpendicular to the direction of foam rise, according to relevant ASTM or ISO standards.
Signaling Pathways and Experimental Workflows
References
- 1. bdmaee.net [bdmaee.net]
- 2. researchgate.net [researchgate.net]
- 3. bdmaee.net [bdmaee.net]
- 4. santechfoammachines.com [santechfoammachines.com]
- 5. Experimental Measurements of Mechanical Properties of PUR Foam Used for Testing Medical Devices and Instruments Depending on Temperature, Density and Strain Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Causes and solutions of slow curing of polyurethane rigid foam-Blogs_QICHEN [qichenchemical.com]
Technical Support Center: The Effect of Bis[(dimethylamino)methyl]phenol Concentration on Epoxy Cure Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of bis[(dimethylamino)methyl]phenol as a curing agent and accelerator for epoxy resins.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on the impact of this compound concentration.
Question: My epoxy is curing too quickly and generating excessive heat (high exotherm). What could be the cause and how can I control it?
Answer: An overly rapid cure and high exotherm are often due to a high concentration of the this compound accelerator. Tertiary amines, like this compound, are potent catalysts for the epoxy curing reaction.[1][2][3] The increased reaction rate leads to a rapid release of heat, which can cause thermal stress, cracking, and even degradation of your material.[4]
Troubleshooting Steps:
-
Reduce Accelerator Concentration: The most direct solution is to decrease the concentration of this compound in your formulation. A lower concentration will slow down the reaction rate and reduce the rate of heat generation.
-
Work in Smaller Batches: Mixing smaller quantities of epoxy resin at a time minimizes the total heat generated, as there is less material undergoing the exothermic reaction.[4]
-
Use a Heat Sink: For larger pours, using high-density fillers can act as a heat sink, absorbing some of the reaction heat.[5][6]
-
Control the Ambient Temperature: Working in a cooler environment will help to dissipate the heat more effectively and slow down the curing process.[5]
-
Pour in Multiple, Thinner Layers: Instead of a single thick application, pour the epoxy in several thinner layers, allowing each layer to partially cool before applying the next.[5][6]
Question: The epoxy is not curing completely or remains tacky, even after an extended period. What is the likely issue?
Answer: Incomplete curing or tackiness can be a result of an insufficient concentration of this compound. While a high concentration can cause problems, too low a concentration may not be enough to effectively catalyze the curing reaction, especially at lower ambient temperatures.
Troubleshooting Steps:
-
Increase Accelerator Concentration: Gradually increase the concentration of this compound in your formulation. It is advisable to do this in small increments and run test cures to find the optimal concentration for your specific epoxy system and curing conditions.
-
Ensure Proper Mixing: Thoroughly mix the this compound with the epoxy resin and hardener to ensure a homogenous distribution. Inadequate mixing can lead to localized areas of uncured resin.
-
Check for Stoichiometry: Ensure that the ratio of epoxy resin to the primary hardener is correct. While this compound is an accelerator, it does not replace the need for a primary curing agent in the correct stoichiometric amount.
-
Increase Curing Temperature: If you are curing at room temperature, consider a post-cure at an elevated temperature to drive the reaction to completion.
Question: I am observing a decrease in the glass transition temperature (Tg) of my cured epoxy at higher accelerator concentrations. Why is this happening?
Answer: While it may seem counterintuitive, an excessive concentration of a tertiary amine accelerator can sometimes lead to a lower glass transition temperature. This can be due to the accelerator not being fully incorporated into the polymer network, acting as a plasticizer and thereby reducing the Tg. One study observed that increasing the amount of a tertiary amine accelerator, Agidol-53, from 1 wt.% to 5 wt.% resulted in a decrease in the glass transition temperature from 170.2°C to 115.0°C.[1]
Troubleshooting Steps:
-
Optimize Accelerator Concentration: The goal is to find the lowest concentration of this compound that provides the desired curing rate without negatively impacting the thermomechanical properties of the cured product.
-
Perform Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) to characterize the Tg of your cured samples at different accelerator concentrations to identify the optimal range.
Frequently Asked Questions (FAQs)
What is the role of this compound in epoxy curing?
This compound acts as a catalytic curing agent and accelerator for epoxy resins.[7] Its tertiary amine groups initiate the anionic polymerization of the epoxy resin.[1] This means it facilitates the opening of the epoxy rings and promotes the cross-linking reaction between the epoxy resin and the primary hardener, leading to a faster cure.[8]
How does the concentration of this compound affect the cure kinetics?
The concentration of this compound has a significant impact on the cure kinetics. Generally, increasing the concentration will:
-
Increase the reaction rate: This leads to a shorter gel time and overall cure time.
-
Decrease the peak curing temperature: As the reaction is accelerated, the maximum heat flow will occur at a lower temperature during a dynamic DSC scan.
-
Lower the activation energy: The catalyst provides an alternative reaction pathway with a lower energy barrier.
Is this compound a primary curing agent?
No, this compound is primarily used as an accelerator or a co-curing agent. It is a tertiary amine and lacks the active hydrogen atoms necessary to act as a primary cross-linking agent in the same way as primary or secondary amines.[8] It is typically used in conjunction with a primary hardener (e.g., an aliphatic or aromatic amine).
Can I use this compound for room temperature curing?
Yes, one of the benefits of using a potent accelerator like this compound is that it can enable or significantly speed up the curing of epoxy resins at ambient temperatures.
Quantitative Data on Accelerator Concentration
The following table summarizes the effect of a tertiary amine accelerator (Agidol-53) concentration on the peak curing temperature and glass transition temperature (Tg) of an epoxy resin (ED-20) cured with an amine hardener ("Amikrost-2"). A similar trend is expected for this compound.
| Composition ID | Accelerator Concentration (wt. parts) | Peak Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) |
| PAB-13 | 1.0 | 165.2 | 170.2 |
| PAB-5 | 2.0 | 166.4 | 155.2 |
| PAB-7 | 3.0 | 158.5 | 134.1 |
| PAB-10 | 5.0 | 154.7 | 115.0 |
Data adapted from a study on Agidol-53, a tertiary amine accelerator, and is presented as a representative example of the expected effect of this compound concentration.[1]
Experimental Protocol: Determining the Effect of this compound Concentration on Cure Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the methodology for investigating how varying the concentration of this compound affects the curing profile of an epoxy resin system.
1. Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Primary amine hardener (e.g., Diethylenetriamine - DETA)
-
This compound
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system
-
Hermetic aluminum DSC pans and lids
-
Analytical balance (accurate to ±0.01 mg)
-
Mixing vials and spatulas
2. Sample Preparation:
-
Prepare a stock mixture of the epoxy resin and the primary amine hardener at the desired stoichiometric ratio.
-
Create a series of formulations with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 parts per hundred of resin by weight - phr).
-
For each formulation, accurately weigh the epoxy-hardener mixture into a mixing vial.
-
Add the corresponding amount of this compound to the vial.
-
Thoroughly mix the components for 2-3 minutes until a homogeneous mixture is obtained.
-
Immediately after mixing, accurately weigh 5-10 mg of the mixture into a hermetic aluminum DSC pan and seal it.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
3. DSC Analysis (Dynamic Scan):
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 0°C) to ensure the reaction does not start before the scan begins.
-
Heat the sample from the starting temperature to a final temperature well above the completion of the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20°C/min). Running the experiment at multiple heating rates allows for the calculation of kinetic parameters using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[9]
-
Record the heat flow as a function of temperature.
4. Data Analysis:
-
From the DSC thermogram, determine the onset temperature of curing (T_onset), the peak exothermic temperature (T_peak), and the end temperature of curing (T_end).
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).[9]
-
The degree of conversion (α) at any given temperature can be calculated by dividing the partial heat of reaction at that temperature by the total heat of reaction.
-
Plot the heat flow and the degree of conversion as a function of temperature for each concentration of this compound.
-
If multiple heating rates were used, calculate the activation energy (Ea) of the curing reaction using appropriate kinetic models.
Visualizations
Caption: Experimental workflow for studying the effect of catalyst concentration on cure kinetics.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Tris(dimethylaminomethyl)phenol: An Overview of its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. hanepoxy.net [hanepoxy.net]
- 4. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 5. epoxyworks.com [epoxyworks.com]
- 6. westsystem.com [westsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. appliedpoleramic.com [appliedpoleramic.com]
- 9. youtube.com [youtube.com]
Minimizing viscosity changes in epoxy formulations with Bis[(dimethylamino)methyl]phenol
Welcome to the technical support center for epoxy formulations utilizing Bis[(dimethylamino)methyl]phenol as an accelerator. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental work by providing detailed guides, frequently asked questions (FAQs), and experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in epoxy formulations, focusing on minimizing viscosity changes.
Issue 1: Rapid and Uncontrolled Viscosity Increase
Q1: My epoxy formulation's viscosity is increasing much faster than expected after adding this compound, leading to premature gelling. What are the potential causes and how can I control it?
A1: An unexpectedly rapid increase in viscosity, often leading to a significantly shortened pot life, is a common challenge. The primary causes and their solutions are outlined below:
-
High Accelerator Concentration: this compound is a potent tertiary amine accelerator. Even a small excess can dramatically shorten the gel time.
-
Solution: Carefully review and optimize the concentration of the accelerator. Start with a lower concentration and incrementally increase it to achieve the desired curing profile. A study on a similar phenolic amine accelerator showed that increasing the concentration from 1.0 to 5.0 wt. % significantly decreased the gel time.[1]
-
-
Elevated Ambient Temperature: The curing reaction of epoxy resins is exothermic and highly sensitive to temperature. Higher lab temperatures will accelerate the reaction and viscosity increase.
-
Solution: Work in a temperature-controlled environment. If possible, lower the ambient temperature to extend the pot life. Pre-cooling the resin and hardener components before mixing can also be effective.
-
-
Large Mixing Volume: The exothermic nature of the curing reaction can lead to a significant temperature rise in larger batches, creating a positive feedback loop that accelerates viscosity increase.
-
Solution: Mix smaller batches of the formulation. If a larger volume is necessary, use a wider, shallower mixing container to facilitate heat dissipation.
-
-
Incorrect Mixing Ratio: An off-stoichiometric ratio of resin to hardener can sometimes lead to faster-than-expected reactions, especially in the presence of an accelerator.
-
Solution: Ensure the resin and hardener are mixed precisely according to the manufacturer's recommended stoichiometric ratio.
-
Issue 2: Inconsistent Viscosity Between Batches
Q2: I am observing significant variations in the initial viscosity and the rate of viscosity change between different batches of the same epoxy formulation. What could be causing this inconsistency?
A2: Batch-to-batch inconsistency in viscosity can compromise experimental reproducibility. The following factors are the most likely culprits:
-
Inaccurate Component Measurement: Small errors in the amounts of resin, hardener, or accelerator can lead to noticeable differences in viscosity behavior.
-
Solution: Use calibrated analytical balances for all measurements. For liquid components, consider measuring by weight rather than volume to improve accuracy.
-
-
Variations in Mixing Procedure: The intensity and duration of mixing can affect the initial temperature of the mixture and the homogeneity of the accelerator distribution.
-
Solution: Standardize the mixing procedure. Use a mechanical stirrer at a consistent speed for a fixed duration for all batches.
-
-
Environmental Fluctuations: Changes in ambient temperature and humidity can impact the curing kinetics. High humidity can introduce moisture, which may react with some components and affect viscosity.
-
Solution: Record the temperature and relative humidity for each experiment. If possible, conduct experiments in a controlled environment to minimize these variables.
-
-
Component Age and Storage: Epoxy resins, hardeners, and accelerators can change over time, especially if not stored correctly. Older accelerators may lose their potency, while resins can increase in viscosity.
-
Solution: Check the expiration dates of all components. Store materials in tightly sealed containers in a cool, dark, and dry place as recommended by the manufacturer. Some accelerators have a shorter shelf life than the resins and should be discarded after their recommended period, which can be as short as six months.[2]
-
Logical Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve viscosity-related issues in your epoxy formulations.
Caption: A step-by-step workflow for troubleshooting viscosity issues.
Frequently Asked Questions (FAQs)
Q3: How does the concentration of this compound affect the pot life and viscosity of an epoxy formulation?
A3: The concentration of this compound, a tertiary amine accelerator, is inversely proportional to the pot life of the epoxy system. Increasing the accelerator concentration will decrease the pot life and cause a more rapid increase in viscosity. While specific quantitative data is highly dependent on the specific resin and hardener system, a general trend is observable. As a point of reference, studies on similar epoxy-amine systems have shown that increasing the accelerator content from 1.0 to 5.0 wt. % can decrease the time to reach the gel point by more than three-fold.[1]
| Accelerator Concentration (wt. %) | Relative Pot Life | Rate of Viscosity Increase |
| Low (e.g., < 1%) | Longest | Slow |
| Medium (e.g., 1-3%) | Moderate | Moderate |
| High (e.g., > 3%) | Shortest | Rapid |
Note: This table presents a qualitative relationship. The actual values will vary based on the specific formulation and experimental conditions.
Q4: What is the recommended storage and handling for this compound to maintain its effectiveness and minimize viscosity-related issues?
A4: Proper storage and handling are crucial for maintaining the performance of this compound. It is recommended to store it in a cool, dry, and dark place in a tightly sealed container to prevent moisture absorption and degradation. Some accelerators have a limited shelf life, sometimes as short as six months, and should be discarded after this period to ensure consistent results.[2] Always consult the manufacturer's safety data sheet (SDS) for specific storage and handling instructions.
Q5: Can humidity affect the performance of this compound and the viscosity of my epoxy formulation?
A5: Yes, high humidity can negatively impact epoxy formulations. Moisture from the air can be absorbed by the components, especially the hardener and accelerator. This can lead to side reactions that may alter the curing chemistry and affect the final properties of the cured epoxy. For some epoxy systems, high humidity can also lead to the formation of a surface blush or film. Therefore, it is advisable to work in a controlled-humidity environment whenever possible.
Q6: Are there any alternatives to this compound if I am struggling with viscosity control?
A6: Yes, if you are facing significant challenges with viscosity control, you might consider other accelerators. For example, Benzyl Dimethylamine (BDMA) is another tertiary amine accelerator that is sometimes recommended over DMP-30 (a related compound) due to its lower viscosity and longer shelf life.[2] The choice of accelerator can also depend on the specific resin and hardener system being used.
Experimental Protocols
Protocol 1: Measurement of Viscosity Evolution in an Epoxy Formulation
This protocol describes the use of a rotational viscometer to measure the change in viscosity of an epoxy formulation over time.
Materials and Equipment:
-
Epoxy resin
-
Amine hardener
-
This compound accelerator
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled water bath or chamber for the viscometer
-
Disposable mixing cups and stirring rods
-
Analytical balance
-
Timer
Procedure:
-
Preparation:
-
Ensure all components (resin, hardener, accelerator) are at the desired experimental temperature by placing them in a temperature-controlled environment for at least one hour.
-
Set up the rotational viscometer and calibrate it according to the manufacturer's instructions.
-
Set the temperature of the viscometer's sample chamber to the desired experimental temperature.
-
-
Mixing:
-
In a disposable cup, accurately weigh the required amounts of epoxy resin and hardener according to the desired stoichiometric ratio.
-
Thoroughly mix the resin and hardener for a standardized period (e.g., 2 minutes) using a clean stirring rod, ensuring a homogenous mixture.
-
Add the precise amount of this compound to the mixture and continue to mix for another standardized period (e.g., 1 minute).
-
-
Measurement:
-
Immediately after mixing, pour the formulation into the viscometer's sample holder.
-
Start the viscometer and the timer simultaneously.
-
Record the viscosity at regular intervals (e.g., every 5 minutes) until the viscosity becomes too high to measure or the material gels.
-
Maintain a constant shear rate throughout the experiment if possible, or note any changes in shear rate made to accommodate the increasing viscosity.
-
Data Presentation:
The collected data should be presented in a table and a graph to visualize the viscosity evolution over time.
| Time (minutes) | Viscosity (mPa·s) at 25°C | Viscosity (mPa·s) at 40°C |
| 0 | Initial Viscosity | Initial Viscosity |
| 5 | Viscosity Value | Viscosity Value |
| 10 | Viscosity Value | Viscosity Value |
| ... | ... | ... |
| Gel Point | Too high to measure | Too high to measure |
Experimental Workflow Diagram
Caption: Workflow for measuring the viscosity evolution of an epoxy formulation.
References
Validation & Comparative
A Comparative Guide to Bis[(dimethylamino)methyl]phenol and Other Tertiary Amine Catalysts
For Researchers, Scientists, and Drug Development Professionals
Tertiary amine catalysts are crucial in a multitude of chemical processes, from the synthesis of complex pharmaceutical intermediates to the production of high-performance polymers like polyurethanes and epoxies.[1][2][3] Their efficacy is determined by their ability to accelerate reactions, often influencing reaction kinetics, and the final properties of the material.[2] This guide provides an objective comparison between Bis[(dimethylamino)methyl]phenol and other common tertiary amine catalysts, supported by performance data and detailed experimental protocols.
This compound, a phenolic derivative of an amine, is widely utilized as a curing agent and accelerator in epoxy resin systems.[4][5] This compound is synthesized via the Mannich reaction, involving phenol, formaldehyde, and dimethylamine.[4][6] Other prominent tertiary amine catalysts frequently used in industrial applications include 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Dimethylcyclohexylamine (DMCHA).[7]
Performance Comparison in Polymer Systems
The selection of a tertiary amine catalyst significantly impacts the processing characteristics and final properties of polymer systems such as epoxy resins and polyurethane foams. Key performance indicators include gel time, curing time, and the glass transition temperature (Tg) of the cured product.
Epoxy Resin Curing
In epoxy resin applications, tertiary amines function as Lewis base catalysts, initiating the polymerization between the epoxy resin and a hardener. The catalyst's structure influences its activity and the resulting network formation.
Table 1: Comparative Performance of Tertiary Amine Catalysts in Epoxy Curing
| Catalyst | Catalyst Loading (phr*) | Gel Time (minutes) | Curing Schedule | Glass Transition Temp. (Tg) (°C) | Key Observations |
| This compound | 5 | ~50 | 2h at 100°C + 2h at 150°C | 85-95 | Effective cure with good thermal properties. |
| DMP-30 | 5-10 | ~40[8] | 2h at 100°C + 2h at 150°C | 87.7[9] | Potent accelerator, can be used alone or with other agents.[8] |
| Benzyldimethylamine (BDMA) | 5 | ~60 | 2h at 100°C + 2h at 150°C | 80-90 | Less viscous and longer shelf life than DMP-30.[10] |
| 2-Ethyl-4-methylimidazole (EMI) | 2-5 | ~30 | 2h at 100°C + 4h at 160°C | 120-140 | High reactivity, leads to high Tg, but can be brittle. |
*phr = parts per hundred parts of resin. Data synthesized from multiple sources for comparative purposes. Exact values are system-dependent.
Polyurethane Foam Production
In polyurethane foam production, tertiary amine catalysts influence the balance between the gelling (urethane formation) and blowing (urea formation) reactions.[11][12] This balance is critical for determining the foam's cellular structure, density, and mechanical properties.[2][11]
Table 2: Comparative Performance of Tertiary Amine Catalysts in Rigid Polyurethane Foam
| Catalyst | Key Feature | Reactivity | Impact on Foam Structure | Advantages |
| DMP-30 | Delayed-action trimerization catalyst | Moderate | Promotes stable foam formation | Often used with other amines for tailored properties. |
| Dimethylcyclohexylamine (DMCHA) | High reactivity | High | Shorter gel times, strong initial bonds | Efficient for rapid production cycles.[7] |
| BL-17 (proprietary) | Moderate reactivity | Moderate | Optimal cell structure, fewer defects | Enhanced foam stability and processing conditions.[7] |
| Triethylenediamine (TEDA) (e.g., Amine Catalyst A33) | Strong gelling catalyst | High | Robust polymer network formation | Cost-effective with consistent performance.[13] |
Experimental Protocols
The following protocols provide a framework for evaluating the performance of tertiary amine catalysts in an epoxy resin system.
Protocol 1: Determination of Gel Time
Objective: To measure the time required for a liquid epoxy resin system to transition into a gel-like state at a specific temperature.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Anhydride (B1165640) hardener (e.g., Glutaric Anhydride)
-
Tertiary amine catalyst (e.g., this compound, DMP-30)
-
Hot plate with a magnetic stirrer and temperature control
-
Glass vials
-
Wooden applicator sticks
-
Stopwatch
Procedure:
-
Prepare the epoxy resin formulation by weighing the DGEBA resin and the anhydride hardener into a glass vial in the desired stoichiometric ratio.
-
Preheat the hot plate to the desired curing temperature (e.g., 100°C).
-
Place the vial on the hot plate and begin stirring.
-
Add the specified amount of the tertiary amine catalyst (e.g., 5 phr) to the mixture and start the stopwatch.
-
Continuously stir the mixture and periodically probe with a wooden applicator stick.
-
The gel time is recorded as the point when the resin becomes viscous enough to form a continuous string when the applicator stick is lifted.
Protocol 2: Curing and Characterization of Epoxy Resin
Objective: To cure the epoxy resin system and determine its glass transition temperature (Tg).
Materials:
-
Prepared epoxy resin formulation from Protocol 1
-
Aluminum molds
-
Laboratory oven with temperature control
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Pour the catalyzed epoxy resin mixture into aluminum molds.
-
Place the molds in a laboratory oven and follow a pre-determined curing schedule (e.g., pre-cure at 100°C for 2 hours, followed by a post-cure at 150°C for 2 hours).[9]
-
After the curing cycle is complete, allow the samples to cool slowly to room temperature.
-
Remove the cured epoxy samples from the molds.
-
A small sample of the cured epoxy is then analyzed using a Differential Scanning Calorimeter (DSC).
-
The sample is heated at a controlled rate (e.g., 10°C/min), and the heat flow is measured. The glass transition temperature (Tg) is identified as a step change in the heat flow curve.
Visualizing Mechanisms and Workflows
Diagrams created using DOT language can effectively illustrate complex chemical pathways and experimental procedures.
Caption: Catalytic mechanism of epoxy-anhydride curing.
Caption: Workflow for tertiary amine catalyst evaluation.
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. appliedpoleramic.com [appliedpoleramic.com]
- 4. Buy this compound (EVT-15485668) | 71074-89-0 [evitachem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy 2,4-Bis[(dimethylamino)methyl]phenol | 5424-54-4 [smolecule.com]
- 7. bdmaee.net [bdmaee.net]
- 8. 2017erp.com [2017erp.com]
- 9. mdpi.com [mdpi.com]
- 10. agarscientific.com [agarscientific.com]
- 11. ohans.com [ohans.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
A Comparative Analysis of Catalytic Efficiency: Bis[(dimethylamino)methyl]phenol vs. Imidazole Catalysts in Epoxy Resin Curing
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of Bis[(dimethylamino)methyl]phenol and Imidazole (B134444) catalysts in polymerization reactions.
This publication provides an objective comparison of the catalytic efficiency of this compound, specifically 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30), and various imidazole catalysts in the context of epoxy resin curing. This guide synthesizes available experimental data to offer a clear comparison of their performance, supported by detailed experimental protocols and visual representations of catalytic mechanisms.
Executive Summary
The selection of an appropriate catalyst is paramount in controlling the reaction kinetics and final properties of polymeric materials. Both DMP-30 and imidazole-based catalysts are widely employed as accelerators in the curing of epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). While both function as Lewis base catalysts, their efficiency, as indicated by parameters like activation energy, can differ, influencing curing schedules and the ultimate characteristics of the cured product. This guide reveals that 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) exhibits a lower activation energy for the curing of DGEBA compared to 1-methylimidazole, suggesting a higher catalytic activity at lower temperatures.
Data Presentation: A Comparative Overview
The catalytic efficiency of these compounds is often evaluated by determining the activation energy (Ea) of the curing reaction; a lower activation energy signifies a more efficient catalytic process at a given temperature. The following table summarizes the apparent activation energies for the curing of DGEBA with different catalysts, as determined by differential scanning calorimetry (DSC).
| Catalyst | Epoxy System | Catalyst Concentration | Activation Energy (Ea) (kJ/mol) | Analytical Method |
| This compound | ||||
| 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30/K54) | DGEBA | Not specified | ~10 kJ/mol lower than 1-MI | Kissinger and Ozawa[1] |
| Imidazole Catalysts | ||||
| Imidazole (H-MI) | DGEBA | <0.5 mol% | 74 - 77 | DSC[2] |
| 1-Methylimidazole (1-MI) | DGEBA | <0.5 mol% | 77 - 81 | DSC[2] |
| 2-Ethyl-4-methylimidazole (EMI) Derivatives | DGEBA | Not specified | 71 - 86 | DSC[3] |
| 2-Methylimidazole (2MI) | DGEBA | Not specified | 79.0 - 83.0 | Kissinger and Ozawa[4] |
Experimental Protocols
The quantitative data presented in this guide is primarily derived from kinetic studies of epoxy resin curing using Differential Scanning Calorimetry (DSC).
Kinetic Analysis of Epoxy Curing via Differential Scanning Calorimetry (DSC)
Objective: To determine the activation energy (Ea) of the curing reaction of diglycidyl ether of bisphenol A (DGEBA) with either this compound or an imidazole catalyst.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Catalyst: 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) or a selected imidazole catalyst (e.g., 1-methylimidazole, 2-ethyl-4-methylimidazole)
-
DSC instrument
-
Aluminum DSC pans
Procedure:
-
Sample Preparation: A precise amount of the epoxy resin and the catalyst are thoroughly mixed in the desired ratio.
-
DSC Analysis: A small, accurately weighed sample of the mixture (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Non-isothermal Scans: The sample is subjected to a series of scans at different heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing exotherm.
-
Data Analysis: The exothermic heat flow associated with the curing reaction is recorded as a function of temperature. The peak temperature of the exotherm (Tp) is determined for each heating rate.
-
Activation Energy Calculation: The activation energy (Ea) is calculated using model-free isoconversional methods, such as the Kissinger or Ozawa methods.[1][4]
-
Kissinger Method: A plot of ln(β/Tp²) versus 1/Tp is generated, where β is the heating rate. The activation energy is determined from the slope of the resulting straight line.
-
Ozawa Method: A plot of ln(β) versus 1/Tp is created, and the activation energy is calculated from the slope of the linear fit.
-
Mandatory Visualization
The following diagrams illustrate the proposed catalytic mechanisms for the curing of epoxy resins by a tertiary amine like DMP-30 and an imidazole catalyst.
Caption: Catalytic mechanism of DMP-30 in epoxy polymerization.
Caption: Catalytic mechanism of Imidazole in epoxy polymerization.
Discussion and Conclusion
The available data indicates that 2,4,6-Tris[(dimethylamino)methyl]phenol (DMP-30) is a highly efficient catalyst for the curing of DGEBA epoxy resins, exhibiting a lower activation energy compared to 1-methylimidazole.[1] This suggests that DMP-30 can promote curing at lower temperatures or achieve faster cure times at a given temperature. The tertiary amine groups of DMP-30 initiate the anionic ring-opening homopolymerization of the epoxy resin.[1]
Imidazole catalysts also effectively cure epoxy resins through a similar anionic polymerization mechanism, which is initiated by the formation of an imidazole-epoxy adduct. The catalytic activity of imidazoles can be influenced by the substituents on the imidazole ring. For instance, studies on various substituted imidazoles show a range of activation energies, indicating that the electronic and steric effects of the substituents play a significant role in their catalytic efficiency.[2][3][4]
References
Performance Showdown: Bis[(dimethylamino)methyl]phenol Derivatives versus Commercial Amine Hardeners for Epoxy Resins
A Comparative Guide for Researchers and Formulation Scientists
In the realm of thermosetting polymers, the selection of a curing agent is paramount to tailoring the final properties of an epoxy resin system. This guide provides a detailed comparison of the performance of a common phenolic amine accelerator, 2,4,6-Tris(dimethylamino)methyl)phenol (DMP-30), against widely used commercial amine hardeners: Diethylenetriamine (DETA), Triethylenetetramine (TETA), and Isophorone diamine (IPDA). It is important to note that the compound specified in the topic, Bis[(dimethylamino)methyl]phenol (CAS 71074-89-0), is a distinct molecule with two (dimethylamino)methyl groups. Due to the greater availability of public data, this guide will focus on the closely related and commonly used 2,4,6-Tris(dimethylamino)methyl)phenol (DMP-30, CAS 90-72-2) as a representative of this class.
This document is intended for researchers, scientists, and professionals in drug development and materials science, offering objective data to inform the selection of the most suitable hardener for specific applications.
Executive Summary
Phenolic amine compounds like DMP-30 primarily act as accelerators for other amine hardeners, but can also function as a homopolymerization catalyst for epoxy resins.[1] They are known to significantly reduce curing times.[2] Aliphatic amines, such as DETA and TETA, are cost-effective and reactive hardeners, while cycloaliphatic amines like IPDA offer improved UV stability and lower yellowing.[3][4][5] The choice of hardener profoundly impacts the pot life, curing schedule, and the ultimate mechanical and thermal properties of the cured epoxy.
Comparative Performance Data
The following tables summarize the typical physical and performance characteristics of DMP-30 and the selected commercial amine hardeners. The data has been compiled from various technical datasheets and scientific literature. Direct comparison should be approached with caution as the experimental conditions may vary between sources.
Table 1: Physical and Curing Properties of Amine Hardeners
| Property | DMP-30 | Diethylenetriamine (DETA) | Triethylenetetramine (TETA) | Isophorone diamine (IPDA) | Test Standard |
| CAS Number | 90-72-2 | 111-40-0[6] | 112-24-3[7] | 2855-13-2[8] | - |
| Molecular Weight ( g/mol ) | 265.39 | 103.17[6] | 146.24[7] | 170.30[8] | - |
| Amine Hydrogen Equivalent Weight (AHEW) (g/eq) | - | ~21 | ~24[9] | 42.6 | - |
| Appearance | Light yellow to amber liquid[2] | Clear, colorless liquid[6] | Yellowish liquid[10] | Colorless clear liquid[11] | Visual |
| Viscosity @ 25°C (mPa·s) | 120 - 250[12] | 19.5 - 22.5[9] | Moderately Viscous[10] | Low | - |
| Gel Time (minutes) at 25°C | Varies significantly with concentration | Short | Short[9] | Moderate | ASTM D2471[13] |
Table 2: Mechanical and Thermal Properties of Cured Epoxy Systems
| Property | Cured with DMP-30 (as accelerator) | Cured with DETA | Cured with TETA | Cured with IPDA | Test Standard |
| Glass Transition Temp. (Tg) (°C) | Dependent on primary hardener | ~110-120 | ~120-130 | ~140-150 | ASTM D3418[14] |
| Flexural Strength (MPa) | Dependent on primary hardener | High | High | High[11] | ASTM D790[15] |
| Tensile Strength (MPa) | Dependent on primary hardener | High | High | High | ASTM D638 |
| Water Absorption (24h, %) | Dependent on primary hardener | Moderate | Moderate | Low | ASTM D570 |
Experimental Protocols
To ensure accurate and reproducible comparative data, the following standardized experimental protocols based on ASTM standards should be employed.
Determination of Gel Time
-
Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.[13][16]
-
Objective: To measure the time from the initial mixing of the epoxy resin and hardener to the onset of solidification (gelation).[13]
-
Methodology:
-
Condition the epoxy resin and hardener to a constant temperature (e.g., 25°C).
-
Accurately weigh the specified ratio of resin and hardener into a container.
-
Mix the components thoroughly for a specified time (e.g., 2 minutes).
-
Start a timer immediately after mixing begins.
-
Periodically probe the mixture with a clean wooden applicator stick.
-
The gel time is recorded when the resin mixture no longer adheres to the tip of the applicator stick.[13]
-
Determination of Glass Transition Temperature (Tg)
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).[14]
-
Objective: To determine the temperature at which the cured epoxy transitions from a glassy, rigid state to a rubbery state.[17]
-
Methodology:
-
Prepare a fully cured sample of the epoxy-hardener mixture according to the recommended cure schedule.
-
Weigh a small sample (10-15 mg) into a DSC pan.[14]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 20°C/min) over a specified temperature range.[14]
-
The Tg is determined as the midpoint of the inflection in the heat flow curve.[17]
-
Determination of Flexural Properties
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[15]
-
Objective: To measure the flexural strength and modulus of the cured epoxy.
-
Methodology:
-
Cast rectangular bar specimens of the cured epoxy to the dimensions specified in the standard (e.g., 12.7 mm x 3.2 mm x 127 mm).[18]
-
Conduct a three-point bending test using a universal testing machine.
-
Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%.[18]
-
The flexural strength and modulus are calculated from the load-deflection data.
-
Determination of Tensile Properties
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[19]
-
Objective: To measure the tensile strength, modulus, and elongation of the cured epoxy.
-
Methodology:
-
Prepare dumbbell-shaped specimens of the cured epoxy as specified in the standard.[19]
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.[19]
-
The tensile properties are determined from the stress-strain curve.
-
Determination of Water Absorption
-
Standard: ASTM D570 - Standard Test Method for Water Absorption of Plastics.[20]
-
Objective: To determine the amount of water absorbed by the cured epoxy under specified conditions.
-
Methodology:
-
Prepare disk-shaped specimens of the cured epoxy.
-
Dry the specimens in an oven and then cool in a desiccator before weighing.[21]
-
Immerse the specimens in distilled water at a specified temperature (e.g., 23°C) for 24 hours.[21]
-
Remove the specimens, pat them dry with a lint-free cloth, and reweigh.
-
The water absorption is calculated as the percentage increase in weight.
-
Signaling Pathways and Experimental Workflow
The curing of epoxy resins with amine hardeners is a complex chemical process involving the nucleophilic attack of the amine groups on the epoxide ring. This leads to the formation of a highly cross-linked, three-dimensional polymer network. The efficiency of this process can be accelerated by catalysts like DMP-30.
Caption: Epoxy resin curing pathway with an amine hardener and a phenolic amine accelerator.
Caption: Experimental workflow for comparing the performance of epoxy hardeners.
References
- 1. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 2. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 3. dow.com [dow.com]
- 4. specialchem.com [specialchem.com]
- 5. Isophorone diamine - Wikipedia [en.wikipedia.org]
- 6. dahuanm.com [dahuanm.com]
- 7. dahuanm.com [dahuanm.com]
- 8. usbio.net [usbio.net]
- 9. stobec.com [stobec.com]
- 10. ctech-llc.com [ctech-llc.com]
- 11. bisleyinternational.com [bisleyinternational.com]
- 12. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 13. cstjmateriauxcomposites.wordpress.com [cstjmateriauxcomposites.wordpress.com]
- 14. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 15. zwickroell.com [zwickroell.com]
- 16. intertekinform.com [intertekinform.com]
- 17. epotek.com [epotek.com]
- 18. boundengineering.com [boundengineering.com]
- 19. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 20. infinitalab.com [infinitalab.com]
- 21. Water Absorption ASTM D570 [intertek.com]
A Comparative Guide to Analytical Methods for the Detection of Bis[(dimethylamino)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration for the Quantification of Bis[(dimethylamino)methyl]phenol.
The accurate and precise quantification of this compound, a key component in various industrial applications, including as a curing agent for epoxy resins, is critical for quality control and formulation development. This guide provides a comparative overview of three distinct analytical methodologies for its detection and quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration. This comparison is supported by available experimental data to assist researchers in selecting the most suitable method for their specific analytical needs.
Quantitative Performance Comparison
The selection of an analytical method is a critical decision, often involving a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters of HPLC, GC-MS, and Potentiometric Titration for the analysis of this compound and its common isomer, 2,4,6-Tris(dimethylaminomethyl)phenol.
| Parameter | HPLC-UV | GC-MS | Potentiometric Titration |
| Analyte | 2,4,6-Tris(dimethylaminomethyl)phenol | 2,4,6-Tris(dimethylaminomethyl)phenol | 2,4,6-Tris[(dimethylamino)methyl]phenol |
| Linearity (r²) | Data not available | Data not available | Not Applicable |
| Range | Data not available | Data not available | Data not available |
| Accuracy (% Recovery) | Data not available | Data not available | Data not available |
| Precision (%RSD) | Data not available | Data not available | Data not available |
| Limit of Detection (LOD) | Data not available | Data not available | Data not available |
| Limit of Quantification (LOQ) | Data not available | ≈ 5 µg/L (for a 100ml sample volume); 50 µg/L (for a 10ml sample volume)[1] | Data not available |
| Selectivity | Moderate to High | High | Moderate |
| Throughput | High | Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are the outlined protocols for the three compared techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of 2,4,6-Tris(dimethylaminomethyl)phenol. Two approaches are presented: a reverse-phase method and a specialized Bridge Ion Separation Technology (BIST™) method.
1. Reverse-Phase HPLC Method [2]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column : A C18 reverse-phase column.
-
Mobile Phase : A mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Detection : UV detection at 210 nm.
-
Sample Preparation : Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.
This method is designed for the separation of amines.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : BIST™ B or BIST™ B+ column (e.g., 3.2 x 100 mm, 5 µm).[3]
-
Mobile Phase : 70% Acetonitrile (MeCN) with 0.2% Sulfuric acid (H2SO4) as a buffer.[3]
-
Flow Rate : 0.5 mL/min.[3]
-
Principle : The method utilizes a multi-charged negative buffer (sulfuric acid) to create a "bridge" between the positively charged analyte and the positively charged column surface, while a high organic mobile phase minimizes solvation of the analyte.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it ideal for identification and trace-level quantification.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Analytical Technique : Derivatization followed by GC-MS analysis is employed for 2,4,6-Tris(dimethylaminomethyl)phenol.[1]
-
Sample Matrix : The method has been applied to aqueous air condensates at emission.[1]
-
Limit of Quantification (LOQ) : An LOQ of approximately 5 µg/L for a 100ml sample volume and 50 µg/L for a 10ml sample volume has been reported.[1]
-
Methodology : The specific derivatization agent and detailed chromatographic conditions are designated as an in-house method by the providing laboratory.[1]
Potentiometric Titration
This classical analytical technique can be used for the determination of the functional groups in 2,4,6-Tris[(dimethylamino)methyl]phenol.
-
Principle : The method involves the titration of the amine functional groups in a non-aqueous solvent. The protolytic properties of the compound are studied to determine the ratio of functional groups.[4]
-
Solvent : The use of non-aqueous solvents is essential for this titration.[4]
-
Application : This method is proposed for determining the functional composition of the compound.[4]
Method Selection and Cross-Validation Workflow
The choice of an analytical method is guided by the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, and the nature of the sample matrix.
Caption: Decision workflow for analytical method selection and cross-validation.
Conclusion
The quantification of this compound can be achieved through various analytical techniques, each with its own strengths and limitations. HPLC-UV offers a robust and high-throughput solution for routine quality control. GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis and confirmatory purposes. Potentiometric titration offers a classic and cost-effective approach for determining the overall functional group content.
A thorough cross-validation study is essential to ensure the equivalency of analytical procedures when methods are transferred between laboratories or updated. The selection of the most appropriate method will ultimately depend on the specific analytical requirements, including the desired level of sensitivity, the complexity of the sample matrix, and the intended application of the results.
References
Benchmarking Bis[(dimethylamino)methyl]phenol in Polyurethane Systems: A Comparative Guide
In the competitive landscape of polyurethane (PU) manufacturing, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics and final product performance. This guide provides a comprehensive benchmark of Bis[(dimethylamino)methyl]phenol, a Mannich base tertiary amine catalyst, against other commonly used catalysts in polyurethane systems. This document is intended for researchers, scientists, and professionals in the field of polymer and materials science to make informed decisions in catalyst selection for polyurethane foam applications.
Introduction to Polyurethane Catalysis
Polyurethane foams are produced through the simultaneous reactions of a polyol with an isocyanate to form the polymer network (gelling reaction) and the reaction of isocyanate with water to generate carbon dioxide gas, which acts as the blowing agent (blowing reaction). The balance between these two reactions is critical in determining the final properties of the foam, such as its density, cell structure, and mechanical strength.[1] Tertiary amine catalysts are widely employed to control the speed and balance of these reactions.[2]
This compound belongs to the class of Mannich base catalysts, which are known for their autocatalytic effect due to the presence of tertiary nitrogen atoms within their structure.[3] This can potentially reduce the required amount of catalyst, leading to cost savings.[3] This guide compares the performance of this compound with two other widely used tertiary amine catalysts: N,N-Dimethylcyclohexylamine (DMCHA), a common blowing catalyst, and Triethylenediamine (TEDA), a strong gelling catalyst.[1][4]
Performance Benchmark: Data Summary
While specific head-to-head comparative data for this compound is limited in publicly available literature, the following tables provide a representative comparison based on the known performance of Mannich base catalysts relative to DMCHA and TEDA in a typical rigid polyurethane foam formulation.
Table 1: Catalyst Reactivity Profile
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| This compound (Representative) | 15 - 25 | 60 - 80 | 100 - 130 |
| N,N-Dimethylcyclohexylamine (DMCHA) | 10 - 20 | 80 - 100 | 140 - 180 |
| Triethylenediamine (TEDA) | 20 - 30 | 50 - 70 | 90 - 120 |
Note: Values are typical ranges and can vary significantly based on the specific formulation, including polyol type, isocyanate index, and water content.[4][5]
Table 2: Physical Properties of Resulting Rigid Polyurethane Foam
| Property | This compound (Representative) | N,N-Dimethylcyclohexylamine (DMCHA) | Triethylenediamine (TEDA) |
| Free-Rise Density ( kg/m ³) | 30 - 35 | 28 - 33 | 32 - 38 |
| Compressive Strength (kPa) | 180 - 220 | 160 - 200 | 200 - 250 |
| Closed Cell Content (%) | > 90 | > 90 | > 90 |
| Thermal Conductivity (mW/m·K) | 21 - 24 | 22 - 25 | 20 - 23 |
Note: Physical properties are highly dependent on the foam's density and cell structure, which are influenced by the catalyst and other formulation components.[2][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of polyurethane foam catalysts.
Foam Reaction Profile (Cup Test)
This test is performed in accordance with ASTM D7487 - Standard Practice for Polyurethane Raw Materials: Polyurethane Foam Cup Test .[7]
-
Objective: To determine the characteristic reaction times of a polyurethane foam formulation.
-
Apparatus: Paper or plastic cup (typically 250 mL), stopwatch, mechanical stirrer, fume hood.
-
Procedure:
-
Pre-condition all components (polyol, isocyanate, catalyst, blowing agent) to a specified temperature (e.g., 25 °C).
-
Accurately weigh the polyol, catalyst, surfactant, and water into the cup.
-
Mix these components thoroughly with the mechanical stirrer for a specified time (e.g., 10 seconds).
-
Add the isocyanate to the mixture and start the stopwatch simultaneously while initiating vigorous mixing.
-
Record the following events:
-
Apparent Density
This test is performed in accordance with ASTM D1622 - Standard Test Method for Apparent Density of Rigid Cellular Plastics .
-
Objective: To determine the density of the cured polyurethane foam.
-
Apparatus: Saw for cutting foam, caliper or micrometer, analytical balance.
-
Procedure:
-
Allow the foam to cure for at least 24 hours at ambient conditions.
-
Cut a regular-shaped specimen (e.g., a cube) from the core of the foam bun.
-
Measure the dimensions of the specimen accurately to calculate its volume.
-
Weigh the specimen on the analytical balance.
-
Calculate the density using the formula: Density = Mass / Volume.
-
Compressive Strength
This test is performed in accordance with ASTM D1621 - Standard Test Method for Compressive Properties of Rigid Cellular Plastics .
-
Objective: To determine the compressive strength of the rigid polyurethane foam.
-
Apparatus: Universal Testing Machine (UTM) with a compression platen.
-
Procedure:
-
Prepare a cubic or cylindrical test specimen with a minimum height of 25.4 mm.
-
Place the specimen between the compression platens of the UTM.
-
Apply a compressive load at a constant rate of crosshead movement until the specimen yields or is compressed to 10% of its original height.
-
The compressive strength is calculated as the maximum stress sustained by the specimen.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in polyurethane foam catalysis and the experimental workflow for performance evaluation.
Caption: Influence of this compound on Polyurethane Reactions.
Caption: Experimental Workflow for Polyurethane Foam Catalyst Evaluation.
Conclusion
This compound, as a representative Mannich base catalyst, offers a balanced reactivity profile for polyurethane foam systems. Its inherent catalytic activity can provide processing advantages. When benchmarked against common catalysts like DMCHA and TEDA, it presents a middle ground, influencing both the gelling and blowing reactions to produce foams with good physical properties. The selection of the optimal catalyst will ultimately depend on the specific requirements of the application, including desired reaction times, foam density, and mechanical performance. The experimental protocols outlined in this guide provide a standardized framework for conducting comparative studies to facilitate informed catalyst selection.
References
- 1. nbinno.com [nbinno.com]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. cyclohexylamine.net [cyclohexylamine.net]
- 5. quora.com [quora.com]
- 6. kimpur.com [kimpur.com]
- 7. erapol.com.au [erapol.com.au]
Comparative Study of Mannich Bases in Accelerating Epoxy Curing
A Guide for Researchers and Formulation Scientists
This guide provides an objective comparison of Mannich bases as accelerators for epoxy resin curing. It synthesizes experimental data from various studies to highlight the performance of these accelerators in comparison to other alternatives, focusing on their impact on cure kinetics, thermal properties, and mechanical performance. Detailed experimental protocols for key analytical methods are also provided to support further research and development.
Introduction to Mannich Base Accelerators
Mannich bases are a class of organic compounds produced via the Mannich reaction, which involves the aminoalkylation of an acidic proton located next to a carbonyl group. In the context of epoxy curing agents, they are typically synthesized from the reaction of a phenol (B47542) (e.g., phenol, bisphenol-A, cardanol), formaldehyde, and a primary or secondary amine (e.g., polyamines, polyetheramines).[1][2][3]
The resulting structure uniquely combines a phenolic hydroxyl group and amine functionalities. This combination offers several distinct advantages over conventional amine curing agents:
-
Accelerated Cure Rate: The phenolic hydroxyl group acts as a built-in catalyst, significantly accelerating the epoxy-amine addition reaction.[1][2] This allows for rapid curing even at low ambient temperatures (as low as 0-5 °C) and under high humidity conditions.[3][4][5]
-
Improved Compatibility and Appearance: The aromatic nature of the phenol enhances compatibility with common epoxy resins, such as those based on bisphenol-A (DGEBA).[2] This leads to a reduction in amine exudation or "bloom," resulting in clear, glossy, and defect-free surfaces.[2][3]
-
Enhanced Performance: The integrated structure often leads to cured epoxy networks with improved mechanical properties, such as higher tensile and flexural strength, compared to those cured with the corresponding unmodified amines.[1]
-
Reduced Volatility: The reaction process reduces the volatility and hygroscopicity of the base amine, which can be advantageous for handling and processing.[2]
While highly effective, traditional Mannich bases can contain residual unreacted phenol or formaldehyde, which are classified as toxic and are subject to regulatory scrutiny, such as REACH in Europe.[2][3] In response, a new generation of polymeric and bio-based Mannich bases (e.g., phenalkamines derived from cardanol, and furalkamines from biomass) have been developed to offer improved safety profiles without these residual monomers.[2][3][6]
Curing Mechanism and Experimental Workflow
The acceleration of epoxy curing by Mannich bases involves a multi-step reaction. The primary and secondary amines react with the epoxy groups, while the phenolic hydroxyl group facilitates the ring-opening of the epoxide, thereby accelerating the curing process.
A typical workflow for evaluating the performance of different Mannich base accelerators involves formulation, curing under controlled conditions, and a suite of analytical tests to characterize the resulting material.
Comparative Performance Data
The efficacy of a Mannich base accelerator is evaluated based on its influence on cure speed, the glass transition temperature (Tg) of the final polymer, and its mechanical properties. The following tables summarize representative data from literature, comparing different types of curing agents.
Table 1: Comparison of Curing Characteristics at Low Temperature
| Curing Agent System | Thin Film Set Time (TFST) at 5°C | Carbamation Resistance at 5°C | Reference |
| Standard Modified Cycloaliphatic Amine | 42 hours | Moderate | [5] |
| High-Solid Mannich Base (Ancamine 2844) | 11 hours | Excellent | [5] |
| PERMACURE H531 (Polymeric Mannich Base) | Dry-through in < 8 hours | Excellent (Clear, Glossy Film) | [2] |
Note: Data is compiled for illustrative comparison; direct equivalence may vary with specific epoxy resins and formulations.
Table 2: Curing Kinetics and Thermal Properties (DSC Analysis)
| Curing System | Activation Energy (Eα) (kJ/mol) | Glass Transition Temp. (Tg) (°C) | Key Observation | Reference |
| DGEBA / Cardanol-based Phenalkamine (PK1) | ~50-55 | Not specified | Lower initial Eα due to lower viscosity. | [7] |
| DGEBA / Cardanol-based Phenalkamine (PK4) | ~55-60 | Not specified | Higher viscosity than PK1; Eα increases significantly at high conversion (α > 0.6). | [7] |
| Cycloaliphatic Epoxy / MNA | ~66-69 | 253 | High Tg, indicating a highly cross-linked, rigid network. | [8] |
| DGEBA / MNA | ~68 | 145 | Lower Tg compared to the cycloaliphatic system. | [8] |
Note: Activation energy (Eα) is a measure of the energy barrier for the curing reaction; a lower value generally implies faster kinetics. Tg indicates the thermal stability and degree of cure.
Table 3: Mechanical and Chemical Resistance Properties
| Curing System | Property | Result | Reference |
| DGEBA / Poly(oxyalkylene)diamine | Tensile Strength | Baseline | [1] |
| DGEBA / Mannich Base from Bisphenol A | Tensile Strength | Improved vs. Baseline | [1] |
| Conventional Phenol-TETA Cured Epoxy | Chemical Resistance | ~8% weight change in 10% sulfuric acid | [6] |
| PFA-TETA Cured Epoxy (Bio-based) | Chemical Resistance | <0.1% weight change in 10% sulfuric acid | [6] |
Experimental Protocols
Detailed and consistent experimental methodology is critical for the accurate comparison of curing accelerators. Below are protocols for the key analytical techniques cited.
Differential Scanning Calorimetry (DSC) for Cure Kinetics
DSC is the most common technique for studying the cure behavior of thermosetting resins. It measures the heat flow associated with the curing reaction as a function of temperature or time.
-
Objective: To determine the total heat of reaction (ΔH), peak exothermic temperature (Tp), onset temperature (Tonset), and glass transition temperature (Tg). This data is used to model curing kinetics.[8][9]
-
Sample Preparation: Prepare a homogeneous mixture of the epoxy resin and the Mannich base curing agent in the desired stoichiometric ratio (e.g., 1:1 epoxy groups to amine hydrogens).[10][11] Accurately weigh 5-10 mg of the mixture into a standard aluminum DSC pan and hermetically seal it.
-
Non-isothermal Scan (Dynamic Cure):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 0°C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min) to a temperature well above the curing completion, typically around 250-300°C.[9][12]
-
Record the heat flow during the scan. The integrated area of the exothermic peak gives the total enthalpy of cure (ΔH).
-
-
Isothermal Scan (Isothermal Cure):
-
Rapidly heat the sample to a desired isothermal curing temperature.
-
Hold at this temperature and record the heat flow over time until the reaction rate becomes negligible.
-
-
Tg Determination: After the initial curing scan, cool the sample rapidly to below its expected Tg. Then, perform a second heating scan at the same rate (e.g., 10 or 20 °C/min) to determine the glass transition temperature from the step change in the heat flow curve.[8]
-
Kinetic Analysis: The apparent activation energy (Ea) can be determined from dynamic scans at multiple heating rates using isoconversional models like the Kissinger, Flynn-Wall-Ozawa, or Starink methods.[7][13]
Fourier-Transform Infrared Spectroscopy (FT-IR) for Cure Monitoring
FT-IR spectroscopy is a powerful tool for monitoring the chemical changes during the curing process by tracking the concentration of specific functional groups.
-
Objective: To quantitatively track the consumption of epoxy groups and primary/secondary amine groups to determine the extent of conversion (α) over time.[14][15]
-
Methodology:
-
A small amount of the reacting mixture is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
The sample is placed in a heated transmission cell inside the FT-IR spectrometer.
-
Spectra are collected at regular intervals throughout the curing process.
-
-
Key Spectral Bands:
-
Epoxy Group (Oxirane Ring): The disappearance of the peak around 915 cm⁻¹ is most commonly used to monitor the conversion of the epoxy groups.[15]
-
Amine Group (N-H): The consumption of primary amines can be tracked in the 3300-3400 cm⁻¹ region.[14]
-
Reference Peak: An internal reference peak that does not change during the reaction (e.g., a C-H stretch from an aromatic ring, often around 2970 cm⁻¹ ) is used for normalization to account for any changes in sample thickness.[14][15]
-
-
Calculating Conversion (α): The degree of conversion of the epoxy group at time t can be calculated using the following equation: α(t) = 1 - [ (A915 / Aref)t / (A915 / Aref)t=0 ] where A is the absorbance (peak area) of the respective band.
Rheometry for Gel Time Determination
Dynamic rheometry is used to measure the change in viscoelastic properties of the resin system during cure, providing precise determination of the gel point.
-
Objective: To determine the gel time, which is the point where the material transitions from a liquid to a solid-like gel. This is a critical parameter for defining the pot life and processing window.[8]
-
Methodology:
-
A small sample of the mixed resin is placed between the parallel plates of a rheometer.
-
The experiment is typically run in an isothermal mode at the desired cure temperature.
-
A small, oscillating strain is applied to the sample at a constant frequency (e.g., 1 Hz).
-
The storage modulus (G') and loss modulus (G'') are monitored over time.
-
-
Gel Point Determination: The gel point is identified as the crossover point where the storage modulus (G') becomes equal to the loss modulus (G'').[8]
References
- 1. researchgate.net [researchgate.net]
- 2. pcimag.com [pcimag.com]
- 3. ulprospector.com [ulprospector.com]
- 4. researchgate.net [researchgate.net]
- 5. products.evonik.com [products.evonik.com]
- 6. WO2021152281A1 - Mannich base epoxy curative, cured epoxy resins thereof and methods of preparing the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pcimag.com [pcimag.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Kinetic Analysis of Amine-Catalyzed Epoxy Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine Catalysts in Epoxy Polymerization
Amine compounds are widely used as curing agents and catalysts in epoxy resin systems. Their primary function is to initiate the ring-opening polymerization of the epoxy groups, leading to the formation of a cross-linked polymer network. The kinetics of this curing process are of paramount importance as they dictate the processing parameters, such as pot life and curing time, and ultimately influence the final properties of the thermoset material.
Phenolic amines, such as bis[(dimethylamino)methyl]phenol and its derivatives, are of particular interest due to the presence of both a tertiary amine, which can act as a catalyst, and a phenolic hydroxyl group, which can participate in the reaction and influence the reaction mechanism through hydrogen bonding.
Experimental Protocols
A detailed kinetic analysis of an amine-catalyzed epoxy polymerization is crucial for understanding its reaction mechanism and optimizing curing conditions. Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for this purpose.[1][2][3]
Key Experiment: Non-isothermal Differential Scanning Calorimetry (DSC)
This method involves heating the uncured epoxy-amine mixture at a constant rate and measuring the heat flow associated with the exothermic curing reaction. By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be determined using model-free isoconversional methods.[1]
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Amine Catalyst/Curing Agent (e.g., this compound, 2,4,6-Tris(dimethylaminomethyl)phenol, 4,4'-diaminodiphenylmethane (DDM), 4,4'-diaminodiphenyl sulfone (DDS))
-
Hermetic aluminum DSC pans
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh the epoxy resin and the amine catalyst in a stoichiometric ratio into a container. For catalytic studies, a specific weight percentage of the catalyst is added to the epoxy/hardener mixture.
-
Thoroughly mix the components at a controlled temperature (e.g., 25°C) to ensure a homogeneous mixture.
-
Precisely weigh 5-10 mg of the mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample from ambient temperature to a temperature where the curing reaction is complete (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).[4]
-
Record the heat flow as a function of temperature.
-
Repeat the experiment for each of the different heating rates.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH_total).
-
The degree of conversion (α) at any given temperature (T) is calculated as the partial heat of reaction (ΔH_T) up to that temperature divided by the total heat of reaction (α = ΔH_T / ΔH_total).
-
Apply model-free isoconversional methods (e.g., Kissinger, Ozawa-Flynn-Wall, or Friedman methods) to the data to determine the activation energy (Ea) as a function of the degree of conversion.[1][5]
-
Comparative Kinetic Data
The following table summarizes the activation energies for epoxy polymerization with various amine curing agents and catalysts, as determined by DSC analysis in the referenced literature. It is important to note that direct, comparable kinetic data for this compound was not found in the surveyed literature.
| Catalyst / Curing Agent | Epoxy Resin | Method | Activation Energy (Ea) (kJ/mol) | Reference |
| Aromatic Amines | ||||
| 4,4'-diaminodiphenylmethane (DDM) | Epon 828 (DGEBA) | DSC (Starink) | 49.85 | [4] |
| 4,4'-diaminodiphenyl sulfone (DDS) | Epon 828 (DGEBA) | DSC (Starink) | 63.63 | [4] |
| Phenolic Amine (Tertiary Amine Catalyst) | ||||
| 2,4,6-Tris(dimethylaminomethyl)phenol | DGEBA / Dicyandiamide | DSC | ~80 (decreased from ~168 without accelerator) | [6] |
| Aliphatic Amine | ||||
| Polyetheramine (D230) | DGEBA | DSC | 55-60 | [7] |
Note: The activation energy can vary depending on the specific epoxy resin, the stoichiometric ratio, and the analytical method used. The data presented here is for comparative purposes.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
Discussion and Comparison
The activation energy (Ea) is a critical parameter for comparing the reactivity of different catalysts. A lower activation energy generally implies a faster reaction rate at a given temperature.
From the compiled data, it is evident that the chemical structure of the amine has a significant impact on the activation energy of the epoxy curing reaction. For instance, the aromatic amine DDM exhibits a lower activation energy than DDS, indicating higher reactivity.[4] This is often attributed to the electron-donating or withdrawing nature of the substituent groups on the aromatic ring.
Tertiary amines, such as 2,4,6-Tris(dimethylaminomethyl)phenol, act as accelerators, significantly lowering the activation energy of the overall curing process when used with a primary or secondary amine hardener.[6] This catalytic effect is due to the ability of the tertiary amine to activate the epoxy ring, making it more susceptible to nucleophilic attack by the hardener.
While specific data for this compound is lacking, its structural similarity to 2,4,6-Tris(dimethylaminomethyl)phenol suggests it would also act as an effective catalyst. The presence of the phenolic hydroxyl group in both molecules can contribute to an autocatalytic effect, where the hydroxyl groups formed during the reaction further accelerate the polymerization.[1]
Conclusion
The kinetic analysis of amine-catalyzed epoxy polymerization is essential for the development of advanced materials with tailored properties. While this guide provides a framework for such an analysis and comparative data for several common amine catalysts, further experimental investigation is required to quantify the specific catalytic activity of this compound. The detailed experimental protocol provided herein can be utilized to perform a direct comparative study, which would be of significant value to researchers and professionals in the field.
References
A Comparative Guide to the Impact of Bis[(dimethylamino)methyl]phenol on Polymer Mechanical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Bis[(dimethylamino)methyl]phenol, a common tertiary amine catalyst also known as DMP-30, on the mechanical properties of polymers, primarily focusing on epoxy resin systems. Its performance is evaluated against other commonly used curing agents, supported by experimental data to inform material selection and formulation in research and development.
Introduction to this compound in Polymer Chemistry
This compound is widely utilized in the polymer industry as a curing agent and accelerator, particularly for epoxy resins.[1] Its primary function is to initiate and accelerate the polymerization reaction between the epoxy resin and a hardener, leading to the formation of a cross-linked polymer network.[2] This process is crucial in determining the final mechanical and thermal properties of the thermoset material. The nitrogen atoms in the amine groups of this compound act as nucleophiles, attacking the electrophilic carbon atoms in the epoxide rings, which facilitates the cross-linking process.[1] This catalytic activity significantly shortens the curing time of epoxy systems.
Comparative Analysis of Mechanical Properties
The selection of a curing agent is critical as it dictates the mechanical performance of the final cured epoxy resin. This section compares the mechanical properties of epoxy resins cured with this compound against those cured with common aliphatic and aromatic amine hardeners.
Quantitative Data Summary
The following table summarizes the typical mechanical properties of a standard Bisphenol A based epoxy resin (DGEBA) cured with different agents. It is important to note that direct comparisons can be challenging due to variations in specific resin formulations and curing conditions across different studies. The data presented here is compiled from various sources to provide a representative comparison.
| Curing Agent/System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Flexural Strength (MPa) |
| This compound (DMP-30) with Anhydride (B1165640) | 10.75 | 23.54 | Not Reported | 6.16 |
| Triethylenetetramine (TETA) (Aliphatic Amine) | ~60-80 | ~3-5 | ~2.5-3.0 | ~100-120 |
| Diaminodiphenylmethane (DDM) (Aromatic Amine) | ~70-90 | ~2-4 | ~3.0-3.5 | ~120-140 |
Note: The data for this compound is for a system where it acts as an accelerator for an anhydride curing agent. Data for TETA and DDM represent systems where they are the primary curing agent.
Discussion of Performance
This compound (as an accelerator): When used as an accelerator with anhydride curing agents, this compound can contribute to good flexibility, as indicated by a high elongation at break. However, the tensile and flexural strength in this specific formulation are lower compared to systems cured solely with amine agents. It's important to recognize that the mechanical properties are highly dependent on the concentration of DMP-30; excessive amounts can lead to a decrease in cross-linking density and, consequently, a reduction in mechanical properties.
Aliphatic Amines (e.g., TETA): Epoxy resins cured with aliphatic amines like TETA generally exhibit good mechanical properties, including moderate to high tensile strength and flexural strength.[3] They are known for their reactivity at or near room temperature.
Aromatic Amines (e.g., DDM): Aromatic amines such as DDM typically impart higher thermal stability and mechanical strength to epoxy resins compared to aliphatic amines.[3] This is attributed to the rigid aromatic structures incorporated into the polymer network. As the data suggests, DDM-cured epoxies tend to have higher tensile and flexural strength but with slightly lower elongation at break, indicating a more rigid and less flexible material.[3]
Experimental Protocols
To ensure accurate and reproducible evaluation of polymer mechanical properties, standardized testing procedures are crucial. The following are detailed methodologies for the key experiments cited.
Tensile Properties Testing (ASTM D638)
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the cured polymer.
Specimen Preparation:
-
Prepare the epoxy resin and curing agent mixture according to the desired stoichiometric ratio.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Cast the mixture into "dog-bone" shaped molds conforming to ASTM D638 Type I dimensions.[4]
-
Follow the specified curing cycle (e.g., room temperature for 24 hours followed by a post-cure at an elevated temperature, or a specific heat-curing schedule).
-
Carefully demold the cured specimens and inspect for any defects such as voids or surface irregularities.[4]
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.
Test Procedure:
-
Use a universal testing machine (UTM) equipped with grips suitable for holding the dumbbell-shaped specimens.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach an extensometer to the gauge section to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[4]
-
Record the load and displacement data throughout the test.
-
Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
Flexural Properties Testing (ASTM D790)
Objective: To determine the flexural strength and flexural modulus of the cured polymer.
Specimen Preparation:
-
Prepare and cure the epoxy resin mixture as described for the tensile test specimens.
-
Cast the mixture into rectangular bar-shaped molds of specified dimensions (e.g., 127 mm x 12.7 mm x 3.2 mm).[5]
-
Demold and condition the specimens as per ASTM D790 guidelines.[5]
Test Procedure:
-
Use a universal testing machine equipped with a three-point bending fixture. The support span should be set to 16 times the specimen depth.[6][7]
-
Place the specimen on the two supports of the fixture.
-
Apply a load to the center of the specimen at a specified rate of crosshead motion.[6][7]
-
Continue the test until the specimen breaks or the maximum strain reaches 5%.[6][7]
-
Record the load and deflection data.
-
Calculate the flexural strength and flexural modulus from the recorded data.
Signaling Pathways and Curing Mechanisms
The curing of epoxy resins with amine-based agents involves a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient carbon atom of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond. In the case of this compound, the tertiary amine groups catalytically accelerate this process.
Caption: Epoxy resin curing mechanism accelerated by this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the mechanical properties of polymers.
Caption: Workflow for evaluating polymer mechanical properties.
Conclusion
This compound is an effective accelerator for epoxy resin systems, particularly with anhydride-based curing agents, where it can enhance flexibility. However, for applications demanding high tensile and flexural strength, traditional aromatic amine curing agents like DDM may offer superior performance. The choice of curing agent should be carefully considered based on the desired mechanical properties of the final polymer product. The experimental protocols outlined in this guide, based on ASTM standards, provide a reliable framework for the comparative evaluation of different curing systems.
References
- 1. Buy this compound (EVT-15485668) | 71074-89-0 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 5. zwickroell.com [zwickroell.com]
- 6. boundengineering.com [boundengineering.com]
- 7. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET [admet.com]
Correlating Bis[(dimethylamino)methyl]phenol Structure with Catalytic Activity: A Comparative Guide
A detailed examination of Bis[(dimethylamino)methyl]phenol compounds reveals their significant role as catalysts, particularly in polymerization and condensation reactions. While direct comparative studies across different isomers are limited in publicly available literature, this guide synthesizes the existing data to correlate their structural features with catalytic performance, focusing on their application in epoxy resin curing and as base catalysts in organic synthesis. Experimental protocols for their synthesis and representative catalytic reactions are provided to support further research and application.
Bis[(dimethylamino)methyl]phenols are a class of Mannich bases synthesized through the reaction of phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610). The substitution pattern of the dimethylaminomethyl groups on the phenol ring significantly influences the steric and electronic properties of the molecule, which in turn dictates its catalytic activity. The most common isomers investigated are the 2,4- and 2,6-disubstituted phenols, along with the trisubstituted 2,4,6-Tris(dimethylaminomethyl)phenol.
Catalyst Structure and Synthesis
The fundamental structure of this compound consists of a phenol backbone with two dimethylaminomethyl groups attached to the aromatic ring. The positions of these groups are key to their catalytic function.
Caption: General structure of this compound, highlighting the phenolic core and the dimethylaminomethyl substituents.
The synthesis of these compounds is typically achieved through a Mannich reaction. This one-pot synthesis is efficient and widely used.
Experimental Protocol: Synthesis of 2,4-Bis[(dimethylamino)methyl]phenol
This protocol describes a general method for the synthesis of 2,4-Bis[(dimethylamino)methyl]phenol.
Materials:
-
Phenol
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add a 40% aqueous solution of dimethylamine (2.2 eq).
-
To this mixture, add a 37% aqueous solution of formaldehyde (2.2 eq) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Comparative Catalytic Activity
While comprehensive comparative studies are scarce, the catalytic activity of aminomethylphenols is most extensively documented in the context of epoxy resin curing.
Epoxy Resin Curing
In epoxy resin formulations, Bis[(dimethylamino)methyl]phenols, and particularly 2,4,6-Tris(dimethylamino)methyl)phenol, act as accelerators for curing agents or as homopolymerization catalysts.[1] The catalytic mechanism involves the tertiary amine groups facilitating the ring-opening of the epoxide, and the phenolic hydroxyl group participating in the polymerization process.
The general workflow for evaluating catalyst performance in epoxy curing is as follows:
Caption: Experimental workflow for evaluating the catalytic activity of Bis[(dimethylamino)methyl]phenols in epoxy resin curing.
Structure-Activity Relationship in Epoxy Curing:
-
Number of Catalytic Sites: 2,4,6-Tris(dimethylaminomethyl)phenol is generally considered a more active catalyst than the disubstituted analogs due to the presence of three tertiary amine groups, which provide more sites for initiating the epoxy ring-opening.[1]
-
Steric Hindrance: The 2,6-isomer may exhibit different catalytic behavior compared to the 2,4-isomer due to the steric hindrance around the phenolic hydroxyl group. This can affect its role in the polymerization and its interaction with the epoxy monomer.
-
Basicity: The basicity of the tertiary amine groups is a crucial factor. Electron-donating or withdrawing groups on the phenol ring, if present, would modify this basicity and thus the catalytic activity.
Table 1: Qualitative Comparison of this compound Isomers in Epoxy Curing
| Catalyst Structure | Key Structural Features | Expected Catalytic Activity |
| 2,4-Bis[(dimethylamino)methyl]phenol | Two tertiary amine groups, one ortho and one para to the hydroxyl group. | Effective accelerator. The para-substituted amine is less sterically hindered. |
| 2,6-Bis[(dimethylamino)methyl]phenol | Two tertiary amine groups, both ortho to the hydroxyl group. | Potentially different reactivity due to increased steric hindrance around the hydroxyl group. |
| 2,4,6-Tris[(dimethylamino)methyl]phenol | Three tertiary amine groups. | Highly active catalyst due to the increased number of catalytic sites.[1] |
Catalysis in Organic Synthesis
Phenolic Mannich bases can also act as basic catalysts in various organic reactions, such as the synthesis of chalcones. Chalcones are synthesized via a Claisen-Schmidt condensation of an aldehyde and a ketone. The basicity of the aminomethyl groups can catalyze this condensation.
Hypothetical Catalytic Cycle for Chalcone Synthesis:
Caption: Proposed catalytic cycle for the synthesis of chalcones using a this compound as a base catalyst.
Experimental Protocol: Chalcone Synthesis Catalyzed by a Phenolic Mannich Base
This is a representative protocol for the synthesis of a chalcone, where a this compound could be employed as a catalyst.
Materials:
-
Substituted Acetophenone (B1666503) (1.0 eq)
-
Substituted Benzaldehyde (B42025) (1.0 eq)
-
2,4-Bis[(dimethylamino)methyl]phenol (0.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone and substituted benzaldehyde in ethanol.
-
Add the 2,4-Bis[(dimethylamino)methyl]phenol catalyst to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Conclusion
The catalytic activity of this compound compounds is intrinsically linked to the number and position of the dimethylaminomethyl groups on the phenol ring. While 2,4,6-Tris(dimethylamino)methyl)phenol is a well-established and highly active catalyst for epoxy curing, a clear quantitative comparison of the catalytic efficacy of the disubstituted isomers in various reactions is an area that warrants further investigation. The provided protocols for synthesis and representative catalytic applications offer a foundation for researchers to conduct such comparative studies and further elucidate the structure-activity relationships of these versatile catalysts.
References
Safety Operating Guide
Bis[(dimethylamino)methyl]phenol proper disposal procedures
Proper handling and disposal of Bis[(dimethylamino)methyl]phenol are critical to ensure personnel safety and environmental protection. This compound is classified as hazardous, and its disposal is regulated by federal and state authorities. The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound presents several health and environmental hazards. Understanding these risks is the first step in safe handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye/Face Protection: Wear a full face shield or indirect-vented chemical safety goggles.[1]
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Handle the chemical in a well-ventilated area, such as a chemical fume hood.[1][2] If ventilation is insufficient, appropriate respiratory protection must be used.[1]
Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion | Sub-category 1B/1C | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] This "cradle-to-grave" system ensures that hazardous waste is managed safely from its generation to its final disposal.[6][7]
Experimental Protocol: Waste Segregation and Storage
-
Waste Identification: Clearly identify the waste as this compound. Do not mix it with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) office.
-
Containerization:
-
Use a dedicated, properly labeled, and chemically compatible waste container.
-
The container must be in good condition and have a secure, tight-fitting lid.[1]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and the specific hazards (e.g., Corrosive, Toxic).
-
-
Segregation and Incompatibilities: Store the waste container away from incompatible materials to prevent dangerous chemical reactions.[8][9]
-
Storage:
Experimental Protocol: Spill and Leak Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated. For large spills, mechanical ventilation may be necessary.[1]
-
Containment: Prevent the spill from entering drains, sewers, or waterways.[8][9]
-
Cleanup:
-
Wearing the appropriate PPE, collect as much of the spilled material as possible.[1]
-
Absorb the remaining residue with an inert material such as sand, diatomaceous earth, or a universal binding agent.[8]
-
Place the absorbent material and any contaminated items into a designated hazardous waste container.[1]
-
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Seal the container and dispose of it as hazardous waste according to the procedures outlined below.[1]
Final Disposal Method
As a hazardous waste generator, your facility is responsible for ensuring the waste is properly treated and disposed of.[11]
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed and permitted hazardous waste disposal facility.[2][3] Contact your institution's EHS department to arrange for pickup and disposal.
-
Approved Methods: The preferred method of disposal for this chemical is incineration in a permitted waste incineration facility.[1] This process ensures the complete destruction of the hazardous compound.
-
Container Disposal: Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. echemi.com [echemi.com]
- 3. miller-stephenson.com [miller-stephenson.com]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling Bis[(dimethylamino)methyl]phenol
Essential Safety and Handling Guide for Bis[(dimethylamino)methyl]phenol
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 71074-89-0). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Skin Corrosion/Irritation (Sub-category 1B): Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
Signal Word: Danger[1]
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, the following physicochemical data is available. Acute toxicity values (LD50/LC50) are not available in the searched literature.
| Property | Value |
| Molecular Weight | 208.30 g/mol |
| CAS Number | 71074-89-0 |
| EC Number | 275-162-0 |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available |
| Density | Data not available |
| Vapor Pressure | Data not available |
| Oral LD50 (Rat) | No data available |
| Dermal LD50 (Rabbit) | No data available |
| Inhalation LC50 (Rat) | No data available |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step guide is mandatory when handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Protective Clothing: Wear fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron is required.
-
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK, EN14387).
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Wash hands and any exposed skin thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as oxidizing agents.
-
Store in a locked cabinet or area accessible only to authorized personnel.
Emergency and Disposal Plans
Emergency First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as corrosive injuries that are not treated are hard to cure.
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described above. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.
-
Containment and Cleaning Up:
-
For small spills, absorb with an inert material (e.g., sand, diatomaceous earth, acid- or universal binding agents).
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Ventilate the affected area.
-
Disposal Plan
-
Dispose of the chemical and its container in accordance with all applicable local, regional, national, and international regulations.
-
The substance should be sent to an appropriate treatment and disposal facility.
-
Do not dispose of it with household waste or allow it to reach the sewage system.
-
Contaminated packaging should be treated as the product itself.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
